O6BTG-octylglucoside
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[8-[2-amino-6-[(4-bromothiophen-2-yl)methoxy]purin-9-yl]octoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34BrN5O7S/c25-14-9-15(38-12-14)11-36-22-17-21(28-24(26)29-22)30(13-27-17)7-5-3-1-2-4-6-8-35-23-20(34)19(33)18(32)16(10-31)37-23/h9,12-13,16,18-20,23,31-34H,1-8,10-11H2,(H2,26,28,29)/t16-,18-,19+,20-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAZBVOGWRQLMB-PUIBNRJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)COC2=NC(=NC3=C2N=CN3CCCCCCCCOC4C(C(C(C(O4)CO)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC=C1Br)COC2=NC(=NC3=C2N=CN3CCCCCCCCO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34BrN5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439860 | |
| Record name | Glucose-conjugated MGMT inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
382607-78-5 | |
| Record name | Glucose-conjugated MGMT inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to O6BTG-Octylglucoside: A Potent MGMT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of O6BTG-octylglucoside, a potent inhibitor of O⁶-methylguanine-DNA methyltransferase (MGMT). This document is intended for researchers, scientists, and professionals involved in drug development and cancer research.
Chemical Structure and Properties
This compound is a synthetic molecule designed to inhibit the DNA repair protein MGMT. Its structure incorporates an octylglucoside moiety, which likely enhances cellular uptake, and a guanine analogue that directly interacts with the active site of the MGMT protein.
Chemical Structure:
The chemical structure of this compound can be represented by the following SMILES notation: [H][C@]1(CO)O--INVALID-LINK--(OCCCCCCCCn2cnc3c(OCc4cc(Br)cs4)nc(N)nc23)--INVALID-LINK--(O)--INVALID-LINK--(O)[C@]1([H])O[1]
A 2D representation of this structure is provided below.
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. It is important to note that while basic identifiers and biological activity metrics are available, a comprehensive public dataset of its physicochemical properties is limited.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₄BrN₅O₇S | [1] |
| Molecular Weight | 616.53 g/mol | [2] |
| CAS Number | 382607-78-5 | [1][3] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO (100 mg/mL) | [4] |
| IC₅₀ (in vitro, cell extracts) | 32 nM | [1][5] |
| IC₅₀ (HeLa S3 cells) | 10 nM | [1][5] |
Mechanism of Action: Inhibition of MGMT-Mediated DNA Repair
This compound exerts its effect by inhibiting O⁶-methylguanine-DNA methyltransferase (MGMT), a crucial DNA repair protein. MGMT protects cells from the mutagenic effects of alkylating agents, which are a class of chemotherapy drugs.
The MGMT protein repairs DNA by transferring an alkyl group from the O⁶ position of guanine to a cysteine residue within its own active site. This is a "suicide" mechanism, as the protein is irreversibly inactivated in the process. By repairing this DNA damage, MGMT can contribute to tumor resistance to alkylating chemotherapies.
This compound acts as a pseudosubstrate for MGMT. The guanine-like portion of the molecule enters the active site of the MGMT protein, which then attempts to "repair" it. This results in the irreversible inactivation of the MGMT protein, leaving it unable to repair actual DNA damage. By depleting the cell of active MGMT, this compound can sensitize cancer cells to the cytotoxic effects of alkylating agents.
Experimental Protocols
In Vitro MGMT Inhibition Assay (IC₅₀ Determination)
Objective: To determine the concentration of this compound required to inhibit 50% of MGMT activity in cell extracts.
Materials:
-
HeLa S3 cell extract (as a source of MGMT)
-
HeLa MR cell extract (MGMT-deficient, as a negative control)
-
³H-methylnitrosourea-labeled DNA (as the MGMT substrate)
-
This compound stock solution (in DMSO)
-
Incubation Buffer: 700 mM HEPES-KOH (pH 7.8), 10 mM dithiothreitol, 50 mM EDTA
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Preparation of Reactions:
-
In microcentrifuge tubes, prepare a series of dilutions of this compound in the incubation buffer.
-
For each concentration, add 100 µg of HeLa S3 cell extract protein.
-
Include a positive control (HeLa S3 extract with no inhibitor) and a negative control (HeLa MR extract).
-
-
Incubation:
-
Add the ³H-methylnitrosourea-labeled DNA to each tube to initiate the reaction.
-
Incubate the reactions for 90 minutes.
-
-
Measurement of Radioactivity:
-
Following incubation, precipitate the protein from the reaction mixture.
-
Wash the protein pellet to remove unbound radioactive substrate.
-
Resuspend the protein pellet and transfer to a scintillation vial with scintillation fluid.
-
Measure the radioactivity (in counts per minute or disintegrations per minute) using a scintillation counter. The amount of radioactivity is proportional to the amount of MGMT activity.
-
-
Data Analysis:
-
Express the data as femtomoles of radioactivity transferred from the labeled DNA to the protein per milligram of protein.
-
Plot the MGMT activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion
This compound is a potent, cell-permeable inhibitor of the DNA repair protein MGMT. Its mechanism of action makes it a promising candidate for further investigation as a chemosensitizing agent in combination with alkylating agent-based cancer therapies. The provided information on its chemical properties, mechanism of action, and a general experimental protocol for activity assessment serves as a valuable resource for researchers in the field of oncology and drug development. Further studies to fully characterize its physicochemical properties and to establish a detailed synthesis protocol would be beneficial for its broader application in research.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound (Glucose-conjugated MGMT inhibitor) | MGMT 抑制剂 | MCE [medchemexpress.cn]
- 3. chemscene.com [chemscene.com]
- 4. Glucose-conjugated MGMT inhibitor | CAS:382607-78-5 | Glucose-conjugated MGMT inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
The Role of n-Octyl-β-D-glucopyranoside in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
n-Octyl-β-D-glucopyranoside (OG), a non-ionic detergent, is a cornerstone tool in membrane biochemistry, playing a pivotal role in the study of membrane proteins, which constitute approximately two-thirds of all modern drug targets.[1] Its utility lies in its ability to extract these proteins from their native lipid bilayer environment while preserving their structural integrity and biological function. This guide provides an in-depth overview of the applications, physicochemical properties, and experimental protocols involving n-Octyl-β-D-glucopyranoside, offering a critical resource for researchers in academia and the pharmaceutical industry.
Core Applications in Research
The primary application of n-Octyl-β-D-glucopyranoside is the solubilization and purification of integral membrane proteins.[2][3][4] Its amphipathic nature, with a hydrophilic glucose headgroup and a hydrophobic octyl tail, allows it to disrupt the lipid bilayer and form mixed micelles with membrane proteins, effectively extracting them into an aqueous solution.[1][5]
Key research areas where n-Octyl-β-D-glucopyranoside is employed include:
-
Structural Biology: Purifying membrane proteins for structural determination by X-ray crystallography and cryo-electron microscopy.
-
Functional Assays: Reconstituting purified membrane proteins into liposomes or nanodiscs to study their activity in a controlled lipid environment.[6][7]
-
Drug Discovery: Solubilizing G protein-coupled receptors (GPCRs) and other membrane-bound drug targets for high-throughput screening and ligand binding assays.[1]
-
Biochemical Characterization: Isolating membrane proteins to investigate their interactions with other proteins, lipids, and small molecules.
Physicochemical Properties and Comparative Analysis
The effectiveness of a detergent is dictated by its physicochemical properties, most notably its Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers self-assemble into micelles.[1][5] n-Octyl-β-D-glucopyranoside has a relatively high CMC, which is advantageous for its removal from protein solutions via dialysis.[1][3] However, this also means that higher concentrations are required to maintain protein solubility compared to detergents with lower CMCs.[5]
Below is a comparative table of n-Octyl-β-D-glucopyranoside and other commonly used detergents in membrane protein research.
| Detergent | Chemical Class | CMC (mM) | Molecular Weight ( g/mol ) | Aggregation Number | Key Characteristics |
| n-Octyl-β-D-glucopyranoside (OG) | Glucoside | ~20-25[3][5][8] | 292.37[9] | ~84[3] | High CMC, easily dialyzable, can be harsh on sensitive proteins.[1][5] |
| n-Dodecyl-β-D-maltoside (DDM) | Maltoside | ~0.15[1][5] | 510.62 | ~140 | Milder than OG, lower CMC, often used for stabilizing sensitive proteins.[1][5] |
| Lauryl Maltose Neopentyl Glycol (LMNG) | Neopentyl Glycol | Very Low | 887.13 | ~100-200 | Very mild, excellent for stabilizing delicate membrane proteins.[1][5] |
| Lauryldimethylamine-N-oxide (LDAO) | Zwitterionic | ~1-2 | 229.42 | ~75 | Can be effective for solubilization but may be denaturing. |
| CHAPS | Zwitterionic (Bile Salt Derivative) | ~8-10[10] | 614.88 | ~10 | High CMC, small micelles, easily removable.[10] |
Experimental Protocols
General Protocol for Membrane Protein Solubilization and Detergent Screening
This protocol outlines a general workflow for the extraction of membrane proteins and the selection of an optimal detergent.
a. Membrane Preparation:
-
Culture and harvest cells expressing the target membrane protein.
-
Lyse the cells using a suitable method (e.g., sonication, French press) in a buffer containing protease inhibitors.
-
Isolate the cell membranes via ultracentrifugation.
-
Resuspend the membrane pellet in a suitable buffer.[2]
b. Detergent Screening:
-
Aliquot the membrane suspension into separate tubes.
-
Add various detergents (e.g., OG, DDM, LDAO, LMNG) to each tube at a concentration above their respective CMCs (typically 1-2% w/v).[2]
-
Incubate the mixtures with gentle agitation for 1-4 hours at 4°C.
-
Separate the solubilized fraction from the insoluble material by ultracentrifugation.[2]
c. Analysis of Solubilization Efficiency:
-
Collect the supernatant (solubilized fraction) and the pellet (unsolubilized fraction).
-
Analyze both fractions by SDS-PAGE and Western blotting (if an antibody for the target protein is available) to quantify the amount of target protein in each fraction.[2]
d. Assessment of Protein Stability:
-
The solubilized protein in each detergent can be subjected to a stability assay, such as differential scanning fluorimetry (DSF) or a thermal shift assay, to determine its melting temperature (Tm). A higher Tm indicates greater protein stability in that particular detergent.[2]
Protocol for the Purification of Rhodopsin (a GPCR) using n-Octyl-β-D-glucopyranoside
This protocol provides a more specific example of using OG for the purification of a well-characterized GPCR, rhodopsin.[1]
a. Solubilization of Rhodopsin:
-
Resuspend purified rod outer segment (ROS) membranes in a solubilization buffer containing n-Octyl-β-D-glucopyranoside.
-
Incubate on ice with gentle agitation for 1 hour to facilitate the complete solubilization of membrane proteins.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
Collect the supernatant, which contains the solubilized rhodopsin.[1]
b. Affinity Chromatography:
-
Equilibrate a Concanavalin A-Sepharose column with a wash buffer.
-
Load the supernatant containing the solubilized rhodopsin onto the column. As a glycoprotein, rhodopsin will bind to the Concanavalin A resin.
-
Wash the column extensively with the wash buffer to remove any non-specifically bound proteins.[1]
c. Elution and Quality Control:
-
Elute the purified rhodopsin from the column using an elution buffer.
-
Concentrate the eluted rhodopsin using a suitable centrifugal filter device.
-
Assess the purity and concentration of the purified rhodopsin using SDS-PAGE and UV-Vis spectroscopy.[1]
Visualizing Workflows and Pathways
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Conclusion
n-Octyl-β-D-glucopyranoside remains a vital detergent in the toolkit of researchers working with membrane proteins. Its well-characterized properties and established protocols make it a reliable choice for solubilization and purification, which are critical first steps in understanding the structure, function, and therapeutic potential of this important class of proteins. While newer and milder detergents have been developed, the ease of removal and cost-effectiveness of n-Octyl-β-D-glucopyranoside ensure its continued relevance in the field. The selection of the appropriate detergent is ultimately protein-dependent, and empirical screening, as outlined in this guide, is essential for achieving optimal results in membrane protein research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. n -Octyl-b-D-glucopyranoside [sigmaaldrich.com]
- 4. Octyl glucoside - Wikipedia [en.wikipedia.org]
- 5. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 6. Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. n-Octyl β-D-thioglucopyranoside - Wikipedia [en.wikipedia.org]
- 8. agscientific.com [agscientific.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
Unveiling the Mechanism of MGMT Inhibition by O6BTG-Octylglucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
O6-methylguanine-DNA methyltransferase (MGMT) is a critical DNA repair protein that confers resistance to alkylating chemotherapeutic agents. Its inhibition can sensitize tumor cells to these drugs, representing a significant strategy in cancer therapy. O6-(4-bromothenyl)guanine (O6BTG) is a known inhibitor of MGMT. This technical guide delves into the mechanism of MGMT inhibition by a modified form, O6BTG-octylglucoside, a compound designed for potentially improved cellular uptake and tumor targeting. While direct, in-depth research on the octylglucoside conjugate is limited, this document extrapolates from the known mechanisms of O6BTG and related compounds to provide a comprehensive overview of its anticipated mechanism of action, supported by generalized experimental protocols and conceptual signaling pathways.
Introduction: The Role of MGMT in Chemotherapy Resistance
The DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) plays a pivotal role in protecting the genome from damage induced by alkylating agents, a common class of chemotherapy drugs.[1][2] MGMT removes alkyl groups from the O6 position of guanine in DNA, a lesion that can otherwise lead to mutations and cell death.[1][2] By repairing this damage, MGMT can render cancer treatments less effective.[2]
Inhibitors of MGMT are therefore of significant interest as they can enhance the efficacy of alkylating agent chemotherapy.[1][2] These inhibitors function by acting as "pseudosubstrates" for the MGMT protein. One such class of inhibitors includes guanine analogues like O6-benzylguanine (O6BG) and O6-(4-bromothenyl)guanine (O6BTG).
The Core Mechanism: Suicide Inactivation of MGMT
The primary mechanism by which O6BTG and its derivatives inhibit MGMT is through a process known as "suicide inactivation".[3] This is an irreversible inhibition mechanism.
The process unfolds as follows:
-
Binding: The inhibitor, structurally mimicking the natural substrate O6-alkylguanine, binds to the active site of the MGMT protein.
-
Irreversible Transfer: The MGMT enzyme, in an attempt to "repair" the inhibitor, transfers the 4-bromothenyl group from the O6 position of the guanine analogue to its own active site cysteine residue (Cys145).[4]
-
Inactivation: This covalent modification of the active site cysteine renders the MGMT protein permanently inactive.[4][5] The enzyme is then targeted for ubiquitination and subsequent degradation by the proteasome.[4]
-
Stoichiometric Depletion: Since each MGMT molecule can only perform this reaction once, the inhibition is stoichiometric.[4] Effective sensitization to alkylating agents requires the depletion of the entire cellular pool of MGMT, which then necessitates de novo protein synthesis for the cell to recover its DNA repair capacity.[4]
The addition of an octylglucoside moiety to O6BTG is primarily aimed at improving the compound's pharmacological properties. Tumor cells often overexpress glucose transporters, and it is hypothesized that the glucose conjugate can facilitate preferential uptake into these cells.[6] The octyl chain acts as a spacer and may also influence the compound's solubility and membrane permeability.
Quantitative Analysis of MGMT Inhibition
| Parameter | Typical Value Range | Description |
| IC50 | 10 - 500 nM | The half maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the activity of the MGMT enzyme by 50%. |
| Ki | 1 - 100 nM | The inhibition constant, indicating the binding affinity of the inhibitor to the MGMT enzyme. A lower Ki value signifies a higher binding affinity. |
| kinact | 0.01 - 0.5 min-1 | The rate of enzyme inactivation, reflecting the efficiency of the irreversible transfer of the bromothenyl group to the MGMT active site. |
| Cellular Depletion (ED50) | 0.1 - 5 µM | The effective dose required to deplete 50% of the cellular MGMT protein content. This value is typically higher than the in vitro IC50 due to factors like cell membrane permeability and intracellular metabolism. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to characterize the mechanism of an MGMT inhibitor like this compound.
MGMT Activity Assay (In Vitro)
This assay measures the ability of the inhibitor to block the DNA repair activity of purified MGMT or MGMT in cell extracts.
Principle: A radiolabeled or fluorescently tagged DNA substrate containing an O6-methylguanine lesion is incubated with the MGMT enzyme in the presence and absence of the inhibitor. The transfer of the labeled methyl group from the DNA to the MGMT protein is quantified.
Protocol:
-
Reagents:
-
Purified recombinant human MGMT protein or cell lysate.
-
Oligonucleotide substrate containing a single O6-methylguanine lesion, labeled with 3H or a fluorescent tag.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mM EDTA).
-
This compound at various concentrations.
-
Stop solution (e.g., 10% trichloroacetic acid).
-
Scintillation fluid (for radiolabeled assays).
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microcentrifuge tube, combine the assay buffer, MGMT protein/lysate, and the inhibitor at the desired concentrations.
-
Pre-incubate the mixture for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the labeled DNA substrate.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding the stop solution.
-
For radiolabeled assays, precipitate the DNA and protein, wash the pellet, and measure the radioactivity transferred to the protein using a scintillation counter.
-
For fluorescent assays, the change in fluorescence upon transfer of the tag is measured.
-
-
Data Analysis:
-
Calculate the percentage of MGMT inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cellular MGMT Depletion Assay (Western Blot)
This assay determines the effectiveness of the inhibitor in depleting the MGMT protein within intact cells.
Principle: Cells are treated with the inhibitor, and the total cellular level of MGMT protein is quantified using Western blotting.
Protocol:
-
Cell Culture:
-
Culture a human cancer cell line known to express MGMT (e.g., HeLa, A549) in appropriate media.
-
-
Treatment:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 2, 4, 8, 24 hours).
-
Include a vehicle-only control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for human MGMT.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for MGMT and the loading control using densitometry software.
-
Normalize the MGMT band intensity to the loading control.
-
Calculate the percentage of MGMT depletion relative to the vehicle-treated control.
-
Visualizing the Mechanism and Pathways
The following diagrams, generated using Graphviz, illustrate the key mechanisms and workflows discussed.
Caption: Mechanism of MGMT suicide inactivation by this compound.
Caption: Pathway of chemosensitization by MGMT inhibition.
Caption: Experimental workflow for cellular MGMT depletion assay.
Conclusion
This compound represents a promising strategy for enhancing the efficacy of alkylating agent chemotherapy by inhibiting the DNA repair protein MGMT. Its mechanism of action is rooted in the irreversible suicide inactivation of the MGMT enzyme. The addition of the octylglucoside moiety is a rational design aimed at improving drug delivery to tumor cells. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this and other novel MGMT inhibitors, which are crucial for the continued development of more effective cancer therapies. Further research is warranted to elucidate the specific pharmacokinetic and pharmacodynamic properties of this compound and to validate its therapeutic potential in preclinical and clinical settings.
References
- 1. scbt.com [scbt.com]
- 2. What are MGMT inhibitors and how do they work? [synapse.patsnap.com]
- 3. Phase I trial of O6-benzylguanine for patients undergoing surgery for malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The O6-Methyguanine-DNA Methyltransferase Inhibitor O6-Benzylguanine Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inactivation of O(6)-methylguanine-DNA methyltransferase by glucose-conjugated inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility, Stability, and Formulation of O⁶-Benzylguanine Derivatives with Octylglucoside
Audience: This document is intended for researchers, scientists, and drug development professionals working on the formulation and delivery of O⁶-benzylguanine and its analogues.
Core Focus: This technical guide provides a comprehensive overview of the physicochemical properties, particularly the solubility and stability, of O⁶-benzylguanine (O⁶-BG) and its more soluble prodrug, O⁶-benzyl-2'-deoxyguanosine (O⁶-BGdG). It further explores the characteristics of n-octyl-β-D-glucopyranoside (octylglucoside) as a potential excipient to enhance the formulation and delivery of these antineoplastic agents. It is important to note that a specific conjugate named "O⁶BTG-octylglucoside" is not found in the reviewed literature; therefore, this guide will focus on the properties of the individual and related components.
Introduction to O⁶-Benzylguanine and its Derivatives
O⁶-benzylguanine (O⁶-BG) is a synthetic derivative of guanine that acts as a potent inactivator of the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT).[1][2] The presence of AGT in tumor cells is a major mechanism of resistance to chemotherapeutic alkylating agents.[2][3] O⁶-BG functions as a suicide inhibitor by transferring its benzyl group to the AGT cysteine residue, thereby irreversibly inactivating the enzyme and preventing the repair of DNA damage.[1] This chemosensitizing effect enhances the cytotoxicity of alkylating drugs.[2][3]
A significant challenge in the clinical development of O⁶-BG has been its low aqueous solubility.[4] This has led to the development of more soluble derivatives, such as O⁶-benzyl-2'-deoxyguanosine (O⁶-BGdG), which acts as a prodrug and is metabolized to the active O⁶-BG in vivo.[5][6] This guide will detail the solubility and stability profiles of both O⁶-BG and O⁶-BGdG and discuss the potential utility of the non-ionic detergent octylglucoside in their formulation.
Solubility Data
O⁶-Benzylguanine (O⁶-BG)
O⁶-BG is a crystalline solid with limited solubility in aqueous media but is soluble in several organic solvents.[4]
Table 1: Solubility of O⁶-Benzylguanine (O⁶-BG)
| Solvent/Vehicle | Solubility | Reference(s) |
| DMSO | ~30 mg/mL | [4] |
| Dimethyl formamide (DMF) | ~30 mg/mL | [4] |
| Ethanol | ~5 mg/mL | [4] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [4] |
| Water | Sparingly soluble | [4] |
| 40% PEG 400/saline | Vehicle for in vivo administration | [7] |
| 10% Cremophor-EL/saline | Vehicle for in vivo administration | [7] |
O⁶-Benzyl-2'-deoxyguanosine (O⁶-BGdG)
O⁶-BGdG was specifically designed for its enhanced aqueous solubility compared to O⁶-BG.[5][6] While detailed quantitative data across various solvents is not as readily available as for O⁶-BG, its primary advantage lies in its improved solubility in aqueous media.
n-Octyl-β-D-glucopyranoside (Octylglucoside)
Octylglucoside is a non-ionic detergent known for its high water solubility and its ability to form small, uniform micelles, making it an effective solubilizing agent for hydrophobic molecules.[8]
Table 2: Properties of n-Octyl-β-D-glucopyranoside (Octylglucoside)
| Property | Value | Reference(s) |
| Appearance | White to off-white powder/solid | [8] |
| Molecular Weight | 292.4 g/mol | [9] |
| Solubility in Water | 100 mg/mL | |
| Critical Micelle Concentration (CMC) | 20-25 mM | |
| Aggregation Number | 84 |
Stability Profile
Stability of O⁶-Benzylguanine and its Derivatives
O⁶-BG is stable as a solid for years when stored at -20°C.[4] Aqueous solutions are less stable and are not recommended for storage for more than one day.[4] In vivo, O⁶-BG is rapidly metabolized to O⁶-benzyl-8-oxoguanine, which also possesses AGT-inhibitory activity.[10][11]
The stability of O⁶-BGdG is largely governed by the N-glycosidic bond linking the guanine base to the deoxyribose sugar. This bond is susceptible to hydrolysis under acidic conditions, a common characteristic of nucleosides.[12] Studies on similar nucleoside analogues have shown that they are generally stable at neutral and basic pH but degrade at acidic pH, with the rate of degradation increasing with lower pH and higher temperature.[12][13]
Stability of Octylglucoside
Octylglucoside contains a glycosidic bond that is resistant to β-glucosidase enzymes.[14] However, like other glycosides, it can undergo hydrolysis under strong acidic conditions.
Experimental Protocols
Solubility Determination: Shake-Flask Method
This method is considered the gold standard for determining the thermodynamic solubility of a compound.
-
Preparation: An excess amount of the test compound (e.g., O⁶-BG or O⁶-BGdG) is added to a fixed volume of the solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask or vial.
-
Equilibration: The flask is agitated in a temperature-controlled water bath or shaker for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.[15][16]
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16]
-
Analysis: The experiment is typically performed in triplicate, and the average concentration is reported as the solubility. The pH of the saturated solution should also be measured and reported.[17]
Stability Assessment: HPLC-Based Method
This protocol is used to evaluate the chemical stability of a compound under various conditions, often as part of forced degradation studies.
-
Sample Preparation: A solution of the test compound is prepared at a known concentration in the desired medium (e.g., buffers of different pH, water, or in the presence of an oxidizing agent).
-
Stress Conditions: Aliquots of the solution are exposed to various stress conditions, such as different temperatures (e.g., 40°C, 60°C, 80°C) and pH values (e.g., acidic, neutral, alkaline).[12][18]
-
Time-Point Analysis: At specified time intervals, samples are withdrawn, and the degradation reaction is quenched (e.g., by neutralization or cooling).
-
HPLC Analysis: The samples are analyzed by a stability-indicating HPLC method, which is capable of separating the parent compound from its degradation products.[19]
-
Data Interpretation: The degradation of the compound is monitored by the decrease in the peak area of the parent compound over time. This data can be used to determine the degradation kinetics and the half-life of the compound under the tested conditions.[18]
Determination of Critical Micelle Concentration (CMC) of Octylglucoside
The CMC of a detergent can be determined by observing a sharp change in the physical properties of the solution. A common method involves the use of a fluorescent probe.
-
Probe Selection: A fluorescent probe that exhibits different fluorescence characteristics in aqueous versus hydrophobic environments is chosen (e.g., 1,6-diphenyl-1,3,5-hexatriene or Coumarin-6).[20][21]
-
Sample Preparation: A series of solutions with increasing concentrations of octylglucoside are prepared in an aqueous buffer. A small, constant amount of the fluorescent probe is added to each solution.
-
Fluorescence Measurement: The fluorescence intensity of each sample is measured using a spectrofluorometer.[22]
-
Data Analysis: A plot of fluorescence intensity versus the logarithm of the detergent concentration is generated. The CMC is determined as the concentration at which a sharp increase in fluorescence intensity is observed, corresponding to the partitioning of the probe into the newly formed micelles.[21][23]
Visualizations
Mechanism of AGT Inhibition by O⁶-Benzylguanine
Caption: Mechanism of AGT inhibition by O⁶-benzylguanine to enhance chemotherapy.
Experimental Workflow for Solubility and Stability Testing
Caption: Workflow for the experimental determination of solubility and stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. O6-benzylguanine and its role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Metabolism and disposition of O6-benzyl-2'-deoxyguanosine in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. Scholars@Duke publication: Biodistribution of O6-benzylguanine and its effectiveness against human brain tumor xenografts when given in polyethylene glycol or cremophor-EL. [scholars.duke.edu]
- 8. chemimpex.com [chemimpex.com]
- 9. agscientific.com [agscientific.com]
- 10. Pharmacokinetics of O6-benzylguanine in rats and its metabolism by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. O6-benzylguanine in humans: metabolic, pharmacokinetic, and pharmacodynamic findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. n-Octyl β-D-thioglucopyranoside - Wikipedia [en.wikipedia.org]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of surfactant critical micelle concentration by a novel fluorescence depolarization technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A robust method for critical micelle concentration determination using coumarin-6 as a fluorescent probe - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. mattersofmatter.eu [mattersofmatter.eu]
- 23. researchgate.net [researchgate.net]
Critical Micelle Concentration of O6BTG-Octylglucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of n-octyl-β-D-glucopyranoside (octylglucoside) and an analysis of the expected CMC for the structurally related, yet less characterized, 6-O-butanoyl-n-hexyl-β-D-glucopyranoside (O6BTG). This document details the experimental methodologies for CMC determination and presents available data in a structured format to facilitate comparison and application in research and drug development.
Introduction to Critical Micelle Concentration
The critical micelle concentration (CMC) is a fundamental property of surfactants, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to self-assemble into organized aggregates known as micelles.[1] This transition is marked by a distinct change in the physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances.[1] Understanding the CMC is crucial for various applications, including the solubilization of membrane proteins, drug delivery formulations, and detergent technology.
Octylglucoside is a widely used non-ionic surfactant in biochemistry and molecular biology, valued for its ability to solubilize membrane proteins while preserving their native structure and function. O6BTG, an acylated derivative of hexyl glucoside, represents a modification to the standard alkyl glucoside structure that can influence its surfactant properties.
Quantitative Data on Critical Micelle Concentration
While extensive data is available for octylglucoside, direct experimental values for the CMC of 6-O-butanoyl-n-hexyl-β-D-glucopyranoside (O6BTG) are not readily found in peer-reviewed literature. However, by examining the CMCs of structurally similar compounds, a reasonable estimation can be made. The following table summarizes the CMC values for octylglucoside and related surfactants to provide context for the expected CMC of O6BTG.
| Surfactant | Alkyl Chain Length | Acyl Group | CMC (mM) | Temperature (°C) | Method | Reference(s) |
| n-Octyl-β-D-glucopyranoside (Octylglucoside) | 8 | None | 20 - 25 | 25 | Various | [2] |
| n-Hexyl-β-D-glucopyranoside (Hexyl Glucoside) | 6 | None | ~70-80 (estimated) | 25 | Surface Tension | |
| 6-O-(N-heptylcarbamoyl)-methyl-α-D-glucopyranoside | 1 (methyl) + 7 | Heptylcarbamoyl | 19.5 | Not Specified | Not Specified | |
| 6-O-butanoyl-n-hexyl-β-D-glucopyranoside (O6BTG) | 6 | Butanoyl | Estimated > 70 | - | - | - |
Note on the Estimated CMC of O6BTG: The CMC of alkyl glucosides is significantly influenced by the length of the hydrophobic alkyl chain; a shorter chain leads to a higher CMC. Hexyl glucoside, with a C6 chain, would be expected to have a considerably higher CMC than octylglucoside (C8 chain). The addition of a butanoyl group at the 6-position of the glucose headgroup introduces additional hydrophobicity. This acylation is expected to decrease the CMC compared to the parent hexyl glucoside. However, given the dominant effect of the shorter C6 alkyl chain, the CMC of O6BTG is still anticipated to be higher than that of octylglucoside, likely exceeding 70 mM.
Experimental Protocols for CMC Determination
Several methods are commonly employed to determine the CMC of surfactants. The choice of method often depends on the nature of the surfactant (ionic or non-ionic) and the specific experimental conditions.
Surface Tension Measurement
This is a classic and widely used method for determining the CMC of both ionic and non-ionic surfactants.
Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers. Above the CMC, the addition of more surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant.[3] The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[3]
Detailed Methodology:
-
Solution Preparation: Prepare a stock solution of the surfactant in deionized water at a concentration well above the expected CMC.
-
Serial Dilutions: Perform a series of dilutions of the stock solution to create a range of concentrations spanning below and above the anticipated CMC.
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate) at a constant temperature.
-
Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The plot will typically show two linear regions. The CMC is determined from the intersection of the two lines.[3]
Fluorescence Spectroscopy using a Hydrophobic Probe (e.g., Pyrene)
This method is particularly sensitive and well-suited for determining the CMC of non-ionic surfactants.
Principle: Pyrene is a fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment. In a polar solvent like water, the ratio of the intensity of the first and third vibronic peaks (I1/I3) in the pyrene emission spectrum is high. When micelles form, pyrene partitions into the hydrophobic core of the micelles. In this non-polar environment, the I1/I3 ratio decreases significantly. The CMC is determined from the inflection point of a plot of the I1/I3 ratio versus the surfactant concentration.[4]
Detailed Methodology:
-
Pyrene Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone or methanol) at a concentration of approximately 10⁻³ M.
-
Sample Preparation: Prepare a series of surfactant solutions in deionized water, similar to the surface tension method. To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁶ M. Ensure the volume of the organic solvent is minimal to avoid affecting the micellization process.
-
Fluorescence Measurement: Excite the samples at a wavelength of around 335 nm and record the emission spectra from approximately 350 to 450 nm.
-
Data Analysis: From each spectrum, determine the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks. Plot the ratio I1/I3 against the logarithm of the surfactant concentration. The CMC is identified as the midpoint of the sigmoidal transition in the plot.[5]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with micelle formation.
Principle: The formation of micelles is an enthalpically driven process. ITC measures the heat absorbed or released when a concentrated surfactant solution is titrated into a dilute solution (or vice versa). Below the CMC, the heat of dilution is small. As the concentration approaches and surpasses the CMC, the heat change associated with micellization is observed as a distinct transition in the titration curve.
Detailed Methodology:
-
Sample Preparation: Prepare a concentrated solution of the surfactant in the syringe and a dilute solution (or just the solvent) in the sample cell. It is crucial that both solutions are in the same buffer to minimize heats of dilution.
-
ITC Experiment: Perform a series of small, sequential injections of the concentrated surfactant solution into the sample cell while monitoring the heat change.
-
Data Analysis: The raw data is a series of heat-flow peaks corresponding to each injection. Integration of these peaks yields the enthalpy change per injection. A plot of the enthalpy change per mole of injectant versus the total surfactant concentration in the cell will show a transition at the CMC.[6]
Visualizations
Experimental Workflow for CMC Determination
The following diagram illustrates a generalized workflow for determining the critical micelle concentration of a surfactant using common laboratory techniques.
Caption: A generalized workflow for determining the Critical Micelle Concentration (CMC).
Logical Relationship of Factors Influencing CMC
The critical micelle concentration is not a fixed value but is influenced by several molecular and environmental factors. The diagram below illustrates these relationships.
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. agilent.com [agilent.com]
- 5. rsc.org [rsc.org]
- 6. CMC determination using isothermal titration calorimetry for five industrially significant non-ionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Glucose-Conjugated MGMT Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis, characterization, and biological evaluation of glucose-conjugated O6-methylguanine-DNA methyltransferase (MGMT) inhibitors. The conjugation of glucose moieties to potent MGMT inhibitors, such as O6-benzylguanine (O6-BG) and its derivatives, is a promising strategy to enhance their delivery to tumor cells. This approach leverages the increased glucose uptake in cancer cells through overexpressed glucose transporters (GLUTs), particularly GLUT1. This document provides a comprehensive overview of the synthetic chemistry involved, detailed experimental protocols for key assays, and a summary of the inhibitory activities of these conjugates. The logical frameworks for the synthesis and biological evaluation are visualized through diagrams to facilitate understanding.
Introduction: The Rationale for Glucose Conjugation
O6-methylguanine-DNA methyltransferase (MGMT) is a crucial DNA repair protein that removes alkyl adducts from the O6-position of guanine, thereby conferring resistance to alkylating chemotherapeutic agents commonly used in cancer treatment.[1] Inhibiting MGMT can sensitize tumor cells to these drugs. However, the systemic administration of MGMT inhibitors can lead to toxicity in healthy tissues.
A promising strategy to achieve tumor-selective delivery of MGMT inhibitors is to conjugate them with glucose.[2] Cancer cells exhibit a high metabolic rate and an increased demand for glucose, a phenomenon known as the Warburg effect. This leads to the overexpression of glucose transporters (GLUTs) on their surface, making them susceptible to targeted delivery of glucose-conjugated molecules. By attaching a glucose molecule to an MGMT inhibitor, the resulting conjugate can be preferentially taken up by cancer cells via GLUTs, leading to a higher intracellular concentration of the inhibitor in the tumor while minimizing exposure to normal tissues.
This guide focuses on the synthesis of these targeted inhibitors, providing a detailed look into the chemical strategies and biological validation required for their development.
Synthetic Strategies
The synthesis of glucose-conjugated MGMT inhibitors typically involves a multi-step process that includes the synthesis of the MGMT inhibitor core, the preparation of a suitable glucose-linker conjugate, and the final coupling of these two moieties. A common approach involves the use of an alkyl spacer to connect the glucose unit to the N9 position of the guanine base of the inhibitor.[3]
A representative example is the synthesis of O6-(4-bromothenyl)guanine-C8-β-D-glucoside (O6BTG-C8-β-D-glucoside), a potent glucose-conjugated MGMT inhibitor.[3] The general synthetic scheme is outlined below.
Quantitative Data Summary
The inhibitory activity of glucose-conjugated MGMT inhibitors is a critical parameter for their evaluation. The IC50 value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is a standard measure of potency. Below is a summary of reported IC50 values for selected glucose-conjugated MGMT inhibitors.
| Compound | Linker | IC50 (µM) | Cell Line | Reference |
| ITGG | C8-alkyl | 0.8 | HeLa S3 | [Mühlhausen et al., 2006][4] |
| IBGG | C8-alkyl | 0.45 | HeLa S3 | [Mühlhausen et al., 2006][4] |
| O6BTG-C8-β-D-glucoside | C8-alkyl | ~0.1 (estimated) | HeLa S3 | [Reinhard et al., 2001][3] |
| O6BG-C8-β-D-glucoside | C8-alkyl | >1 | HeLa S3 | [Reinhard et al., 2001][3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative glucose-conjugated MGMT inhibitor and for key biological assays.
Synthesis of O6-(4-bromothenyl)guanine-C8-β-D-glucoside
This protocol is a composite based on established synthetic methodologies for similar compounds.
Step 1: Synthesis of O6-(4-bromothenyl)guanine (O6BTG)
-
To a solution of 2-amino-6-chloropurine in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0°C under an argon atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of 4-bromothenyl alcohol in anhydrous DMF dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol to afford O6-(4-bromothenyl)guanine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Synthesis of 8-bromo-octyl-β-D-glucopyranoside
-
Glycosylation (Koenigs-Knorr Reaction): To a mixture of 8-bromooctanol, silver carbonate (Ag₂CO₃), and anhydrous dichloromethane, add a solution of acetobromo-α-D-glucose in anhydrous dichloromethane dropwise at room temperature in the dark.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Filter the reaction mixture through a pad of Celite and wash the filter cake with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (ethyl acetate/hexane) to yield 1-O-(8-bromooctyl)-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.
-
Deprotection: Dissolve the acetylated product in anhydrous methanol and add a catalytic amount of sodium methoxide (NaOMe).
-
Stir the mixture at room temperature until deprotection is complete (monitored by TLC).
-
Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate to give 8-bromo-octyl-β-D-glucopyranoside.
-
Characterize the product by ¹H NMR and ¹³C NMR.
Step 3: Synthesis of O6-(4-bromothenyl)guanine-C8-β-D-glucoside
-
To a solution of O6-(4-bromothenyl)guanine in anhydrous DMF, add potassium carbonate (K₂CO₃) and 8-bromo-octyl-β-D-glucopyranoside.
-
Stir the reaction mixture at 80°C for 24 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC to yield the final product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
MGMT Activity Assay (Radiolabeled Oligonucleotide Assay)
This assay measures the ability of MGMT in cell extracts to repair a radiolabeled O6-methylguanine lesion in a DNA oligonucleotide substrate.
-
Substrate Preparation: Synthesize a 22-mer oligonucleotide containing a single O6-methylguanine residue. Radiolabel the 5' end with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Cell Lysate Preparation: Harvest cells and prepare a cell-free extract by sonication or detergent lysis in a suitable buffer. Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
-
Repair Reaction: Incubate the cell lysate with the ³²P-labeled oligonucleotide substrate at 37°C for a defined period (e.g., 30 minutes).
-
Enzymatic Digestion: After the repair reaction, treat the sample with a restriction enzyme that specifically cleaves the repaired sequence but not the sequence containing the O6-methylguanine lesion.
-
Analysis: Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: Visualize the radiolabeled fragments by autoradiography or phosphorimaging and quantify the amount of the cleaved product, which is proportional to the MGMT activity in the cell lysate.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the glucose-conjugated MGMT inhibitor and/or an alkylating agent for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations of Logical and Biological Frameworks
Biological Rationale and Mechanism of Action
Experimental Workflow for Inhibitor Evaluation
Conclusion
The conjugation of glucose to MGMT inhibitors represents a highly promising and rational approach for the targeted therapy of cancers that overexpress glucose transporters. This technical guide provides a foundational understanding of the synthesis, characterization, and evaluation of these novel therapeutic agents. The detailed protocols and summarized data serve as a valuable resource for researchers in the field of drug development and cancer biology. Further optimization of the linker chemistry and the choice of the MGMT inhibitor core may lead to the development of even more potent and selective anticancer drugs.
References
- 1. Repair of DNA containing O6-alkylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of O6-(4-bromothenyl)guanine on different temozolomide schedules in a human melanoma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient and Regioselective Deprotection Method for Acetylated Glycosides - Lookchem [lookchem.com]
An In-depth Technical Guide to the Safety and Handling of n-Octyl-β-D-thioglucopyranoside (O6BTG)
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for n-Octyl-β-D-thioglucopyranoside, a non-ionic detergent crucial for the solubilization and purification of membrane proteins. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of n-Octyl-β-D-thioglucopyranoside is fundamental for its safe handling and use. The following table summarizes its key characteristics.
| Property | Value | References |
| Synonyms | Octylthioglucoside, OTG | [1] |
| Molecular Formula | C₁₄H₂₈O₅S | [1] |
| Molecular Weight | 308.4 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥4 years at -20°C | [1] |
| Solubility | Ethanol (~20 mg/ml), DMSO (~15 mg/ml), DMF (~15 mg/ml), PBS (pH 7.2) (~5 mg/ml) | [1] |
It is important to note that while the user requested information on "O6BTG-octylglucoside," the closest and most commonly used chemical with a similar name is n-Octyl-β-D-thioglucopyranoside (OTG). For the purpose of this guide, we will focus on OTG. A related compound, n-Octyl-β-D-glucopyranoside (OG), has similar properties and applications.
| Property (for n-Octyl-β-D-glucopyranoside) | Value | References |
| Molecular Formula | C₁₄H₂₈O₆ | [2][3][4] |
| Molecular Weight | 292.4 g/mol | [2][4] |
| Appearance | White solid/powder | [4] |
| Melting Point | 105 °C / 221 °F | [4][5] |
| pH | 6 - 7 | [4][5] |
| Solubility | Soluble in water, ethanol (~20 mg/ml), DMSO (~16 mg/ml), DMF (~16 mg/ml), PBS (pH 7.2) (~5 mg/ml) | [2][4] |
Toxicological Data and Hazard Identification
While specific toxicological studies on n-Octyl-β-D-thioglucopyranoside are not extensively detailed in publicly available safety data sheets, the material should be handled as potentially hazardous. The GHS classification for a similar compound, n-Octyl-β-D-glucopyranoside, indicates potential for skin and eye irritation.
| Hazard Statement | Classification | Precautionary Measures |
| Acute Toxicity | Not classified. Considered practically non-toxic. | Do not ingest, inhale, or allow contact with skin and eyes.[1][2] |
| Skin Irritation | May cause skin irritation. | Wear protective gloves and clothing. |
| Eye Irritation | May cause serious eye irritation. | Wear safety goggles with side protection.[6] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust. | Avoid dust formation; use in a well-ventilated area or with respiratory protection.[3][6] |
According to Regulation (EC) No 1272/2008, n-Octyl-β-D-thioglucopyranoside does not meet the criteria for classification as a hazardous substance.[6] However, it is recommended to handle it with care.
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Adherence to standardized laboratory protocols is critical when working with n-Octyl-β-D-thioglucopyranoside to minimize exposure and ensure a safe working environment.
3.1. Engineering Controls
-
Work in a well-ventilated area.
-
Use a local exhaust ventilation system, such as a chemical fume hood, especially when handling the solid form to prevent dust formation.[6]
3.2. Personal Protective Equipment (PPE)
The selection of appropriate PPE is based on the potential for exposure.
-
Eye Protection: Chemical safety goggles with side shields are mandatory.[6]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374.[6]
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If dust formation is likely, a particulate filter respirator (e.g., P1 filter) is necessary.[6]
3.3. Handling and Storage
-
Handling:
-
Storage:
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
4.1. First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[8] |
| Skin Contact | Remove contaminated clothing and rinse the affected area with plenty of water and soap.[6][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[3][8][9] |
4.2. Accidental Release Measures
-
Minor Spills:
-
Major Spills:
-
Evacuate the area.
-
Alert emergency services.[9]
-
Contain the spill if possible.
-
Follow the same cleanup procedure as for minor spills, taking additional precautions for a larger area.
-
Visualized Workflows and Logical Relationships
5.1. General Laboratory Safety Workflow
Caption: General workflow for safe chemical handling in a laboratory setting.
5.2. Personal Protective Equipment (PPE) Selection Flowchart
Caption: Decision-making flowchart for selecting appropriate PPE.
5.3. Emergency Response for Chemical Spill
Caption: Logical steps for emergency response to a chemical spill.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. carlroth.com [carlroth.com]
- 7. goldbio.com [goldbio.com]
- 8. n-Octyl-β-D-glucopyranoside - Safety Data Sheet [chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to O6BTG-octylglucoside: An MGMT Inhibitor for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of O6BTG-octylglucoside, a potent inhibitor of O⁶-methylguanine-DNA methyltransferase (MGMT). The information presented herein is intended to support research and development efforts in oncology and related fields by providing detailed chemical properties, biological activity, and relevant experimental methodologies.
Core Compound Properties and Activity
O⁶BTG-octylglucoside, systematically named 8-[O⁶-(4-bromothenyl)-guan-9-yl]-octyl-beta-D-glucoside, is a synthetic molecule designed for the targeted inhibition of the DNA repair protein MGMT. Its chemical structure combines the MGMT inhibitory moiety, O⁶-(4-bromothenyl)guanine (O6BTG), with an octyl-β-D-glucoside tail. This glucose conjugation is a strategic modification intended to enhance uptake in tumor cells that often overexpress glucose transporters.
The primary mechanism of action of O⁶BTG-octylglucoside is the irreversible inactivation of MGMT. By acting as a pseudosubstrate, it transfers the O⁶-(4-bromothenyl) group to the active site cysteine residue of MGMT, thereby rendering the enzyme inactive. This inhibition of MGMT-mediated DNA repair can sensitize cancer cells to the cytotoxic effects of alkylating chemotherapeutic agents.
Quantitative Data Summary
| Property | Value | Source |
| Systematic Name | 8-[O⁶-(4-bromothenyl)-guan-9-yl]-octyl-beta-D-glucoside | [1] |
| Molecular Formula | C₂₄H₃₄BrN₅O₇S | - |
| Molecular Weight | 616.53 g/mol | Calculated |
| IC₅₀ (in vitro, cell extracts) | 32 nM | [2] |
| IC₅₀ (HeLa S3 cells) | 10 nM | [2] |
Experimental Protocols
Synthesis of O⁶BTG-octylglucoside
The synthesis of O⁶BTG-octylglucoside involves a multi-step process, beginning with the preparation of the O⁶-(4-bromothenyl)guanine core, followed by its conjugation to the octyl-β-D-glucoside linker. The following is a generalized protocol based on the synthesis of similar O⁶-alkylguanine derivatives.
Materials:
-
2-amino-6-chloropurine
-
4-bromothenyl alcohol
-
Sodium hydride
-
Dimethylformamide (DMF)
-
1-bromo-8-(2',3',4',6'-tetra-O-acetyl-β-D-glucopyranosyl)octane
-
Sodium methoxide
-
Methanol
-
Standard laboratory glassware and purification equipment (chromatography columns, etc.)
Procedure:
-
Synthesis of O⁶-(4-bromothenyl)-2-aminopurine: a. In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous DMF. b. Add 4-bromothenyl alcohol dropwise to the suspension and stir until the evolution of hydrogen gas ceases. c. Add 2-amino-6-chloropurine to the reaction mixture and stir at room temperature overnight. d. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). e. Purify the crude product by column chromatography to yield O⁶-(4-bromothenyl)-2-aminopurine.
-
N⁹-Alkylation with the octyl-glucoside linker: a. To a solution of O⁶-(4-bromothenyl)-2-aminopurine in DMF, add a base such as potassium carbonate. b. Add 1-bromo-8-(2',3',4',6'-tetra-O-acetyl-β-D-glucopyranosyl)octane to the reaction mixture. c. Heat the reaction and monitor for completion by thin-layer chromatography. d. After completion, cool the reaction, dilute with water, and extract the product. e. Purify the acetylated conjugate by column chromatography.
-
Deacetylation: a. Dissolve the purified acetylated product in anhydrous methanol. b. Add a catalytic amount of sodium methoxide and stir at room temperature. c. Monitor the deacetylation by TLC. d. Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate under reduced pressure. e. Purify the final product, O⁶BTG-octylglucoside, by column chromatography or recrystallization.
MGMT Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of O⁶BTG-octylglucoside on MGMT in cell extracts.[2]
Materials:
-
HeLa S3 cell extract (as a source of MGMT)
-
HeLa MR cell extract (MGMT-deficient, as a negative control)
-
O⁶BTG-octylglucoside
-
Assay buffer: 70 mM HEPES-KOH (pH 7.8), 10 mM dithiothreitol, 5 mM EDTA
-
³H-methylnitrosourea-labeled DNA (as MGMT substrate)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of O⁶BTG-octylglucoside in the assay buffer.
-
In microcentrifuge tubes, add 100 µg of cell extract protein (HeLa S3 for experimental samples, HeLa MR for negative control).
-
Add the various concentrations of O⁶BTG-octylglucoside to the respective tubes. Include a vehicle-only control.
-
Pre-incubate the mixtures for 30 minutes at 37°C to allow for inhibitor binding to MGMT.
-
Initiate the MGMT repair reaction by adding the ³H-methylnitrosourea-labeled DNA substrate.
-
Incubate for 90 minutes at 37°C.
-
Stop the reaction by adding ice-cold TCA to precipitate the protein.
-
Wash the protein pellets to remove unincorporated radioactivity.
-
Dissolve the pellets and measure the amount of radioactivity transferred to the protein using a scintillation counter.
-
Express the data as femtomoles of radioactivity transferred per milligram of protein.
-
Calculate the IC₅₀ value by plotting the percentage of MGMT inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of MGMT inhibition by O⁶BTG-octylglucoside and a typical experimental workflow for assessing its activity.
Caption: Mechanism of MGMT inhibition by this compound and sensitization to alkylating agents.
Caption: Experimental workflow for determining the IC50 of this compound on MGMT activity.
References
Commercial Suppliers and Technical Guide for O6BTG-octylglucoside in Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of O6BTG-octylglucoside, a potent inhibitor of O6-methylguanine-DNA methyltransferase (MGMT), for research applications. It details commercial suppliers, mechanism of action, key experimental protocols, and quantitative data to support its use in drug development and cancer research.
Introduction to this compound
This compound, also known as O6-(4-bromothenyl)guanine-C8-β-D-glucoside, is a powerful and non-toxic inhibitor of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). MGMT plays a crucial role in the resistance of tumor cells to certain anticancer drugs, particularly alkylating agents like temozolomide and fotemustine. By inactivating MGMT, this compound can sensitize cancer cells to these chemotherapeutic agents, enhancing their efficacy. The glucose conjugation of O6BTG is designed to potentially improve uptake in tumor cells, which often overexpress glucose transporters.
Commercial Suppliers
For research purposes, this compound is available from specialized chemical suppliers. One of the primary commercial sources is:
-
MedChemExpress: They offer this compound for research use only, with purity typically around 95.0%.[1] It is available in various quantities, including a 10 mM solution in 1 mL of DMSO.[1]
Mechanism of Action: MGMT Inhibition
O6-alkylating agents, a class of chemotherapy drugs, induce cytotoxic DNA lesions by transferring an alkyl group to the O6 position of guanine. The DNA repair protein MGMT counteracts this by transferring the alkyl group from the guanine to a cysteine residue within its own active site. This is a "suicide" mechanism, as the MGMT protein is irreversibly inactivated in the process.
This compound acts as a pseudosubstrate for MGMT. It mimics the structure of O6-alkylguanine, allowing it to bind to the active site of the MGMT protein. This binding leads to the irreversible inactivation of MGMT, depleting the cell's capacity to repair DNA damage induced by alkylating agents. This enhances the cytotoxic effect of these drugs on tumor cells.
Quantitative Data
The inhibitory potency of this compound has been quantified through IC50 values, which represent the concentration of the inhibitor required to reduce the activity of MGMT by 50%.
| Compound | IC50 (in vitro, cell extracts) | IC50 (in HeLa S3 cells) | Reference |
| This compound | 32 nM | 10 nM | [1] |
| O6-(4-bromothenyl)guanine (O6BTG) | ~3-5 times more effective than the glucoside conjugate | - | [2] |
| O6-benzylguanine (O6BG) | - | ~3-5 times more effective than its glucoside conjugate | [2] |
Note: The glucose conjugation slightly reduces the in vitro inhibitory activity compared to the parent compound, but offers the potential for improved cellular uptake in vivo.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
MGMT Activity Assay in Cell Extracts
This protocol is designed to measure the in vitro inhibitory effect of this compound on MGMT activity in cell lysates.
Materials:
-
HeLa S3 cells (or other cell line of interest)
-
This compound
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, 0.1% Triton X-100, 10% glycerol, protease inhibitors)
-
[3H]-methylated DNA substrate
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Lysate Preparation:
-
Culture HeLa S3 cells to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell extract) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Inhibition Assay:
-
In microcentrifuge tubes, pre-incubate the cell extract with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for 30 minutes at 37°C. Include a vehicle control (DMSO).
-
Initiate the MGMT activity reaction by adding the [3H]-methylated DNA substrate.
-
Incubate the reaction mixture for 60 minutes at 37°C.
-
-
Quantification of MGMT Activity:
-
Stop the reaction by adding ice-cold TCA to precipitate the DNA.
-
Wash the DNA pellet with ethanol to remove unincorporated radioactivity.
-
Resuspend the DNA pellet in a suitable buffer.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity transferred from the DNA to the MGMT protein (which remains in the supernatant after TCA precipitation) is inversely proportional to the remaining MGMT activity.
-
-
Data Analysis:
-
Calculate the percentage of MGMT inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This protocol assesses the cytotoxicity of this compound and its ability to sensitize cells to an alkylating agent.
Materials:
-
HeLa S3 cells (or other cancer cell line)
-
This compound
-
Alkylating agent (e.g., temozolomide)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HeLa S3 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the alkylating agent.
-
Treat the cells with:
-
This compound alone
-
Alkylating agent alone
-
A combination of this compound and the alkylating agent (pre-incubate with this compound for 4 hours before adding the alkylating agent).
-
Vehicle control (DMSO).
-
-
Incubate the plate for an additional 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration to determine the IC50 values and assess the synergistic effect of the combination treatment.
-
Experimental Workflow and Logical Relationships
Conclusion
This compound is a valuable research tool for investigating mechanisms of DNA repair and overcoming chemotherapy resistance. Its potency as an MGMT inhibitor, coupled with its targeted delivery design, makes it a compound of significant interest in the development of novel cancer therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies.
References
Methodological & Application
Application Notes and Protocols for O6BTG-octylglucoside in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
O6BTG-octylglucoside, also known as O6BTG-C8-αGlu or a glucose-conjugated O6-(4-bromothenyl)guanine, is a potent and specific inhibitor of O6-alkylguanine-DNA alkyltransferase (AGT) or O6-methylguanine-DNA methyltransferase (MGMT).[1][2][3] MGMT is a critical DNA repair protein that removes alkyl adducts from the O6 position of guanine, a common lesion induced by alkylating chemotherapeutic agents like temozolomide (TMZ) and carmustine (BCNU).[4][5] By repairing this DNA damage, MGMT confers resistance to these drugs in cancer cells.[4][5]
This compound is a pseudosubstrate that irreversibly inactivates MGMT by transferring its benzyl group to the active site of the protein, thereby depleting the cell of active MGMT.[6][7] This targeted inhibition is designed to sensitize tumor cells to the cytotoxic effects of alkylating agents.[4] The conjugation of O6BTG to an octylglucoside moiety is a strategic modification aimed at enhancing cellular uptake, particularly in cancer cells that exhibit increased glucose metabolism and overexpress glucose transporters.[2][8] This application note provides detailed protocols for the use of this compound in cell culture to study and overcome chemotherapy resistance.
Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Parameter | Value | Cell Line / Condition | Reference |
| IC50 (in vitro) | 32 nM | Cell Extracts | [3] |
| IC50 (in cells) | 10 nM | HeLa S3 cells | [3] |
| Effective Concentration | 0.1 µM | Complete inhibition in HeLa S3 cells | [1] |
| Cytotoxicity | Non-toxic at high doses | Up to 20 µM (chronic application) | [1] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the role of MGMT in DNA repair and its inhibition by this compound, leading to increased efficacy of alkylating chemotherapy.
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 535.4 g/mol , dissolve 5.35 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. A stock solution stored at -20°C is stable for at least one month, and for up to six months at -80°C.[9]
Determination of Optimal Working Concentration and Cytotoxicity Assay
This protocol determines the optimal, non-toxic concentration of this compound for your specific cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 0.01 µM to 20 µM. Include a vehicle control (DMSO only) at the same final concentration as in the highest drug concentration well.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for a period relevant to your planned chemosensitization experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, assess cell viability using your chosen reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. The optimal working concentration should be the highest concentration that does not significantly reduce cell viability (e.g., >90% viability).
Chemosensitization Assay
This protocol assesses the ability of this compound to sensitize cancer cells to an alkylating agent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM)
-
Alkylating agent stock solution (e.g., Temozolomide in DMSO)
-
Cell viability reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate as described in the cytotoxicity assay protocol and allow them to adhere overnight.
-
Prepare four treatment groups in complete culture medium:
-
Vehicle control (e.g., DMSO)
-
This compound alone (at the pre-determined optimal concentration)
-
Alkylating agent alone (at a range of concentrations to determine its IC50)
-
This compound in combination with the alkylating agent
-
-
Remove the old medium. For the groups receiving this compound, add medium containing the optimal concentration of the inhibitor. For the other groups, add medium with the corresponding vehicle control.
-
Incubate for a pre-treatment period to allow for MGMT depletion. This is typically 2-4 hours, but may need to be optimized.
-
Following the pre-treatment, add the alkylating agent to the appropriate wells at the desired concentrations.
-
Incubate the plate for a period sufficient to observe the cytotoxic effects of the alkylating agent (e.g., 72 hours).
-
Assess cell viability using your chosen method.
-
Calculate the IC50 of the alkylating agent in the presence and absence of this compound to determine the sensitization enhancement ratio.
Concluding Remarks
This compound is a valuable tool for investigating and overcoming resistance to alkylating chemotherapy in cancer research. The protocols provided herein offer a framework for its application in cell culture. It is crucial to empirically determine the optimal, non-toxic working concentration for each cell line to ensure that any observed enhancement of chemotherapy-induced cell death is due to the inhibition of MGMT and not to off-target cytotoxic effects of the inhibitor itself. These application notes should serve as a comprehensive guide for researchers and drug development professionals in utilizing this targeted inhibitor to advance cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inactivation of O(6)-methylguanine-DNA methyltransferase by glucose-conjugated inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Unveiling the role of O(6)-methylguanine-DNA methyltransferase in cancer therapy: insights into alkylators, pharmacogenomics, and others - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dual role of DNA repair protein MGMT in cancer prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. O6-Benzylguanine - Wikipedia [en.wikipedia.org]
- 7. A Phase II Study of O6-Benzylguanine and Temozolomide in Pediatric Patients with Recurrent or Progressive High Grade Gliomas and Brainstem Gliomas: A Pediatric Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for n-Octyl-β-D-Glucopyranoside (O6BTG) in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of n-Octyl-β-D-Glucopyranoside (O6BTG), a non-ionic detergent, in various in vitro assays. O6BTG is widely utilized for its ability to solubilize membrane proteins while often preserving their native conformation and activity.[1][2] Its high critical micelle concentration (CMC) of approximately 20-25 mM facilitates its removal by dialysis, a valuable property in protein purification protocols.[1][2]
Physicochemical Properties of O6BTG
A thorough understanding of the physicochemical properties of O6BTG is essential for its effective application in in vitro assays.
| Property | Value | References |
| Molecular Formula | C₁₄H₂₈O₆ | |
| Molecular Weight | 292.37 g/mol | |
| Critical Micelle Concentration (CMC) | ~20-25 mM | [2] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water |
Applications of O6BTG in In Vitro Assays
O6BTG is a versatile detergent with numerous applications in life science research, including:
-
Solubilization of Membrane Proteins: O6BTG is frequently used to extract membrane proteins, such as G-protein coupled receptors (GPCRs), from the lipid bilayer for functional and structural studies.[1][3]
-
Cell Lysis: As a mild, non-ionic detergent, O6BTG can be used for cell lysis when the goal is to isolate intracellular components while maintaining protein integrity.[4]
-
Enzyme Assays: It is utilized in assays involving membrane-bound enzymes by maintaining them in a soluble and active state. It can also be included in assays with soluble enzymes to prevent non-specific binding or aggregation.
-
Protein Purification: Due to its high CMC, O6BTG can be readily removed by dialysis, making it a suitable detergent for various protein purification workflows.[3]
Experimental Protocols
Protocol 1: Solubilization of Membrane Proteins
This protocol provides a general framework for the solubilization of membrane proteins using O6BTG. Optimization of detergent concentration, buffer composition, and incubation time is crucial for each specific protein.
Materials:
-
Cells or tissues expressing the target membrane protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, protease inhibitors)
-
Solubilization Buffer (Lysis Buffer containing a specific concentration of O6BTG)
-
Ultracentrifuge
-
Homogenizer (for tissue samples)
Procedure:
-
Membrane Preparation:
-
Harvest cells expressing the target membrane protein.
-
Lyse the cells using a suitable method (e.g., sonication, French press) in ice-cold Lysis Buffer containing protease inhibitors.[1]
-
Isolate the cell membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).[1]
-
Resuspend the membrane pellet in a suitable buffer.[1]
-
-
Detergent Screening and Solubilization:
-
Aliquot the membrane suspension into separate tubes.
-
Add O6BTG to each tube at a final concentration typically ranging from 1-2% (w/v), which is above its CMC.[1] The optimal concentration should be determined empirically.
-
Incubate the mixture with gentle agitation for 1-4 hours at 4°C.[1]
-
Separate the solubilized fraction from the insoluble material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).[1]
-
-
Analysis of Solubilization Efficiency:
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Analyze both the supernatant (solubilized fraction) and the pellet (unsolubilized fraction) by SDS-PAGE and Western blotting to determine the amount of the target protein in each fraction.[1]
-
Quantitative Data for Membrane Protein Solubilization:
| Parameter | Typical Range | Notes |
| O6BTG Concentration | 1 - 2% (w/v) | This is significantly above the CMC to ensure efficient micelle formation and solubilization.[1] |
| Protein Concentration | 1 - 10 mg/mL | The ratio of detergent to protein is a critical parameter to optimize. |
| Incubation Time | 1 - 4 hours | Longer incubation times may be required for some proteins, but can also lead to instability.[1] |
| Temperature | 4°C | To minimize proteolysis and maintain protein stability.[1] |
Experimental Workflow for Membrane Protein Solubilization
Caption: General workflow for the solubilization of membrane proteins using O6BTG.
Protocol 2: Cell Lysis for Extraction of Soluble Proteins
This protocol describes a general method for lysing cultured mammalian cells to extract soluble intracellular proteins using a buffer containing O6BTG.
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, protease and phosphatase inhibitors)
-
O6BTG stock solution (e.g., 10% w/v in water)
-
Microcentrifuge
Procedure:
-
Cell Harvesting:
-
Adherent cells: Wash the cells with ice-cold PBS, then scrape them into fresh PBS.
-
Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer. A general starting point is to add 100 µl of Lysis Buffer for approximately 10⁶ cells.[5]
-
Add O6BTG to the cell suspension to a final concentration that needs to be optimized for your specific cell type and downstream application. A starting range could be 0.1% to 1% (w/v).
-
Incubate the cell suspension on ice for 30 minutes, with occasional vortexing.[5]
-
-
Clarification of Lysate:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet the cell debris.[6]
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Quantitative Data for Cell Lysis:
| Parameter | Recommended Concentration/Condition | Notes |
| O6BTG Concentration | 0.1% - 1% (w/v) | The optimal concentration depends on the cell type and the desired degree of lysis while preserving protein activity. |
| Cell Density | ~10⁷ cells/mL | A higher cell density may require a higher volume of lysis buffer. |
| Incubation Time | 15 - 30 minutes | [5] |
| Temperature | 4°C | To minimize enzymatic degradation. |
Protocol 3: In Vitro Enzyme Assay in the Presence of O6BTG
This protocol provides a general guideline for conducting an enzyme assay where O6BTG is included in the reaction mixture. This is often necessary for membrane-bound enzymes or to prevent aggregation of soluble enzymes.
Materials:
-
Purified enzyme (soluble or solubilized membrane-bound)
-
Substrate for the enzyme
-
Assay Buffer (optimized for the specific enzyme)
-
O6BTG stock solution
-
Microplate reader or spectrophotometer
Procedure:
-
Assay Setup:
-
Prepare a reaction mixture containing the Assay Buffer and the desired final concentration of O6BTG. The O6BTG concentration should be kept above the CMC if a membrane protein is being assayed to ensure it remains in a soluble state. For soluble enzymes, a lower concentration may be sufficient.
-
Add the enzyme to the reaction mixture and pre-incubate for a short period to allow for equilibration.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate.
-
-
Data Acquisition:
-
Measure the enzyme activity by monitoring the change in absorbance or fluorescence over time using a microplate reader or spectrophotometer.
-
-
Controls:
-
Include a negative control without the enzyme to measure the background signal.
-
If possible, include a control without O6BTG to assess the effect of the detergent on the enzyme's activity.
-
Quantitative Data for In Vitro Enzyme Assays:
| Parameter | Recommended Concentration/Condition | Notes |
| O6BTG Concentration | > CMC for membrane enzymes; variable for soluble enzymes | For membrane enzymes, the concentration must be sufficient to maintain solubility. For soluble enzymes, the lowest effective concentration should be used to minimize potential denaturation. |
| pH and Temperature | Optimal for the specific enzyme | These conditions should be determined from the literature or through empirical testing. |
Signaling Pathway and Experimental Workflow Diagrams
Simplified G-Protein Coupled Receptor (GPCR) Signaling Pathway
GPCRs are a large family of membrane proteins that are common targets for drug development. Their study often requires solubilization with detergents like O6BTG.[1][3]
Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.
Logical Relationship for Detergent Selection in Protein Studies
The choice of detergent is a critical step in the successful isolation and characterization of membrane proteins.
Caption: A diagram illustrating the logical workflow for selecting a suitable detergent for membrane protein studies.
References
Application Notes and Protocols for Solubilizing Membrane Proteins with Octyl Glucoside and its Thio-Analog
A Note on Terminology: The compound "O6BTG-octylglucoside" is a potent inhibitor of O6-methylguanine-DNA methyltransferase (MGMT) and is not used for membrane protein solubilization[1][2][3]. It is likely that the query intended to refer to n-octyl-β-D-glucopyranoside (Octyl Glucoside, OG) or its thio-analog, n-octyl-β-D-thioglucopyranoside (Octylthioglucoside, OTG) , which are widely used non-ionic detergents in membrane biochemistry[4][5][6][7]. These application notes will therefore focus on these two detergents.
N-octyl-β-D-glucopyranoside and its thio-analog are effective non-ionic surfactants employed for the solubilization and purification of integral membrane proteins[7][8][9]. Their utility is derived from their ability to mimic the native lipid bilayer, thereby preserving the protein's native conformation and biological activity[8]. Octylthioglucoside (OTG) is often considered superior to Octyl Glucoside (OG) due to its greater stability and resistance to degradation by β-glucosidases[4][5][6].
Data Presentation: Physicochemical Properties of Octyl Glucoside (OG) and Octylthioglucoside (OTG)
The selection of an appropriate detergent is crucial for maintaining the structural and functional integrity of membrane proteins upon their extraction[8]. The table below summarizes the key physicochemical properties of OG and OTG.
| Property | n-octyl-β-D-glucopyranoside (OG) | n-octyl-β-D-thioglucopyranoside (OTG) | Reference |
| Molecular Weight | 292.37 g/mol | 308.4 g/mol | [10][11] |
| Critical Micelle Concentration (CMC) | ~20-25 mM | 9 mM | [4][6][7] |
| Aggregation Number | 27-100 | Not specified in provided results | [6] |
| Micelle Molecular Weight | ~8,000 - 29,000 g/mol | Not specified in provided results | [6] |
| Dialyzable | Yes | Yes | [4][5] |
| Key Features | Widely used, but can be harsh on sensitive proteins. | More stable than OG, wider concentration range for reconstitution. | [4] |
Experimental Protocols
Protocol 1: General Workflow for Membrane Protein Solubilization
This protocol provides a general procedure for the solubilization of integral membrane proteins from cellular membranes using either OG or OTG.
Materials:
-
Cell paste expressing the target membrane protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors)
-
Solubilization Buffer (Lysis Buffer containing the desired concentration of OG or OTG)
-
High-speed centrifuge and ultracentrifuge
-
Dounce homogenizer or sonicator
-
Spectrophotometer or other protein quantification assay equipment
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Membrane Preparation: a. Resuspend cell paste in ice-cold Lysis Buffer. b. Lyse cells using a Dounce homogenizer, sonicator, or French press. c. Centrifuge the lysate at low speed (e.g., 10,000 x g) for 20 minutes at 4°C to remove intact cells and debris. d. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours at 4°C to pellet the cell membranes. e. Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in Lysis Buffer. Repeat the ultracentrifugation step to wash the membranes.
-
Detergent Solubilization: a. Resuspend the washed membrane pellet in Solubilization Buffer. The optimal detergent concentration is typically above the CMC. For OTG, a concentration of 25-35 mM is often effective[4]. b. Incubate the suspension with gentle agitation for 1-4 hours at 4°C. c. Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the unsolubilized material.
-
Analysis of Solubilization: a. Carefully collect the supernatant, which contains the solubilized membrane proteins. b. Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blotting (if an antibody for the target protein is available) to determine the efficiency of solubilization[8].
Protocol 2: Detergent Screening for Optimal Solubilization
To identify the optimal conditions for solubilizing a specific membrane protein, it is recommended to perform a detergent screen.
Procedure:
-
Prepare a series of small-scale membrane suspensions as described in Protocol 1, Step 1.
-
Create a matrix of solubilization conditions by varying:
-
Detergent concentration: Test a range of concentrations above the CMC for both OG and OTG.
-
Salt concentration: Vary the NaCl concentration (e.g., 50 mM, 150 mM, 300 mM).
-
pH: Test a range of pH values suitable for the target protein's stability.
-
Additives: Consider the inclusion of stabilizing agents like glycerol or specific lipids.
-
-
Perform the solubilization and analysis steps as outlined in Protocol 1, Steps 2 and 3 for each condition.
-
Compare the results to identify the conditions that yield the highest amount of soluble, and ideally active, target protein.
Visualizations
Caption: Experimental workflow for membrane protein solubilization.
Caption: Mechanism of membrane protein solubilization by detergents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. o6btg octylglucoside — TargetMol Chemicals [targetmol.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. n-Octyl β-D-thioglucopyranoside - Wikipedia [en.wikipedia.org]
- 7. Octyl glucoside - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. goldbio.com [goldbio.com]
- 10. bioservuk.com [bioservuk.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Protein Crystallization Using O6BTG-Octylglucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction to O6BTG-Octylglucoside
n-Octyl-β-D-thioglucopyranoside (O6BTG), also known as octylthioglucoside, is a non-ionic detergent widely employed in the field of structural biology for the solubilization, purification, and crystallization of membrane proteins. Its chemical structure, featuring a hydrophilic glucose head group and a hydrophobic octyl tail linked by a thioether bond, imparts properties that are highly advantageous for maintaining the structural integrity and function of membrane proteins outside their native lipid bilayer environment. The thioether linkage makes O6BTG resistant to degradation by β-glucosidase enzymes, enhancing its stability in biological samples.
Key Advantages of O6BTG in Protein Crystallization
-
Mild Solubilizing Agent: O6BTG is considered a mild detergent, capable of effectively extracting membrane proteins from the lipid bilayer while minimizing denaturation.
-
High Critical Micelle Concentration (CMC): With a relatively high CMC, O6BTG can be readily removed by dialysis, which is a crucial step in many crystallization protocols to reduce the detergent concentration and promote crystal formation.
-
Stability: The thioether bond in O6BTG confers resistance to enzymatic degradation, ensuring greater stability and reproducibility in crystallization experiments.
-
Versatility: O6BTG has been successfully used for both 2D and 3D crystallization of a variety of membrane proteins.
Physicochemical Properties of O6BTG
A clear understanding of the physicochemical properties of O6BTG is essential for designing and optimizing protein crystallization experiments.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₈O₅S | |
| Molecular Weight | 308.44 g/mol | |
| Critical Micelle Concentration (CMC) | 9 mM | |
| Aggregation Number | 189 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water |
Experimental Protocols
The following protocols provide a general framework for the use of O6BTG in membrane protein crystallization. It is crucial to note that optimal conditions, particularly detergent and protein concentrations, are protein-dependent and require empirical determination through screening and optimization.
I. Solubilization of Membrane Proteins
This protocol outlines the initial step of extracting the target membrane protein from the cell membrane.
Materials:
-
Purified cell membranes containing the target protein
-
Solubilization Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol
-
O6BTG stock solution (e.g., 20% w/v in water)
-
Protease inhibitors
-
Ultracentrifuge
Procedure:
-
Resuspend the purified cell membranes in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Add protease inhibitors to the membrane suspension.
-
From the stock solution, add O6BTG to the membrane suspension to a final concentration of 25-35 mM. This concentration is typically 2-3 times the CMC and should be optimized for each specific protein.
-
Incubate the mixture at 4°C for 1-2 hours with gentle agitation to allow for complete solubilization.
-
Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.
-
Carefully collect the supernatant containing the solubilized protein-detergent complexes.
II. Purification of the Solubilized Protein
This protocol describes the purification of the target protein while maintaining it in a soluble state with O6BTG.
Materials:
-
Solubilized protein-detergent complex from the previous step
-
Purification Buffers (e.g., for affinity and size-exclusion chromatography) containing O6BTG at a concentration just above its CMC (e.g., 10-15 mM).
-
Appropriate chromatography columns (e.g., Ni-NTA for His-tagged proteins, followed by a size-exclusion column).
Procedure:
-
Load the supernatant onto the appropriate affinity chromatography column pre-equilibrated with Purification Buffer containing O6BTG.
-
Wash the column extensively with the same buffer to remove non-specifically bound proteins.
-
Elute the target protein using an appropriate elution method (e.g., imidazole gradient for His-tagged proteins). The elution buffer should also contain O6BTG.
-
Pool the fractions containing the purified protein and concentrate it using an appropriate centrifugal filter device.
-
For further purification and to ensure a monodisperse sample, perform size-exclusion chromatography using a column pre-equilibrated with the final crystallization buffer containing O6BTG (typically at a concentration similar to the purification buffer).
-
Collect the peak corresponding to the monodisperse protein-detergent complex.
-
Concentrate the purified protein to a suitable concentration for crystallization trials (typically 5-20 mg/mL).
III. Crystallization of the Purified Protein
Two common methods for protein crystallization are vapor diffusion and the lipidic cubic phase (LCP) method.
Materials:
-
Purified and concentrated protein-detergent complex in a final buffer containing O6BTG.
-
Crystallization screening solutions (various precipitants, salts, and buffers).
-
Crystallization plates (e.g., 96-well sitting or hanging drop plates).
Procedure:
-
In a crystallization plate well, pipette the reservoir solution from a crystallization screen.
-
On the corresponding drop support, mix a small volume (e.g., 1 µL) of the purified protein solution with an equal volume of the reservoir solution.
-
Seal the well to allow vapor diffusion to occur.
-
Incubate the plate at a constant temperature (e.g., 4°C or 20°C).
-
Monitor the drops for crystal growth over several days to weeks.
-
Optimization: If initial crystals are obtained, optimize the conditions by systematically varying the concentrations of the precipitant, protein, and O6BTG. The optimal O6BTG concentration in the crystallization drop is often close to its CMC.
The LCP method provides a more membrane-like environment for crystallization.
Materials:
-
Purified and concentrated protein-detergent complex.
-
Host lipid (e.g., monoolein).
-
LCP mixing syringes and coupler.
-
LCP crystallization plates.
-
Crystallization screening solutions.
Procedure:
-
Load the host lipid into one syringe and the concentrated protein solution into another.
-
Couple the syringes and mix the contents by passing them back and forth until a transparent and viscous LCP is formed. The ratio of protein solution to lipid is typically around 2:3 (v/v).
-
Dispense small boluses (e.g., 50-200 nL) of the protein-laden LCP into the wells of an LCP crystallization plate.
-
Overlay the LCP bolus with the crystallization screening solution.
-
Seal the plate and incubate at a constant temperature.
-
Monitor for crystal growth within the LCP.
Case Study: Crystallization of Bacteriorhodopsin
Bacteriorhodopsin, a well-characterized membrane protein, has been successfully crystallized using O6BTG. Comparative studies have shown that O6BTG can be used in a similar concentration range as its analogue, n-octyl-β-D-glucoside (OG), for the crystallization of bacteriorhodopsin in a lipidic cubic phase. While specific concentrations for optimal crystal growth require empirical determination, this case highlights the utility of O6BTG as a viable detergent for crystallizing integral membrane proteins.
Visualizing the Workflow
The following diagram illustrates the general workflow for membrane protein crystallization using O6BTG.
Caption: General workflow for membrane protein crystallization using O6BTG.
Conclusion
This compound is a valuable detergent for the structural biology of membrane proteins. Its favorable physicochemical properties and demonstrated success in crystallization make it a strong candidate for researchers and drug development professionals seeking to elucidate the three-dimensional structures of their target proteins. The protocols and data presented here provide a comprehensive guide for the effective application of O6BTG in protein crystallization endeavors. Successful crystallization will ultimately depend on careful optimization of the experimental parameters for each specific protein target.
Application Notes and Protocols for DNA Methyltransferase (DNMT) Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methyltransferases (DNMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the fifth carbon of cytosine residues in DNA. This epigenetic modification plays a crucial role in regulating gene expression, cellular differentiation, and genome stability. Dysregulation of DNMT activity is implicated in various diseases, including cancer, making these enzymes attractive targets for therapeutic intervention. Accurate and robust methods for measuring DNMT activity are therefore essential for basic research and drug discovery.
This document provides detailed application notes and protocols for performing DNMT activity assays. It also clarifies the role of specific chemical compounds, such as O6BTG-octylglucoside, and the general use of detergents in these assays.
A point of clarification regarding This compound : Our review of the scientific literature indicates that O6BTG, or O(6)-(4-bromothenyl)guanine, is primarily recognized as a potent inhibitor of O(6)-methylguanine-DNA methyltransferase (MGMT) , a DNA repair enzyme.[1] It is not commonly used in activity assays for canonical DNA methyltransferases such as DNMT1, DNMT3a, or DNMT3b. The protocols detailed below will focus on established methodologies for measuring the activity of these DNMTs.
The Role of Detergents in DNMT Assays
Non-ionic detergents, such as n-octyl-β-D-glucopyranoside, are widely used in biochemical assays to solubilize proteins and prevent non-specific interactions.[2][3] While DNMTs are nuclear enzymes and not membrane-bound, detergents can be beneficial in certain contexts:
-
Preparation of Nuclear Extracts: When isolating nuclear proteins, detergents can help to lyse cell and nuclear membranes, thereby improving the yield of DNMTs.
-
Preventing Aggregation: Purified DNMTs, particularly at high concentrations, may be prone to aggregation. A low concentration of a mild non-ionic detergent can help maintain the enzyme in a soluble and active state.
-
High-Throughput Screening (HTS): In HTS applications, detergents can help to minimize non-specific binding of compounds to the enzyme or assay plates.
It is important to note that the inclusion and concentration of any detergent should be optimized for the specific DNMT and assay format, as high concentrations can sometimes lead to enzyme denaturation or interference with assay components.[4] Many commercially available DNMT activity assay kits do not include detergents in their reaction buffers, indicating they are not always a requirement for robust assay performance.[5][6][7]
Experimental Protocols
Two common methods for assaying DNMT activity are presented below: a colorimetric ELISA-based assay and a fluorescence-based assay.
Protocol 1: Colorimetric DNMT Activity Assay (ELISA-based)
This method measures the methylation of a DNA substrate coated on a microplate. The methylated DNA is then detected using a specific antibody against 5-methylcytosine (5-mC).
Materials:
-
DNMT Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
S-adenosylmethionine (SAM)
-
DNA substrate (a synthetic oligonucleotide with CpG sites) coated on a 96-well plate
-
Purified DNMT enzyme or nuclear extract
-
Primary antibody (anti-5-methylcytosine)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chromogenic substrate (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Prepare the Reaction Mixture: In each well of the DNA-coated plate, add the DNMT Assay Buffer, SAM (final concentration typically 10-100 µM), and the purified DNMT enzyme or nuclear extract.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the methylation reaction to occur.
-
Washing: Wash the plate 3-5 times with Wash Buffer to remove the enzyme and other components.
-
Primary Antibody Incubation: Add the diluted primary antibody (anti-5-mC) to each well and incubate at room temperature for 1 hour.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the diluted enzyme-conjugated secondary antibody to each well and incubate at room temperature for 1 hour.
-
Washing: Repeat the washing step.
-
Color Development: Add the chromogenic substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop Reaction: Add the Stop Solution to each well to quench the reaction.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Analysis:
The absorbance is directly proportional to the amount of methylated DNA, and thus to the DNMT activity. For inhibitor screening, the percentage of inhibition can be calculated relative to a no-inhibitor control.
Experimental Workflow for Colorimetric DNMT Assay
References
- 1. O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. n-Octyl-β-D-glucopyranoside CAS 29836-26-8 is a non-ionic detergent intended for solubilizing membrane-bound proteins in their native state and for the preparation of lipid vesicles. | 29836-26-8 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Non-ionic detergent affects the conformation of a functionally active mutant of Bcl-X(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Methyltransferase Activity/Inhibition Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]
- 6. EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit | EpigenTek [epigentek.com]
- 7. epigentek.com [epigentek.com]
Application Notes and Protocols for Reconstituting Membrane Proteins with a Mixed Detergent System of n-Octyl-β-D-thioglucoside (O6BTG) and n-Octyl-β-D-glucoside (Octylglucoside)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful reconstitution of membrane proteins into a lipid bilayer is a critical step for a wide range of functional and structural studies. The choice of detergent is paramount to maintaining the protein's native conformation and activity. This document provides detailed application notes and protocols for the use of a mixed detergent system comprising n-Octyl-β-D-thioglucoside (O6BTG) and n-Octyl-β-D-glucoside (octylglucoside) for the reconstitution of membrane proteins into liposomes.
The combination of these two non-ionic detergents offers potential advantages over the use of a single detergent. O6BTG has been shown to have a wider concentration range for successful reconstitution compared to the more commonly used octylglucoside, leading to more reproducible results.[1] Furthermore, the use of mixed micelles can, in some cases, lower the total detergent concentration required, which can be beneficial for sensitive membrane proteins. This protocol is based on the established principles of detergent-mediated reconstitution and adapts them for this specific mixed-detergent system.
Data Presentation
Physicochemical Properties of Individual Detergents
| Property | n-Octyl-β-D-thioglucoside (O6BTG) | n-Octyl-β-D-glucoside (Octylglucoside, OG) |
| Molecular Weight | 308.4 g/mol | 292.37 g/mol |
| Critical Micelle Concentration (CMC) | 9 mM[1] | ~20-25 mM |
| Aggregation Number | Not widely reported | 27-100 |
| Micelle Molecular Weight | Not widely reported | ~8,000 - 20,000 Da[2] |
| Appearance | White to off-white solid | White to off-white crystalline powder |
| Key Advantages | Wider reconstitution concentration range (45-70 mM), more stable, lower cost than OG.[1] | Well-characterized, commonly used. |
Recommended Starting Ratios for O6BTG:Octylglucoside Mixture
The optimal ratio of O6BTG to octylglucoside will be protein-dependent. We recommend starting with the following molar ratios and optimizing based on reconstitution efficiency and protein activity.
| O6BTG:Octylglucoside (Molar Ratio) | Rationale |
| 1:1 | A balanced starting point to leverage the properties of both detergents. |
| 3:1 | To capitalize on the wider reconstitution range and stability of O6BTG while still benefiting from the properties of octylglucoside. |
| 1:3 | For proteins that have been successfully reconstituted with octylglucoside previously, with the aim of improving reproducibility. |
Experimental Protocols
Protocol 1: Preparation of Unilamellar Liposomes by Extrusion
This protocol describes the preparation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), which will serve as the lipid scaffold for reconstitution.
Materials:
-
Phospholipids (e.g., E. coli polar lipids, POPC, DOPC) in chloroform
-
Hydration Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen gas stream
-
Vacuum desiccator
-
Water bath sonicator or bath for hydration
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: In a clean round-bottom flask, add the desired amount of phospholipid solution.
-
Solvent Evaporation: Remove the chloroform using a gentle stream of nitrogen gas while rotating the flask to create a thin, even lipid film on the inner surface.
-
Complete Solvent Removal: Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
Hydration: Add the appropriate volume of Hydration Buffer to the flask to achieve the desired final lipid concentration (e.g., 10-20 mg/mL).
-
Vesicle Formation: Hydrate the lipid film by rotating the flask in a water bath set above the phase transition temperature of the lipids for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
Freeze-Thaw Cycles (Optional): For some lipid compositions, 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath can improve the homogeneity of the liposome suspension.
-
Extrusion:
-
Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm for LUVs).
-
Equilibrate the extruder and a syringe with the Hydration Buffer at a temperature above the lipid phase transition temperature.
-
Load the MLV suspension into one of the syringes.
-
Pass the lipid suspension through the membrane 11-21 times. This will generate a translucent suspension of unilamellar liposomes.
-
-
Storage: Store the prepared liposomes at 4°C. They are typically stable for several days.
Protocol 2: Reconstitution of Membrane Protein using O6BTG:Octylglucoside Mixture via Detergent Removal by Dialysis
This method is gentle and suitable for a wide range of membrane proteins.
Materials:
-
Purified membrane protein in a buffer containing a minimal amount of a stabilizing detergent.
-
Prepared unilamellar liposomes (from Protocol 1).
-
O6BTG and Octylglucoside stock solutions (e.g., 10% w/v).
-
Reconstitution Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl).
-
Dialysis cassette (with an appropriate molecular weight cut-off, e.g., 10-14 kDa).
-
Large volume of Dialysis Buffer (at least 1000x the sample volume).
-
Stir plate and stir bar.
Procedure:
-
Detergent-Lipid-Protein Mixture Preparation:
-
In a microcentrifuge tube, combine the purified membrane protein, unilamellar liposomes, and the desired O6BTG:octylglucoside mixture.
-
The final total detergent concentration should be above the mixed CMC to ensure solubilization of the liposomes and formation of mixed micelles. A starting point is a total concentration of 40-60 mM.
-
The lipid-to-protein ratio (LPR) should be optimized for your protein of interest. A typical starting LPR is between 100:1 and 500:1 (w/w).
-
-
Incubation: Incubate the mixture at 4°C with gentle agitation for 1-2 hours to allow for the formation of homogenous protein-lipid-detergent mixed micelles.
-
Dialysis:
-
Load the mixture into a dialysis cassette.
-
Place the cassette in a large beaker containing cold (4°C) Dialysis Buffer.
-
Stir the buffer gently at 4°C.
-
-
Detergent Removal:
-
Change the Dialysis Buffer every 12 hours for a total of 48-72 hours to ensure complete removal of the detergents. The slow removal of detergent allows for the controlled formation of proteoliposomes.
-
-
Harvesting Proteoliposomes: After dialysis, carefully remove the proteoliposome suspension from the cassette.
-
Analysis and Storage: The proteoliposomes are now ready for functional assays or further analysis. Store at 4°C. For long-term storage, flash-freeze in liquid nitrogen and store at -80°C (cryoprotectant may be necessary).
Protocol 3: Reconstitution of Membrane Protein using O6BTG:Octylglucoside Mixture via Detergent Adsorption (Bio-Beads)
This method is faster than dialysis and is effective for detergents with a high CMC like the O6BTG:octylglucoside mixture.
Materials:
-
Purified membrane protein in a buffer containing a minimal amount of a stabilizing detergent.
-
Prepared unilamellar liposomes (from Protocol 1).
-
O6BTG and Octylglucoside stock solutions (e.g., 10% w/v).
-
Reconstitution Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl).
-
Hydrophobic adsorption beads (e.g., Bio-Beads SM-2).
-
Microcentrifuge tubes.
-
End-over-end rotator.
Procedure:
-
Bio-Bead Preparation: Wash the Bio-Beads extensively with methanol, followed by water, and finally with the Reconstitution Buffer to remove any preservatives and fines.
-
Detergent-Lipid-Protein Mixture Preparation:
-
Prepare the protein-lipid-detergent mixture as described in Protocol 2, Step 1.
-
-
Incubation: Incubate the mixture at 4°C with gentle agitation for 1 hour.
-
Detergent Adsorption:
-
Add the prepared Bio-Beads to the mixture. A typical starting amount is 20-30 mg of wet beads per mg of total detergent.
-
Incubate on an end-over-end rotator at 4°C. The incubation time can range from 2 hours to overnight. A stepwise addition of beads every couple of hours can result in more controlled detergent removal and higher reconstitution efficiency.
-
-
Harvesting Proteoliposomes: After incubation, carefully pipette the proteoliposome solution, leaving the beads behind.
-
Analysis and Storage: The proteoliposomes are ready for use. Store as described in Protocol 2.
Mandatory Visualization
Caption: General workflow for detergent-mediated membrane protein reconstitution.
Caption: Logical steps from solubilization to reconstitution.
References
Application Notes and Protocols for the Study of Protein-Lipid Interactions Using n-Octyl-β-D-glucopyranoside and its Analogs
A Note on Nomenclature: The compound "O6BTG-octylglucoside" is recognized as a potent inhibitor of O6-methylguanine-DNA methyltransferase (MGMT) and is not typically used as a detergent in membrane protein studies. It is highly probable that the intended subjects for this application are the widely-used non-ionic detergents n-Octyl-β-D-glucopyranoside (Octyl Glucoside, OG) and its close analog, n-Octyl-β-D-thioglucopyranoside (Octylthioglucoside, OTG) . These detergents are instrumental in the solubilization, purification, and reconstitution of membrane proteins for the investigation of their structure, function, and interactions with lipids. This document will focus on the application of these two detergents.
Introduction
n-Octyl-β-D-glucopyranoside (OG) and n-Octyl-β-D-thioglucopyranoside (OTG) are non-ionic detergents essential for the study of integral membrane proteins. Their amphipathic nature, consisting of a hydrophilic glucose headgroup and a hydrophobic octyl chain, allows them to disrupt lipid bilayers and form mixed micelles with membrane proteins and lipids. This process effectively extracts the protein from its native membrane environment while aiming to preserve its structural integrity and biological function.[1] The choice between OG, OTG, and other detergents is a critical step in any experimental design, as it can significantly impact protein stability and activity.[2] OG is valued for its high critical micelle concentration (CMC), which facilitates its removal by dialysis, a crucial step for reconstitution and many downstream applications.[3] OTG, its thio-analog, offers advantages such as greater chemical stability and a wider concentration range for successful protein reconstitution, often leading to more reproducible results.[4]
These application notes provide an overview of the properties of OG and OTG, along with detailed protocols for their use in membrane protein solubilization, detergent screening, and reconstitution for functional and structural studies.
Data Presentation: Physicochemical Properties of Detergents
The selection of a detergent is guided by its physicochemical properties, which dictate its behavior in solution and its interaction with membrane proteins. Below is a comparison of key properties for OG and OTG, along with other commonly used detergents for context.
| Property | n-Octyl-β-D-glucopyranoside (OG) | n-Octyl-β-D-thioglucopyranoside (OTG) | CHAPS | n-Dodecyl-β-D-maltopyranoside (DDM) |
| Detergent Class | Non-ionic | Non-ionic | Zwitterionic | Non-ionic |
| Molecular Weight ( g/mol ) | 292.37 | 308.43 | 614.88 | 510.62 |
| Critical Micelle Conc. (CMC) | 20 - 25 mM | 9 mM[4] | 6 - 10 mM | ~0.17 mM |
| Aggregation Number | 27 - 100 | Not widely reported | 4 - 14 | 98 - 140 |
| Micelle Molecular Weight (Da) | ~8,000 - 29,000 | Not widely reported | ~3,700 - 8,600 | ~50,000 - 71,500 |
| Dialyzable | Yes | Yes | Yes | No (Slowly) |
Data compiled from various sources.[2][4][5]
Experimental Protocols
Protocol 1: General Membrane Protein Solubilization and Detergent Screening
This protocol provides a framework for identifying the optimal detergent and concentration for solubilizing a target membrane protein while maintaining its stability.
1. Membrane Preparation: a. Grow and harvest cells expressing the target membrane protein. b. Lyse the cells using a suitable method (e.g., sonication, French press) in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl) supplemented with protease inhibitors. c. Isolate the cell membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).[1] d. Resuspend the membrane pellet in a suitable buffer to a final protein concentration of 5-10 mg/mL.
2. Detergent Screening: a. Aliquot the membrane suspension into several microcentrifuge tubes. b. To each tube, add a different detergent (e.g., OG, OTG, DDM, CHAPS) from a concentrated stock solution to achieve a final concentration typically 1-2% (w/v), which is well above the CMC.[1] c. Incubate the mixtures with gentle agitation (e.g., on a rotator) for 1-4 hours at 4°C.[1] d. Separate the solubilized fraction from the insoluble material by ultracentrifugation (100,000 x g for 1 hour at 4°C).
3. Analysis of Solubilization Efficiency: a. Carefully collect the supernatant, which contains the solubilized membrane proteins. b. Resuspend the pellet (unsolubilized fraction) in an equal volume of buffer. c. Analyze samples from the total membrane fraction, the solubilized supernatant, and the unsolubilized pellet by SDS-PAGE and Western blotting (using an antibody specific to the target protein) to determine the percentage of protein solubilized by each detergent.[1]
4. Stability and Activity Assessment: a. The solubilized fraction can be further analyzed to assess the stability and activity of the target protein. b. Techniques such as size-exclusion chromatography (SEC) can determine the homogeneity of the protein-detergent complex. c. Functional assays (e.g., ligand binding for receptors, enzymatic activity for enzymes) should be performed to ensure the protein remains active. A comparison of the specific activity of the protein solubilized in different detergents can reveal which is the "mildest" for that particular protein.[2]
Protocol 2: Purification of a GPCR (Rhodopsin) using Octyl Glucoside
This protocol details the purification of the G-protein coupled receptor (GPCR) rhodopsin from bovine rod outer segments using OG.
1. Materials:
-
Solubilization Buffer: 10 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM MgCl₂, 0.1 mM EDTA, containing 1% (w/v) n-Octyl-β-D-glucopyranoside.[6]
-
Wash Buffer: Same as above, but with 0.1% (w/v) OG.[6]
-
Elution Buffer: Wash Buffer containing 0.1 M N-acetylglucosamine.[6]
-
Concanavalin A-Sepharose affinity column.
-
Isolated Rod Outer Segments (ROS) from bovine retinas.
2. Solubilization: a. Resuspend the isolated ROS membranes in Solubilization Buffer. b. Incubate on ice with gentle agitation for 1 hour to solubilize the membrane proteins.[6] c. Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.[6] d. Collect the supernatant containing the solubilized rhodopsin.
3. Affinity Chromatography: a. Equilibrate the Concanavalin A-Sepharose column with several column volumes of Wash Buffer. b. Load the supernatant from step 2d onto the column. As a glycoprotein, rhodopsin will bind to the lectin resin.[6] c. Wash the column extensively with Wash Buffer (e.g., 10-20 column volumes) to remove non-specifically bound proteins. d. Elute the purified rhodopsin from the column using the Elution Buffer.[6]
4. Analysis: a. Assess the purity of the eluted fractions using SDS-PAGE. b. Determine the concentration and purity of rhodopsin using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for total protein) and 500 nm (for the rhodopsin chromophore).
Protocol 3: Reconstitution of a Membrane Protein into Liposomes by Detergent Dilution
This protocol describes a general method for reconstituting a purified, detergent-solubilized membrane protein into pre-formed lipid vesicles. The example uses the melibiose carrier, but the principle is widely applicable.
1. Liposome Preparation: a. Prepare a lipid film by drying down a solution of desired phospholipids (e.g., E. coli phospholipids) in chloroform under a stream of nitrogen, followed by vacuum desiccation for at least 1 hour. b. Hydrate the lipid film in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5) to form multilamellar vesicles (MLVs). c. Sonicate the MLV suspension (e.g., using a bath sonicator) to form small unilamellar vesicles (SUVs).
2. Reconstitution: a. Mix the purified, detergent-solubilized membrane protein with the prepared liposomes. b. Add a specific concentration of OTG (e.g., 45-70 mM) or OG (e.g., 43-46 mM) to the mixture. The concentration range for successful reconstitution is notably wider for OTG.[4] c. Rapidly dilute the entire mixture with buffer (at least 20-fold) to lower the detergent concentration well below its CMC. This dilution causes the detergent to leave the mixed micelles, which then fuse with the liposomes, inserting the protein into the lipid bilayer. d. The resulting proteoliposomes can be collected by ultracentrifugation and resuspended in fresh buffer for functional assays.
Visualizations
Experimental Workflows and Signaling Pathways
Caption: Workflow for membrane protein extraction, solubilization, and purification.
Caption: A simplified diagram of a typical GPCR signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Octyl-ß-D-Glucopyranoside › Non ionic Detergents › Detergents › Information Center › SERVA Electrophoresis GmbH [serva.de]
- 4. Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Preparing Stock Solutions of O6BTG-Octylglucoside in DMSO: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
O6BTG-octylglucoside is a potent inhibitor of O6-methylguanine-DNA methyltransferase (MGMT), a key DNA repair protein. Accurate and consistent preparation of stock solutions is critical for reliable experimental results in drug development and related research. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic molecules due to its powerful solubilizing properties. This document provides a detailed protocol for preparing stock solutions of this compound in DMSO, including a method for determining its approximate solubility, as specific solubility data is not widely published.
Materials and Equipment
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Microcentrifuge
-
Calibrated pipettes and sterile, nuclease-free pipette tips
-
Sterile, amber or opaque microcentrifuge tubes or vials for storage
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Quantitative Data Summary
| Compound | Molecular Weight | Solvent | Reported Solubility | Storage of Stock Solution |
| This compound | Not specified in results | DMSO | Data not available | -80°C for up to 2 years; -20°C for up to 1 year[1] |
| n-octyl-β-D-glucopyranoside | 292.38 g/mol | DMSO | ~16 mg/mL | Not specified |
Experimental Protocols
Protocol for Determining Approximate Solubility of this compound in DMSO
This protocol outlines a method to empirically determine the saturation point of this compound in DMSO at room temperature.
-
Preparation: Dispense a precise volume of DMSO (e.g., 100 µL) into a pre-weighed, sterile microcentrifuge tube.
-
Initial Addition: Add a small, known weight of this compound powder to the DMSO (e.g., 1 mg).
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the solid does not fully dissolve, gentle warming (to 30-37°C) or brief sonication may be applied.
-
Visual Inspection: After attempting to dissolve the compound, centrifuge the tube briefly (e.g., 1 minute at 1000 x g) to pellet any undissolved solid. Carefully inspect the solution against a dark background for any visible particulate matter.
-
Iterative Addition: If the initial amount dissolves completely, continue adding small, pre-weighed increments of this compound to the same tube. Repeat steps 3 and 4 after each addition.
-
Determining Saturation: The point at which a small amount of solid material no longer dissolves, even with vortexing and gentle warming/sonication, is the approximate saturation point.
-
Calculation: Calculate the approximate solubility using the following formula:
Solubility (mg/mL) = Total mass of dissolved this compound (mg) / Volume of DMSO (mL)
Protocol for Preparing a High-Concentration Stock Solution
This protocol describes the preparation of a stock solution at a concentration below the determined solubility limit to ensure complete dissolution and stability.
-
Pre-Weigh Compound: In a sterile microcentrifuge tube, weigh out the desired mass of this compound.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock, add the appropriate volume based on the compound's molecular weight). It is recommended to use a concentration that is 10-20% below the empirically determined solubility to avoid precipitation during storage.
-
Dissolution: Tightly cap the tube and vortex for 2-3 minutes until the solid is completely dissolved. A clear solution with no visible particulates should be obtained. If necessary, use a sonicator for short bursts to aid dissolution.
-
Aliquotting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque tubes.[1]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]
Safety and Handling Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. DMSO can facilitate the absorption of other chemicals through the skin.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
DMSO is hygroscopic; use anhydrous grade and keep containers tightly sealed to prevent water absorption, which can affect solubility and compound stability.
Visualizations
Caption: Workflow for determining solubility and preparing a stock solution.
Caption: Inhibition of MGMT by this compound.
References
Troubleshooting & Optimization
troubleshooting O6BTG-octylglucoside precipitation in buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the precipitation of O6BTG-octylglucoside in buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound (n-octyl-β-D-glucopyranoside), often abbreviated as OG, is a non-ionic detergent.[1][2] It is widely used in biochemistry and drug development for solubilizing and purifying integral membrane proteins because it is mild, non-denaturing, and can be easily removed from the final protein extract by dialysis.[1][2] Its ability to form small, uniform micelles and its high water solubility make it a preferred choice for creating a microenvironment that mimics the native membrane, thereby preserving the protein's structure and function.[2][3]
Q2: What are the common causes of this compound precipitation in a buffer?
A2: Precipitation of this compound can occur for several reasons:
-
Low Temperature: The solubility of octylglucoside decreases at lower temperatures. Storing solutions at 4°C or on ice for extended periods can lead to precipitation.
-
High Concentration: Exceeding the solubility limit of octylglucoside in a particular buffer will cause it to precipitate.
-
Buffer Composition: The type and concentration of salts in the buffer can influence the solubility of the detergent.
-
pH: Although a non-ionic detergent, extreme pH values can potentially affect the stability of the glycosidic bond over long periods, though this is not a primary cause of immediate precipitation.
-
Impurities: The presence of impurities in the detergent or the buffer can act as nucleation sites for precipitation.
Q3: What is the solubility of this compound in common solvents and buffers?
A3: The solubility of this compound varies depending on the solvent. It is highly soluble in water and some organic solvents. For aqueous buffers, the solubility is also dependent on the buffer composition and pH.
Q4: How does temperature affect the solubility of this compound?
A4: The solubility of this compound is temperature-dependent. It is more soluble at room temperature and may precipitate out of solution at lower temperatures, such as 4°C or on ice. It is generally recommended to prepare and use octylglucoside solutions at room temperature to avoid precipitation. While some protocols require experiments to be conducted at 4°C, it is crucial to ensure the octylglucoside concentration is below its solubility limit at that temperature.[4]
Q5: Can I redissolve precipitated this compound?
A5: Yes, in most cases, precipitated this compound can be redissolved by gently warming the solution to room temperature or slightly above (e.g., 30-37°C) with gentle agitation. Avoid excessive heating, as it may degrade the detergent or harm your protein of interest.
Q6: How should I prepare and store this compound solutions to prevent precipitation?
A6: To prevent precipitation, it is recommended to prepare a concentrated stock solution in water or a simple buffer (e.g., Tris-HCl) where its solubility is high. This stock solution can then be diluted to the final working concentration in your experimental buffer. Stock solutions are stable for a few days at 2-8°C, but for long-term storage, it is advisable to store them in aliquots at -20°C for 6-12 months. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving issues with this compound precipitation during your experiments.
Step 1: Initial Observation and Immediate Actions
If you observe precipitation in your buffer containing this compound, follow these initial steps:
-
Visually Inspect the Solution:
-
Is the precipitation crystalline or amorphous?
-
Did the precipitation occur suddenly or gradually over time?
-
At what temperature did the precipitation occur (room temperature, 4°C, on ice)?
-
-
Attempt to Redissolve:
-
Gently warm the solution to room temperature or slightly above (up to 37°C).
-
Agitate the solution gently (e.g., by swirling or slow vortexing).
-
If the precipitate redissolves, the issue is likely temperature-related.
-
Step 2: Systematic Troubleshooting Workflow
If the initial actions do not resolve the issue or if the precipitation recurs, follow this systematic troubleshooting workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Conditions | Reference |
| Solubility | |||
| in Water | > 50% (w/v) | 25 °C | |
| in Ethanol | ~20 mg/mL | [5] | |
| in DMSO | ~16 mg/mL | [5] | |
| in PBS (pH 7.2) | ~5 mg/mL | [5] | |
| in Tris-HCl (0.05 M, pH 7.4) | > 50% (w/v) | 25 °C | |
| in K-phosphate buffer (0.1 M, pH 7.0) | > 50% (w/v) | 25 °C | |
| Critical Micelle Concentration (CMC) | |||
| in Water | 20-25 mM | 20-25 °C | |
| ~25 mM (~0.7% w/v) | [1] | ||
| 14.5 mM | 25 °C | ||
| 24-26 mM | [2] | ||
| Micellar Properties | |||
| Aggregation Number | 27-100 | [2] | |
| Micelle Molecular Weight | 8,000 - 29,000 g/mol | [2] |
Experimental Protocols
Protocol for Preparation of a Precipitate-Free this compound Solution
This protocol describes the recommended procedure for preparing a working solution of this compound to minimize the risk of precipitation.
Materials:
-
This compound (high purity)
-
Nuclease-free water
-
Appropriate buffer components (e.g., Tris base, HCl, NaCl)
-
Sterile conical tubes or glass vials
-
Magnetic stirrer and stir bar (optional)
-
0.22 µm syringe filter
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 20% w/v in Water): a. Weigh out the required amount of this compound powder in a sterile conical tube or glass vial. b. Add a smaller volume of nuclease-free water to the powder. c. Gently swirl or use a magnetic stirrer at room temperature to dissolve the powder completely. Avoid vigorous shaking to prevent foaming. d. Once dissolved, add water to reach the final desired volume for a 20% (w/v) solution. e. If required for your application, sterilize the stock solution by passing it through a 0.22 µm syringe filter. f. Store the stock solution in aliquots at -20°C for long-term storage. For short-term use, it can be stored at 4°C for up to three days.
-
Prepare the Final Working Buffer: a. Prepare your desired buffer (e.g., Tris-buffered saline) at the final working concentration of all components except for the octylglucoside. b. Ensure the buffer is at room temperature.
-
Dilute the Stock Solution into the Final Buffer: a. Calculate the volume of the concentrated this compound stock solution needed to reach the desired final concentration in your working buffer. b. While gently stirring the working buffer, slowly add the calculated volume of the octylglucoside stock solution. c. Allow the solution to mix completely.
Workflow for Preparing this compound Solution:
Caption: Recommended workflow for preparing this compound solutions.
References
Technical Support Center: Optimizing O⁶-BTG-Octylglucoside for MGMT Inhibition
Welcome to the technical support center for the optimization of O⁶-BTG-octylglucoside concentration for O⁶-methylguanine-DNA methyltransferase (MGMT) inhibition. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your research endeavors.
Understanding the Compound: O⁶BTG-Octylglucoside
It is important to clarify that the focus of this guide is the conjugated molecule 8-[O⁶-(4-bromothenyl)-guan-9-yl]-octyl-β-D-glucoside . This is a single chemical entity where O⁶-(4-bromothenyl)guanine (O⁶BTG), a potent MGMT inhibitor, is covalently linked to an octyl-β-D-glucoside moiety. This is distinct from the co-administration of separate O⁶BTG and octylglucoside compounds. The rationale behind this conjugation is to enhance cellular uptake, particularly in tumor cells that often overexpress glucose transporters, thereby increasing the inhibitor's efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 8-[O⁶-(4-bromothenyl)-guan-9-yl]-octyl-β-D-glucoside?
A1: The O⁶BTG portion of the molecule acts as a pseudosubstrate for the MGMT protein. It transfers the 4-bromothenyl group to the active site cysteine residue of MGMT, leading to the irreversible inactivation of the enzyme. This prevents the repair of O⁶-alkylguanine lesions in DNA, sensitizing cancer cells to alkylating chemotherapeutic agents. The octyl-β-D-glucoside moiety is designed to facilitate the uptake of the inhibitor into cells, potentially through glucose transporters which are often upregulated in cancer cells.
Q2: How does the efficacy of 8-[O⁶-(4-bromothenyl)-guan-9-yl]-octyl-β-D-glucoside compare to unconjugated O⁶BTG?
A2: Studies have shown that the inhibitory activity of O⁶BTG conjugates, such as 8-[O⁶-(4-bromothenyl)-guan-9-yl]-octyl-β-D-glucoside, is nearly as effective as O⁶BTG on its own.[1] The conjugation strategy aims to improve targeted delivery to tumor cells, potentially enhancing the therapeutic index.
Q3: What is the role of the octyl-β-D-glucoside component?
A3: The octyl-β-D-glucoside moiety serves two primary purposes. Firstly, the glucose component is intended to be recognized by glucose transporters (GLUTs) on the cell surface, which are often overexpressed in tumor cells. This facilitates targeted uptake of the inhibitor into cancer cells. Secondly, the octyl spacer provides a flexible linker between the O⁶BTG and the glucose, which has been shown to be important for maintaining high inhibitory activity.
Q4: In which solvent should I dissolve 8-[O⁶-(4-bromothenyl)-guan-9-yl]-octyl-β-D-glucoside?
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no MGMT inhibition observed | 1. Incorrect concentration of the inhibitor: The concentration may be too low to effectively inhibit MGMT in your specific cell line. 2. Degradation of the inhibitor: Improper storage or handling may have led to the degradation of the compound. 3. High MGMT expression in cells: The cell line used may have exceptionally high levels of MGMT, requiring a higher concentration of the inhibitor. 4. Cell permeability issues: Although designed for enhanced uptake, the inhibitor may not be efficiently entering the cells. | 1. Perform a dose-response curve: Titrate the concentration of the inhibitor to determine the optimal inhibitory concentration for your cell line. 2. Ensure proper storage: Store the compound as recommended by the supplier, protected from light and moisture. Prepare fresh dilutions for each experiment. 3. Quantify MGMT levels: Determine the baseline MGMT activity in your cell line using an MGMT activity assay. 4. Assess cellular uptake: If possible, use analytical methods to measure the intracellular concentration of the inhibitor. |
| High cellular toxicity observed | 1. Inhibitor concentration is too high: Exceeding the optimal concentration can lead to off-target effects and cytotoxicity. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final working solution may be too high. 3. Prolonged incubation time: Extended exposure to the inhibitor may be toxic to the cells. | 1. Optimize inhibitor concentration: Determine the IC50 for MGMT inhibition and use a concentration that effectively inhibits MGMT with minimal toxicity. 2. Control solvent concentration: Ensure the final solvent concentration is below the toxic threshold for your cell line. 3. Optimize incubation time: Perform a time-course experiment to determine the shortest incubation time required for maximal MGMT inhibition. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect MGMT expression and inhibitor efficacy. 2. Inconsistent inhibitor preparation: Errors in weighing, dissolving, or diluting the compound. 3. Assay variability: Inconsistent timing or execution of the MGMT activity assay. | 1. Standardize cell culture procedures: Use cells within a defined passage number range and maintain consistent seeding densities and culture conditions. 2. Prepare fresh stock solutions: Prepare fresh stock solutions of the inhibitor regularly and use calibrated equipment for dilutions. 3. Standardize assay protocol: Ensure all steps of the MGMT activity assay are performed consistently. |
Quantitative Data
The following table summarizes the inhibitory concentrations of O⁶BTG and related glucose-conjugated compounds.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| O⁶-(4-bromothenyl)guanine (O⁶BTG) | HeLa S3 | ~0.1 | [1] |
| 8-[O⁶-(4-bromothenyl)-guan-9-yl]-octyl-β-D-glucoside | HeLa S3 | Nearly as effective as O⁶BTG | [1] |
| O⁶-(5-iodothenyl)guanine-C₈-β-D-glucoside (ITGG) | HeLa S3 | 0.8 | [2] |
| O⁶-(3-iodobenzyl)guanine-C₈-β-D-glucoside (IBGG) | HeLa S3 | 0.45 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 8-[O⁶-(4-bromothenyl)-guan-9-yl]-octyl-β-D-glucoside
-
Synthesis of O⁶-(4-bromothenyl)guanine (O⁶BTG): This can be achieved through the alkylation of a suitable guanine derivative.
-
Synthesis of an 8-halo-octyl-β-D-glucoside: This involves the glycosylation of octanol with a protected glucose derivative, followed by functionalization of the terminal end of the octyl chain.
-
Coupling of O⁶BTG and the glycoside: The final step would involve the coupling of the two synthesized precursors.
Researchers should consult specialized organic chemistry literature for detailed procedures on guanine alkylation and glycoside synthesis.
Protocol 2: MGMT Activity Assay
This protocol provides a general method for determining MGMT activity in cell extracts, which can be adapted to assess the inhibitory effect of 8-[O⁶-(4-bromothenyl)-guan-9-yl]-octyl-β-D-glucoside.
Materials:
-
Cell lysate containing MGMT
-
8-[O⁶-(4-bromothenyl)-guan-9-yl]-octyl-β-D-glucoside
-
[³H]-methylated DNA substrate
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.1 mM EDTA)
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail and counter
Methodology:
-
Cell Lysate Preparation:
-
Harvest cells and prepare a cell extract by sonication or lysis buffer.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Inhibitor Treatment:
-
Pre-incubate the cell lysate with varying concentrations of 8-[O⁶-(4-bromothenyl)-guan-9-yl]-octyl-β-D-glucoside (or vehicle control) for a specified time (e.g., 30 minutes at 37°C).
-
-
MGMT Reaction:
-
Initiate the MGMT repair reaction by adding the [³H]-methylated DNA substrate to the pre-incubated cell lysate.
-
Incubate the reaction mixture for a defined period (e.g., 60 minutes at 37°C).
-
-
Precipitation and Measurement:
-
Stop the reaction and precipitate the DNA by adding cold TCA.
-
Wash the DNA pellet to remove unincorporated [³H]-methyl groups.
-
Hydrolyze the DNA to release the purine bases.
-
Separate the O⁶-methylguanine and guanine using HPLC.
-
Quantify the amount of radioactivity transferred from the DNA to the MGMT protein by measuring the radioactivity in the protein fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of MGMT inhibition for each inhibitor concentration compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
Signaling Pathways
The expression and activity of MGMT are regulated by various signaling pathways. Understanding these pathways can provide insights into potential combination therapies.
References
Technical Support Center: O6BTG-Octylglucoside in Protein Purification
Welcome to the technical support center for O6BTG-octylglucoside (n-octyl-β-D-thioglucopyranoside). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the use of this non-ionic detergent in protein purification.
Troubleshooting Guide
This guide addresses common issues encountered during protein purification using this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Protein Yield After Solubilization
Question: I am experiencing a low yield of my target membrane protein after the solubilization step with this compound. What could be the cause and how can I improve it?
Answer:
Low protein yield after solubilization can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Cell Lysis: Ensure that your cells have been completely disrupted before adding the detergent. Inefficient lysis will result in a lower amount of accessible membrane protein for solubilization.
-
Solution: Optimize your lysis method (e.g., sonication, French press) and verify cell disruption under a microscope.
-
-
Suboptimal this compound Concentration: The concentration of this compound is critical for efficient solubilization.
-
Solution: The optimal concentration is protein-dependent. A good starting point is a concentration well above the Critical Micelle Concentration (CMC) of 9 mM, typically in the range of 25-35 mM.[1] Perform a small-scale screen with varying detergent concentrations to identify the optimal condition for your specific protein.
-
-
Insufficient Incubation Time or Inadequate Mixing: The detergent needs sufficient time and contact with the membrane fraction to effectively solubilize the protein.
-
Solution: Increase the incubation time (e.g., 1-4 hours) and ensure gentle but thorough mixing during solubilization. Perform this step at 4°C to minimize proteolysis and maintain protein stability.
-
-
Inappropriate Buffer Conditions: The pH and ionic strength of your solubilization buffer can significantly impact both protein stability and detergent efficacy.
-
Solution: Screen different buffer conditions. Varying the salt concentration (e.g., 150-500 mM NaCl) can sometimes improve solubilization. Ensure the pH of the buffer is optimal for your protein's stability.
-
Issue 2: Protein Aggregation During or After Purification
Question: My target protein is aggregating after solubilization with this compound. How can I prevent this?
Answer:
Protein aggregation is a common challenge in protein purification. Here are several strategies to address this issue when using this compound:
-
Detergent Concentration is Too Low: Below its CMC, this compound exists as monomers and may not be as effective at keeping hydrophobic membrane proteins soluble.
-
Solution: Ensure that the this compound concentration is maintained above its CMC (9 mM) throughout all purification steps, including chromatography and storage.
-
-
Non-Optimal Buffer Composition: The buffer environment plays a crucial role in protein stability.
-
Solution:
-
Ionic Strength: Both low and high salt concentrations can promote aggregation. Screen a range of salt concentrations (e.g., 150 mM to 500 mM NaCl) to find the optimal condition for your protein.
-
Additives: Include stabilizing additives in your buffers. Glycerol (5-20%), sucrose, or specific ligands/cofactors that are known to bind and stabilize your protein can be beneficial.
-
-
-
Presence of Disulfide-Linked Aggregates: Intermolecular disulfide bonds can lead to aggregation.
-
Solution: Add a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to your buffers to break these bonds.
-
-
Instability of the Protein: The protein itself may be inherently unstable once removed from its native membrane environment.
-
Solution: Consider screening other mild, non-ionic detergents or a combination of detergents to find a more stabilizing environment for your protein.
-
Issue 3: High Background or Non-Specific Binding in Affinity Chromatography
Question: I am observing high background and non-specific binding of contaminating proteins in my affinity chromatography step when using this compound. How can I reduce this?
Answer:
High background can obscure the purification of your target protein. Here are some ways to minimize non-specific binding:
-
Increase Wash Stringency: The wash steps may not be stringent enough to remove weakly interacting proteins.
-
Solution:
-
Increase the number of column washes.
-
Optimize the composition of your wash buffer. This can include slightly increasing the detergent concentration, adding a low concentration of a non-denaturing zwitterionic detergent, or increasing the salt concentration.
-
-
-
Non-Specific Binding to the Resin: Some contaminating proteins may have an affinity for the chromatography resin itself.
-
Solution: Consider using a different type of affinity resin or adding a pre-clearing step where the lysate is incubated with the resin without the affinity tag prior to the actual purification.
-
-
Endotoxin Contamination: Endotoxins can interact with proteins and contribute to non-specific binding and other issues. This compound has been shown to be effective in disrupting endotoxin-protein interactions.
-
Solution: Washing the chromatography media with a buffer containing this compound can help to reduce endotoxin levels. This detergent has been shown to break both hydrophobic and electrostatic interactions between endotoxins and proteins.
-
Frequently Asked Questions (FAQs)
Q1: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
A1: The Critical Micelle Concentration (CMC) of this compound is approximately 9 mM.[1] The CMC is the concentration at which the detergent monomers begin to self-assemble into micelles. For effective solubilization of membrane proteins, it is crucial to use a detergent concentration well above the CMC. Below the CMC, the detergent exists as monomers and is generally less effective at mimicking the lipid bilayer and keeping membrane proteins in a soluble, native-like state.
Q2: What are the recommended working concentrations for this compound?
A2: The optimal concentration is protein-dependent and should be determined empirically. However, general starting recommendations are:
-
For Solubilization: 25-35 mM.[1]
-
For Reconstitution: 45-70 mM.[1] This wider range compared to other detergents like octylglucoside can lead to more reproducible results.[1]
Q3: How does this compound compare to n-octyl-β-D-glucopyranoside (octylglucoside)?
A3: this compound is the thio-analog of octylglucoside. Key advantages of this compound include:
-
Greater Stability: The thioglucoside linkage is more resistant to β-glucosidase degradation.
-
Wider Reconstitution Range: It has a broader effective concentration range for successful protein reconstitution into liposomes, which can lead to more reproducible experiments.[1]
Q4: How can I remove this compound after purification?
A4: Due to its relatively high CMC, this compound can be effectively removed by several methods:
-
Dialysis: This is a common and effective method.
-
Detergent Removal Resins: Commercially available resins can bind and remove the detergent from the protein solution.
-
Size Exclusion Chromatography: This can also be used to separate the protein from the smaller detergent micelles.
Q5: Is this compound compatible with downstream applications like mass spectrometry and crystallography?
A5: Yes, this compound can be compatible with these applications. However, as with any detergent, its presence can sometimes interfere. It is often necessary to remove or significantly reduce the detergent concentration before analysis. Its relatively high CMC makes it easier to remove than detergents with very low CMCs. For crystallography, the use of this compound has been shown to be beneficial in producing large and coherent 2D crystals of membrane proteins.
Data Presentation
Table 1: Physicochemical Properties of this compound and Other Common Non-Ionic Detergents
| Detergent | Abbreviation | CMC (mM) | Molecular Weight ( g/mol ) |
| n-octyl-β-D-thioglucopyranoside | O6BTG | ~9 | 308.44 |
| n-octyl-β-D-glucopyranoside | OG | ~20-25 | 292.37 |
| n-dodecyl-β-D-maltoside | DDM | ~0.17 | 510.62 |
| Lauryl Maltose Neopentyl Glycol | LMNG | ~0.01 | 1363.6 |
| Lauryldimethylamine N-oxide | LDAO | ~1-2 | 229.4 |
Data compiled from various sources.
Experimental Protocols
Protocol 1: General Procedure for Membrane Protein Solubilization using this compound
-
Membrane Preparation: a. Harvest cells expressing the target membrane protein. b. Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors. c. Lyse the cells using an appropriate method (e.g., sonication, high-pressure homogenization). d. Isolate the membrane fraction by ultracentrifugation.
-
Solubilization: a. Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to a final protein concentration of 5-10 mg/mL. b. Add a stock solution of this compound to the membrane suspension to a final concentration of 25-35 mM. c. Incubate the mixture at 4°C for 1-2 hours with gentle agitation. d. Pellet the insoluble material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C). e. The supernatant contains the solubilized membrane proteins.
Protocol 2: Detergent Removal by Dialysis
-
Place the protein sample containing this compound into a dialysis cassette with an appropriate molecular weight cut-off (MWCO) that is significantly smaller than the target protein.
-
Place the dialysis cassette in a large volume of dialysis buffer (at least 200 times the sample volume) that does not contain the detergent.
-
Stir the dialysis buffer gently at 4°C.
-
Change the dialysis buffer every few hours for a total of 3-4 buffer changes to ensure efficient detergent removal. A 95% removal of octyl thioglucoside can be achieved within 6 hours with a buffer volume 200 times that of the sample.
Visualizations
Caption: A generalized workflow for membrane protein purification using this compound.
Caption: A troubleshooting decision tree for protein aggregation issues with this compound.
References
Technical Support Center: O6BTG-Octylglucoside Interference in Downstream Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with O6BTG-octylglucoside (n-octyl-β-D-thioglucopyranoside) interfering with downstream experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a non-ionic detergent commonly used in biochemical applications to solubilize membrane proteins. Its mild nature helps to extract and stabilize these proteins from the lipid bilayer of cell membranes without denaturing them, which is crucial for studying their structure and function. It has a critical micelle concentration (CMC) of 9 mM.
Q2: How can this compound interfere with my downstream assays?
A2: Residual this compound in your protein sample can interfere with various downstream assays through several mechanisms. These include altering the pH of reaction buffers, precipitating proteins in certain assay reagents, masking epitopes in immunoassays, and causing signal suppression in mass spectrometry.
Q3: At what concentration does this compound typically start to cause interference?
A3: The concentration at which this compound begins to interfere is assay-dependent. For instance, in protein quantification assays like the BCA assay, interference can be observed at concentrations as low as 2-7%, depending on the specific kit used. For immunoassays and mass spectrometry, even lower residual concentrations can impact results.
Q4: What are the common methods to remove this compound from a protein sample?
A4: Common methods for removing this compound include dialysis, gel filtration (size exclusion chromatography), ion-exchange chromatography, and the use of specialized detergent removal resins. The choice of method depends on the properties of the protein of interest, the initial detergent concentration, and the required final purity.
Q5: Is it possible to use a combination of removal methods?
A5: Yes, a multi-step approach is often more effective. For example, an initial bulk removal of the detergent can be achieved through dialysis, followed by a polishing step using adsorbent resin or gel filtration to remove trace amounts of this compound.
Troubleshooting Guides
Issue 1: Inaccurate Protein Concentration Measurement
You are observing inconsistent or unexpectedly high/low protein concentrations after solubilizing your protein with this compound.
Possible Cause: this compound is known to interfere with common colorimetric protein quantification assays.
Troubleshooting Steps:
-
Assess Compatibility: Refer to the table below to check the compatibility of your this compound concentration with various protein assays.
-
Dilute the Sample: If the detergent concentration is too high, diluting the sample may reduce the interference to an acceptable level. However, ensure your protein concentration remains within the detection range of the assay.
-
Remove the Detergent: If dilution is not feasible, use one of the detergent removal methods outlined in the "Experimental Protocols" section.
-
Choose a Compatible Assay: If possible, switch to a protein assay method that is more tolerant to detergents.
Data Presentation: this compound Compatibility in Protein Assays [1][2][3][4]
| Protein Assay Method | Maximum Compatible this compound Concentration |
| Pierce™ BCA Protein Assay | 5% |
| Pierce™ Microplate BCA-RAC* | 7% |
| Pierce™ Dilution-Free Rapid Gold BCA | 2% |
| Pierce™ Rapid Gold BCA | 5% |
| Coomassie (Bradford) Assay | Generally low tolerance, high concentrations of detergents can cause interference.[5] |
| Lowry Assay | Prone to interference from detergents, often leading to precipitation.[6] |
*RAC = Reagent-Agent Compatible
Issue 2: High Background or Weak Signal in Immunoassays (ELISA, Western Blot)
Your ELISA results show high background noise, or your Western blot has weak target protein bands and/or high non-specific binding.
Possible Cause: Residual this compound can interfere with antibody-antigen interactions and the blocking process.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immunoassay interference.
Troubleshooting Steps:
-
Reduce Detergent Concentration: The primary step is to lower the concentration of this compound in your sample. This can be achieved by dilution or, more effectively, by detergent removal.
-
Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., BSA, non-fat dry milk, or a commercial blocking buffer).
-
Enhance Washing Steps: Increase the number and duration of wash steps to help remove residual detergent and non-specifically bound antibodies.
-
Antibody Dilution: Re-optimize the concentrations of your primary and secondary antibodies, as high concentrations can contribute to background.
Issue 3: Signal Suppression or Poor Ionization in Mass Spectrometry
You are experiencing low signal intensity or complete signal loss for your protein of interest during mass spectrometry analysis.
Possible Cause: Non-ionic detergents like this compound can suppress the ionization of peptides, leading to reduced signal intensity.
Logical Relationship Diagram:
Caption: Mechanism of signal suppression by O6BTG in ESI-MS.
Troubleshooting Steps:
-
Thorough Detergent Removal: It is critical to remove as much this compound as possible before MS analysis. Adsorbent resins are often highly effective for this purpose.
-
Optimize Chromatography: Adjust your liquid chromatography method to achieve better separation between your peptides of interest and the residual detergent.
-
Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with your analyte can help to normalize for signal suppression effects.
Issue 4: Inhibition of Downstream Enzymatic Assays
The activity of an enzyme in your purified protein sample is lower than expected after solubilization with this compound.
Possible Cause: Residual this compound may be inhibiting the enzyme's activity.
Troubleshooting Steps:
-
Perform a Control Experiment: Assay a known active enzyme in the presence and absence of a similar concentration of this compound to confirm inhibition.
-
Remove the Detergent: Use a suitable detergent removal method to clean up your protein sample.
-
Buffer Exchange: Thoroughly exchange the buffer of your protein sample to ensure that any inhibitory effects are not due to changes in buffer composition caused by the detergent.
Experimental Protocols
Protocol 1: Detergent Removal by Dialysis
This method is suitable for removing detergents with a high critical micelle concentration (CMC), such as this compound.
Methodology:
-
Select a dialysis membrane with a molecular weight cut-off (MWCO) that is appropriate for retaining your protein of interest (typically 10-14 kDa).
-
Prepare a dialysis buffer that is at least 200 times the volume of your protein sample.
-
Place your protein sample into the dialysis tubing and seal securely.
-
Immerse the dialysis bag in the dialysis buffer and stir gently at 4°C.
-
Change the dialysis buffer at least three times over a period of 24-48 hours to ensure efficient removal of the detergent.
Protocol 2: Detergent Removal Using Adsorbent Resin
This method is highly efficient for removing non-ionic detergents to very low levels.
Methodology:
-
Equilibrate the detergent removal resin according to the manufacturer's instructions, typically with a buffer compatible with your protein.
-
Apply your protein sample containing this compound to the equilibrated resin.
-
Incubate the sample with the resin for the recommended time, usually with gentle mixing.
-
Separate the protein solution from the resin by centrifugation or by using a spin column format.
-
The resulting supernatant/flow-through will contain your protein with a significantly reduced detergent concentration.
Data Presentation: Efficiency of a Commercial Detergent Removal Resin for Octylthioglucoside
| Initial O6BTG Concentration | Detergent Removal Efficiency | Protein (BSA) Recovery |
| 5% | 99% | 95% |
Protocol 3: Detergent Removal by Gel Filtration (Size Exclusion Chromatography)
This technique separates molecules based on their size and is effective for removing detergent monomers and small micelles from larger protein molecules.
Methodology:
-
Choose a size exclusion chromatography column with a fractionation range suitable for separating your protein from this compound monomers and micelles.
-
Equilibrate the column with a buffer that is compatible with your protein and downstream application.
-
Apply your protein sample to the column.
-
Elute the sample with the equilibration buffer. The protein will elute in the earlier fractions, while the smaller detergent molecules will be retained longer on the column.
-
Collect and pool the protein-containing fractions.
Experimental Workflow for Detergent Removal and Downstream Analysis:
Caption: General workflow from protein solubilization to downstream analysis.
References
Technical Support Center: Enhancing Protein Stability in O6BTG-Octylglucoside Mixed Micelles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of proteins solubilized using a mixed-micelle system of n-octyl-β-D-thioglucopyranoside (O6BTG) and n-octyl-β-D-glucopyranoside (octylglucoside).
Frequently Asked Questions (FAQs)
Q1: What are the individual properties of O6BTG and octylglucoside?
Both O6BTG (also known as octylthioglucoside or OTG) and octylglucoside (OG) are non-ionic detergents commonly used for solubilizing membrane proteins.[1] Non-ionic detergents are considered mild as they can disrupt protein-lipid interactions without significantly disrupting protein-protein interactions, thus helping to maintain the native state of the protein. The key difference lies in the linkage of the octyl chain to the glucose headgroup: O6BTG has a thioether bond, while octylglucoside has an ether bond. This structural difference contributes to their varying properties.
Q2: What are the potential advantages of using a mixed-micelle system of O6BTG and octylglucoside?
While direct comparative studies on the synergistic effects of O6BTG-octylglucoside mixed micelles on protein stability are not extensively documented in publicly available literature, the rationale for using such a mixture can be inferred from their individual characteristics:
-
Enhanced Stability: O6BTG is chemically more stable than octylglucoside, particularly against degradation by β-glucosidase enzymes.[1] Incorporating O6BTG into the mixed micelle could therefore increase the overall stability of the detergent environment over time.
-
Cost-Effectiveness: Historically, octylglucoside has been less expensive to synthesize.[1] A mixed system may have been adopted to balance the higher stability of O6BTG with the lower cost of octylglucoside.
-
Fine-Tuning of Micellar Properties: The two detergents have different critical micelle concentrations (CMC). By varying the ratio of O6BTG to octylglucoside, researchers can potentially fine-tune the properties of the mixed micelles, such as their size, shape, and overall CMC, to better suit a specific protein.
Q3: What is the Critical Micelle Concentration (CMC) and why is it important?
The Critical Micelle Concentration (CMC) is the concentration of a detergent above which monomers self-assemble to form micelles. This is a crucial parameter in membrane protein solubilization. Below the CMC, detergents exist as monomers and are generally not effective at solubilizing membrane proteins. At or above the CMC, the formation of micelles provides a hydrophobic environment that can encapsulate the transmembrane domains of proteins, extracting them from the lipid bilayer.[2]
It is important to work at detergent concentrations above the CMC during solubilization to ensure the formation of protein-detergent mixed micelles.[2] However, excessively high detergent concentrations can sometimes lead to protein denaturation or aggregation.
Q4: How does the detergent-to-protein ratio affect stability?
The ratio of detergent to protein is a critical factor for successful solubilization and stabilization. A sufficiently high ratio is required to ensure that there are enough detergent micelles to encapsulate all the protein molecules and prevent aggregation. However, an excessively high ratio can lead to the removal of essential lipids that may be important for the protein's structure and function. The optimal ratio is protein-dependent and often needs to be determined empirically.
Troubleshooting Guides
Issue 1: Protein Aggregation Upon Solubilization
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Insufficient Detergent Concentration | Ensure the total detergent concentration (O6BTG + octylglucoside) is well above the CMC of the mixture. Try increasing the total detergent concentration incrementally. |
| Suboptimal Detergent-to-Protein Ratio | Increase the detergent-to-protein ratio. A common starting point is a 10:1 (w/w) ratio, but this may need to be optimized. |
| Incorrect pH or Ionic Strength | Optimize the pH of the solubilization buffer. A pH that is at least one unit away from the protein's isoelectric point (pI) can help prevent aggregation by increasing the net charge of the protein. Vary the salt concentration (e.g., 50-500 mM NaCl) to find the optimal ionic strength. |
| Presence of Proteases | Add a protease inhibitor cocktail to the lysis and solubilization buffers to prevent protein degradation, which can lead to aggregation. |
| Temperature Instability | Perform all solubilization steps at a low temperature (e.g., 4°C) to minimize protein unfolding and aggregation. |
Issue 2: Loss of Protein Activity After Solubilization
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps |
| Harsh Solubilization Conditions | Decrease the total detergent concentration, while still maintaining it above the CMC. Reduce the incubation time with the detergent mixture. |
| Removal of Essential Lipids | Consider adding exogenous lipids (e.g., cholesterol, phospholipids) to the solubilization buffer to create more native-like mixed micelles. |
| Suboptimal Buffer Components | Add stabilizing agents to the buffer, such as glycerol (5-20%), sugars (e.g., sucrose, trehalose), or specific co-factors required for protein activity. |
| Oxidation | If the protein has sensitive cysteine residues, add a reducing agent like DTT or TCEP to the buffers. |
| Incorrect Ratio of O6BTG to Octylglucoside | Empirically screen different ratios of O6BTG to octylglucoside (e.g., 1:3, 1:1, 3:1) to find the optimal mixture for your protein's stability and activity. |
Quantitative Data Summary
The following table summarizes the key physicochemical properties of O6BTG and octylglucoside.
| Property | n-octyl-β-D-thioglucopyranoside (O6BTG) | n-octyl-β-D-glucopyranoside (octylglucoside) |
| Abbreviation | O6BTG, OTG | OG |
| Linkage Type | Thioether | Ether |
| Critical Micelle Concentration (CMC) | 9 mM[1] | ~20-25 mM |
| Chemical Stability | More stable, resistant to β-glucosidase[1] | Less stable |
| Reconstitution Concentration Range | Wider range for successful reconstitution (e.g., 45-70 mM for melibiose carrier)[1] | Narrower range for successful reconstitution (e.g., 43-46 mM for melibiose carrier)[1] |
Experimental Protocols
Protocol 1: General Membrane Protein Solubilization
-
Membrane Preparation:
-
Harvest cells expressing the target membrane protein.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail).
-
Lyse the cells using an appropriate method (e.g., sonication, high-pressure homogenization).
-
Isolate the membrane fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
Wash the membrane pellet with a high-salt buffer to remove peripherally associated proteins.
-
Resuspend the final membrane pellet in a suitable buffer at a known protein concentration.
-
-
Solubilization:
-
Prepare a stock solution of the this compound mixture at the desired ratio and concentration (e.g., 10% w/v).
-
Add the detergent mixture to the membrane suspension to the desired final concentration (typically 1-2% w/v).
-
Incubate with gentle agitation for 1-4 hours at 4°C.
-
Separate the solubilized fraction from the insoluble material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
Collect the supernatant containing the solubilized protein for further purification and analysis.
-
Protocol 2: Screening for Optimal Detergent Concentration
-
Aliquot the membrane preparation into several tubes.
-
Prepare a series of dilutions of the this compound mixture.
-
Add a different concentration of the detergent mixture to each tube, ensuring the concentrations bracket the expected optimal range.
-
Incubate and centrifuge as described in the general solubilization protocol.
-
Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting to determine the solubilization efficiency at each detergent concentration.
-
Assess the activity of the solubilized protein from each condition to determine the optimal detergent concentration that balances high solubilization yield with retained function.
Visualizations
Caption: Workflow for membrane protein solubilization and stability analysis.
Caption: A logical approach to troubleshooting protein instability issues.
References
- 1. Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toward Rational Design of Protein Detergent Complexes: Determinants of Mixed Micelles That Are Critical for the In Vitro Stabilization of a G-Protein Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
common mistakes when using O6BTG-octylglucoside
Welcome to the technical support center for O6BTG-octylglucoside (n-octyl-β-D-thioglucopyranoside). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues and to offer troubleshooting strategies for the effective use of this non-ionic detergent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a non-ionic detergent used for the solubilization, purification, and reconstitution of membrane proteins. Its key feature is the thioether linkage which provides greater chemical stability compared to its O-glycosidic counterpart, n-octyl-β-D-glucopyranoside (OG). It is particularly useful in applications where protein denaturation must be minimized.
Q2: What is the Critical Micelle Concentration (CMC) of O6BTG and why is it important?
A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles. For O6BTG, the CMC is approximately 9 mM.[1] This is a critical parameter because membrane protein solubilization generally occurs at or above the CMC. Working at the optimal concentration is key to efficiently extracting the protein of interest while minimizing potential negative effects on its stability and activity.
Q3: How should this compound be stored?
A3: Proper storage is crucial to maintain the integrity of O6BTG. For long-term storage, it is recommended to store the solid form at -20°C. Stock solutions should be prepared, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C for up to a few months or at -80°C for longer periods. Always refer to the manufacturer's instructions for specific storage guidelines.
Q4: Is O6BTG compatible with common downstream applications?
A4: Yes, O6BTG is generally compatible with many downstream applications, including various chromatography techniques, crystallography, and mass spectrometry. However, its presence, like any detergent, can interfere with certain assays. It is often necessary to remove or reduce the concentration of O6BTG after initial purification, for example, through dialysis or size-exclusion chromatography.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with O6BTG.
Issue 1: Low Protein Yield After Solubilization
Q: I am observing a very low yield of my target membrane protein after solubilization with O6BTG. What are the possible causes and how can I troubleshoot this?
A: Low protein yield is a common issue in membrane protein purification. Here are several factors to consider and steps to take for optimization:
-
Suboptimal O6BTG Concentration: The concentration of O6BTG is critical. If it is too low (below the CMC), solubilization will be inefficient. If it is too high, it may lead to protein inactivation or aggregation in some cases.
-
Solution: Perform a small-scale optimization experiment by testing a range of O6BTG concentrations, typically from just below to several times the CMC (e.g., 5 mM to 50 mM). Analyze the solubilized fractions by SDS-PAGE or Western blot to determine the optimal concentration for your specific protein.
-
-
Insufficient Incubation Time or Agitation: The solubilization process requires adequate time and gentle mixing for the detergent to effectively disrupt the membrane and form protein-detergent micelles.
-
Solution: Increase the incubation time (e.g., from 1 hour to 4 hours, or overnight) and ensure gentle agitation (e.g., end-over-end rotation) at a controlled temperature (often 4°C to minimize proteolysis).
-
-
Inappropriate Buffer Conditions: The pH, ionic strength, and presence of additives in your lysis buffer can significantly impact solubilization efficiency.
-
Solution: Screen different buffer conditions. The optimal pH is often protein-dependent but typically ranges from 7.0 to 8.5. Varying the salt concentration (e.g., 100 mM to 500 mM NaCl) can also improve extraction. The addition of glycerol (10-20%) can help stabilize the extracted protein.
-
-
Proteolytic Degradation: Membrane proteins can be susceptible to degradation by proteases released during cell lysis.
-
Solution: Always include a protease inhibitor cocktail in your lysis buffer and keep the sample on ice or at 4°C throughout the procedure.
-
Caption: Troubleshooting workflow for low protein yield.
Issue 2: Protein Aggregation After Solubilization or During Purification
Q: My target protein appears to be aggregating after I solubilize it with O6BTG. How can I prevent this?
A: Protein aggregation is a common challenge, often caused by the exposure of hydrophobic regions of the protein upon removal from the lipid bilayer.
-
Inadequate Detergent Concentration Post-Solubilization: The concentration of O6BTG must remain above its CMC throughout all purification steps to maintain the integrity of the protein-detergent micelles.
-
Solution: Ensure that all buffers used after the initial solubilization step (e.g., in chromatography) contain O6BTG at a concentration at or slightly above its CMC (9 mM).
-
-
Suboptimal Buffer Conditions: As with low yield, buffer composition can affect protein stability and lead to aggregation.
-
Solution: Experiment with different buffer pH and ionic strengths. The addition of stabilizing agents such as glycerol (10-20%), small amounts of lipids (e.g., cholesterol hemisuccinate), or non-detergent sulfobetaines can sometimes prevent aggregation.
-
-
Protein Concentration is Too High: Highly concentrated protein samples are more prone to aggregation.
-
Solution: If possible, work with more dilute protein concentrations during purification. If a high concentration is required for downstream applications, perform a final concentration step just before use.
-
-
Detergent Stripping During Chromatography: Some chromatography resins can strip detergent from the protein-detergent complex, leading to aggregation and protein loss on the column.
-
Solution: Ensure the mobile phase contains an adequate concentration of O6BTG. If using affinity chromatography, be mindful of potential non-specific interactions between the detergent and the resin. A pre-equilibration of the column with a buffer containing O6BTG is essential.
-
For successful solubilization and prevention of aggregation, understanding the properties of your detergent is key. Below is a comparison of O6BTG with other commonly used non-ionic detergents.
| Detergent | Abbreviation | CMC (mM) | Micelle Molecular Weight (kDa) | Key Characteristics |
| n-octyl-β-D-thioglucopyranoside | O6BTG | 9[1] | ~25 | More stable than OG, cost-effective.[1] |
| n-octyl-β-D-glucopyranoside | OG | 20-25 | ~25 | High CMC, can be harsh on sensitive proteins.[2] |
| n-dodecyl-β-D-maltopyranoside | DDM | 0.17 | ~50 | Gentle, good for stabilizing sensitive proteins.[2] |
| Lauryl Maltose Neopentyl Glycol | LMNG | 0.005 | ~90 | Excellent for stabilizing GPCRs and other sensitive proteins. |
Issue 3: Loss of Protein Activity
Q: My protein is solubilized and purified, but it has lost its biological activity. Could O6BTG be the cause?
A: While O6BTG is considered a relatively mild detergent, loss of activity can still occur.
-
Detergent-Induced Denaturation: Although less common with mild detergents, some proteins are particularly sensitive and can be denatured even by O6BTG, especially at high concentrations or during prolonged incubations.
-
Solution: Use the lowest concentration of O6BTG that effectively solubilizes your protein. Minimize the duration of exposure to the detergent.
-
-
Loss of Essential Lipids or Cofactors: The native lipid environment is often crucial for the structure and function of membrane proteins. O6BTG, in the process of solubilization, can strip away these essential molecules.
-
Solution: Try adding back specific lipids or a lipid mixture to your purified protein preparation. Cholesterol and its analogs are common additives for stabilizing mammalian membrane proteins.
-
-
Incorrect Protein Folding: After removal from the membrane, the protein may not maintain its correct tertiary or quaternary structure in the detergent micelle.
-
Solution: The addition of stabilizing agents like glycerol or specific ligands (substrates, inhibitors) that bind to the active site can sometimes help maintain the native conformation.
-
Caption: Workflow for assessing protein activity post-purification.
Experimental Protocols
Detailed Methodology: Membrane Protein Extraction using O6BTG
This protocol provides a general framework for the solubilization of a target membrane protein from cultured cells. Optimization of specific parameters will be necessary for each unique protein.
Materials:
-
Cell pellet expressing the target membrane protein
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1x Protease Inhibitor Cocktail
-
Solubilization Buffer: Lysis Buffer containing the optimized concentration of O6BTG (e.g., 20 mM)
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 10 mM O6BTG
-
Ultracentrifuge and appropriate tubes
-
End-over-end rotator
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using an appropriate method (e.g., sonication, dounce homogenization, or French press). Perform all steps on ice to minimize proteolysis.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet unbroken cells and debris.
-
-
Membrane Isolation:
-
Carefully collect the supernatant and transfer it to an ultracentrifuge tube.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Discard the supernatant (cytosolic fraction).
-
-
Solubilization:
-
Resuspend the membrane pellet gently in Solubilization Buffer. The volume should be chosen to achieve a total protein concentration of approximately 5-10 mg/mL.
-
Incubate the mixture for 1-4 hours at 4°C with gentle end-over-end rotation.
-
Potential Pitfall: Vigorous vortexing can lead to protein denaturation and aggregation.
-
-
Removal of Insoluble Material:
-
Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C.
-
The supernatant contains the solubilized membrane proteins. The pellet contains unsolubilized material.
-
Troubleshooting Step: Take samples of the total membrane fraction, the supernatant (solubilized fraction), and the pellet (unsolubilized fraction) for SDS-PAGE analysis to assess solubilization efficiency.
-
-
Downstream Purification:
-
The supernatant containing the solubilized protein is now ready for the next purification step (e.g., affinity chromatography).
-
Crucial Point: Ensure all subsequent buffers contain O6BTG at a concentration at or above its CMC (9 mM) to prevent the protein from precipitating. For example, use the Wash Buffer formulation for subsequent chromatography steps.
-
For further assistance, please consult the relevant product literature and scientific publications for your specific protein of interest.
References
Technical Support Center: O6BTG-Octylglucoside Removal After Protein Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of O6BTG-octylglucoside (octyl-β-D-glucopyranoside) following protein extraction.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove this compound from my protein sample?
A1: While this compound is an effective non-ionic detergent for solubilizing membrane proteins, its presence can interfere with downstream applications such as mass spectrometry, ELISA, and some chromatographic techniques.[1][2] Complete or partial removal is often crucial for accurate experimental results and for maintaining protein stability and function in a detergent-free environment.
Q2: What are the common methods for removing this compound?
A2: Several methods can be employed to remove this compound, each with its own advantages and limitations. The most common techniques include:
-
Dialysis: A simple method based on size exclusion, suitable for detergents with a high critical micelle concentration (CMC) like octylglucoside.[1][3]
-
Gel Filtration Chromatography (Size Exclusion Chromatography): Separates molecules based on size, effectively removing smaller detergent micelles from larger protein molecules.[1][2]
-
Ion Exchange Chromatography (IEX): Separates molecules based on charge. The protein binds to the charged resin while the non-ionic octylglucoside flows through.[1][4]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity. Proteins bind to the HIC resin in a high-salt buffer, and the detergent is washed away.[5][6]
-
Detergent Removal Resins: Commercially available resins that specifically bind and remove detergents from protein solutions.[1]
Q3: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
A3: The CMC of this compound is approximately 25 mM.[7] The CMC is the concentration at which detergent monomers self-assemble into micelles. For methods like dialysis and gel filtration, it is advantageous to work below the CMC to ensure the removal of individual detergent monomers, which are much smaller than micelles.[1][2]
Q4: Can I use the same removal method for all types of proteins?
A4: The optimal method depends on the properties of your specific protein, such as its size, charge, hydrophobicity, and stability. For example, a very hydrophobic protein might precipitate when the detergent is completely removed. In such cases, a stepwise removal or exchange to a milder detergent might be necessary.[8]
Troubleshooting Guides
Problem 1: Protein Precipitation During or After Detergent Removal
Possible Causes:
-
Exposure of Hydrophobic Regions: Rapid removal of the detergent can expose the hydrophobic surfaces of the protein, leading to aggregation and precipitation.[8]
-
Inappropriate Buffer Conditions: The pH or ionic strength of the final buffer may not be optimal for your protein's stability in the absence of detergent.[8][9]
-
Over-concentration: Concentrating the protein after detergent removal can lead to aggregation if the protein's solubility is reduced.
Solutions:
-
Gradual Detergent Removal: Employ a stepwise dialysis with gradually decreasing detergent concentrations in the dialysis buffer.
-
Use of Stabilizing Agents: Include stabilizing agents such as glycerol (5-20%), sucrose, or arginine in your buffers to help maintain protein solubility.[8][9]
-
Optimize Buffer Conditions: Perform a buffer screen to identify the optimal pH and ionic strength for your protein's stability post-detergent removal.[8] Sometimes, a slightly higher pH can prevent precipitation.[10]
-
Detergent Exchange: Instead of complete removal, consider exchanging this compound for a milder detergent that is more compatible with downstream applications.
Problem 2: Inefficient Removal of this compound
Possible Causes:
-
Method Not Optimized: The chosen method may not be suitable for the amount of detergent present or the properties of the protein-detergent complex.
-
Dialysis Inefficiency: Insufficient buffer volume, infrequent buffer changes, or an inappropriate membrane molecular weight cut-off (MWCO) can lead to poor detergent removal.[8]
-
Chromatography Column Overload: Loading too much sample onto a chromatography column can result in incomplete separation of the protein and detergent.
-
Flow Rate Too High: In chromatographic methods, a high flow rate may not allow for sufficient interaction and separation.
Solutions:
-
Optimize Dialysis:
-
Optimize Chromatography:
-
Consult the manufacturer's instructions for the recommended sample volume and flow rate for your specific column.
-
For gel filtration, the sample volume should ideally not exceed 2-5% of the total column volume for optimal resolution.[8]
-
For ion exchange and HIC, ensure proper column equilibration and use a gradient elution to effectively separate the protein from the detergent.
-
Quantitative Data Comparison
The following table summarizes the reported efficiency of different methods for removing octylglucoside.
| Method | Starting Detergent Conc. (%) | Detergent Removal (%) | Protein (BSA) Recovery (%) | Reference |
| Detergent Removal Resin | 5 | 99 | 90 | [1] |
Experimental Protocols
Protocol 1: Dialysis for this compound Removal
-
Membrane Selection: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein of interest but allows for the passage of octylglucoside monomers (MW ≈ 292 g/mol ). A 10 kDa MWCO is often a suitable choice for many proteins.
-
Membrane Preparation: Prepare the dialysis tubing according to the manufacturer's instructions. This typically involves rinsing with deionized water to remove any preservatives.[12]
-
Sample Loading: Load your protein sample into the dialysis tubing and securely seal both ends, leaving some space for potential sample dilution.
-
Dialysis: Immerse the sealed dialysis bag in a beaker containing at least 100-200 times the sample volume of a suitable buffer that maintains your protein's stability.[8][11]
-
Buffer Exchange: Gently stir the dialysis buffer. Perform at least three buffer changes over 24-48 hours. For the first two changes, you may choose to include a low concentration of octylglucoside (below the CMC) to facilitate gradual removal. The final dialysis should be against a detergent-free buffer.
-
Sample Recovery: Carefully remove the dialysis bag from the buffer, and transfer the protein sample to a clean tube.
Protocol 2: Gel Filtration Chromatography for this compound Removal
-
Column Selection: Choose a size exclusion chromatography column with a fractionation range that is appropriate for separating your protein from octylglucoside micelles (micellar weight can vary).
-
Column Equilibration: Equilibrate the column with at least two column volumes of a buffer that is compatible with your protein and downstream applications.[13]
-
Sample Application: Apply your protein sample to the column. For optimal resolution, the sample volume should not exceed 2-5% of the total column volume.[8][14]
-
Elution: Elute the sample with the equilibration buffer at a flow rate recommended by the column manufacturer.
-
Fraction Collection: Collect fractions and monitor the protein elution using UV absorbance at 280 nm. The protein will elute in the earlier fractions, while the smaller detergent micelles will elute later.
-
Analysis: Analyze the collected fractions for protein content and residual detergent concentration.
Protocol 3: Ion Exchange Chromatography for this compound Removal
-
Column Selection: Choose an ion exchange resin with a charge opposite to the net charge of your protein at the working pH.
-
Column Equilibration: Equilibrate the column with a low-salt buffer.
-
Sample Loading: Load the protein-detergent sample onto the column. The protein should bind to the resin, while the uncharged this compound will be in the flow-through.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove all traces of the detergent.
-
Elution: Elute the bound protein using a salt gradient (increasing salt concentration) or by changing the pH of the buffer.[15]
-
Fraction Collection and Analysis: Collect fractions and analyze for protein and detergent content.
Visualizations
Experimental Workflow for Octylglucoside Removal
Caption: General workflow for removing this compound.
Troubleshooting Logic for Protein Precipitation
Caption: Decision tree for troubleshooting protein precipitation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. bioservuk.com [bioservuk.com]
- 5. news-medical.net [news-medical.net]
- 6. bio-rad.com [bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. conductscience.com [conductscience.com]
- 14. harvardapparatus.com [harvardapparatus.com]
- 15. conductscience.com [conductscience.com]
effects of pH and temperature on O6BTG-octylglucoside activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O6-benzyl-2'-deoxyguanosine (O6BTG) in the presence of octylglucoside. The focus is on understanding the effects of pH and temperature on its activity as an inhibitor of O6-alkylguanine-DNA alkyltransferase (AGT), also known as Methylguanine-DNA Methyltransferase (MGMT).
Frequently Asked Questions (FAQs)
Q1: What is the primary activity of O6-benzyl-2'-deoxyguanosine (O6BTG)?
A1: The primary activity of O6-benzyl-2'-deoxyguanosine is the irreversible inactivation of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT).[1] By acting as a pseudosubstrate, it transfers its benzyl group to the active site cysteine of AGT, rendering the enzyme inactive.[2] This depletion of AGT enhances the cytotoxic effects of alkylating chemotherapeutic agents.[1]
Q2: Why is octylglucoside used in experiments with O6BTG?
A2: Octylglucoside is a non-ionic detergent commonly used to solubilize membrane-bound proteins and prepare lipid vesicles.[3] In the context of O6BTG experiments, it might be used to lyse cells for the preparation of cell extracts to assay AGT activity or to improve the solubility of hydrophobic compounds in aqueous buffers.
Q3: How does pH affect the stability of the O6BTG molecule?
Q4: What is the optimal temperature for O6BTG activity?
A4: The "activity" of O6BTG is its ability to inhibit AGT. This interaction is dependent on the stability of O6BTG and the activity of the AGT enzyme. While O6BTG is a stable compound, the activity of AGT enzymes can be temperature-dependent. For instance, AGT from the thermophilic microorganism Pyrococcus furiosus is highly thermostable, with a melting temperature of 80°C.[2] In contrast, mammalian AGT is likely to have optimal activity at physiological temperatures (around 37°C). Therefore, the optimal temperature for O6BTG activity in a given experiment will depend on the source of the AGT enzyme. For experiments with human AGT, maintaining a temperature of 37°C is recommended.
Q5: How does octylglucoside's behavior change with temperature?
A5: Octylglucoside is a non-ionic surfactant, and its critical micelle concentration (CMC), the concentration at which micelles form, can be temperature-dependent.[6][7] For some non-ionic surfactants, the CMC initially decreases with an increase in temperature and then increases at higher temperatures.[7] It is important to be aware of the CMC of octylglucoside under your experimental conditions, as micelle formation can affect the availability and effective concentration of O6BTG.
Troubleshooting Guides
Issue 1: Lower than Expected Inhibition of AGT Activity
| Possible Cause | Troubleshooting Steps |
| Degradation of O6BTG | - Ensure that the stock solution of O6BTG was stored correctly, typically at -20°C in an appropriate solvent like DMSO. - Prepare fresh dilutions in aqueous buffers for each experiment. Aqueous solutions are not recommended for storage for more than one day.[8] - Verify the pH of your experimental buffer. Highly acidic or alkaline conditions may degrade the molecule over time. |
| Incorrect Concentration of O6BTG | - Re-verify the calculations for your working solution. - O6BTG is sparingly soluble in aqueous buffers.[9] Ensure that the compound is fully dissolved. It is recommended to first dissolve it in an organic solvent like DMSO and then dilute it in the aqueous buffer.[8] |
| Suboptimal Assay Conditions | - Ensure the assay temperature is optimal for the AGT enzyme being used (e.g., 37°C for human AGT). - Check the pH of the assay buffer. Most enzymatic assays for AGT are performed at a physiological pH of around 7.2-7.5.[8][10] |
| High AGT Expression in Cell Lysate | - If using cell lysates, the concentration of AGT may be very high. Quantify the total protein concentration in your lysate and consider using a higher concentration of O6BTG or diluting the lysate. |
| Interference from Octylglucoside | - If using octylglucoside to prepare cell lysates, ensure the final concentration is not inhibiting the AGT enzyme itself or sequestering the O6BTG in micelles, reducing its effective concentration. Perform a control experiment with and without octylglucoside to assess its impact. |
Issue 2: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Steps |
| Precipitation of O6BTG | - O6BTG has low aqueous solubility.[9] Visually inspect your solutions for any precipitate, especially after dilution into aqueous buffers. If precipitation occurs, consider adjusting the final concentration of the organic solvent (e.g., DMSO) or increasing the concentration of octylglucoside. |
| Fluctuations in pH | - Use a buffered solution and verify the pH before each experiment. Small changes in pH can affect both the stability of O6BTG and the activity of the AGT enzyme.[11] |
| Temperature Variations | - Ensure consistent temperature control throughout the experiment, including incubation steps. Use a calibrated incubator or water bath. |
| Variability in Cell Lysate Preparation | - Standardize the cell lysis protocol, including the concentration of octylglucoside, incubation time, and centrifugation steps. Inconsistent lysate preparation can lead to variable AGT concentrations. |
Data Summary
Table 1: Effects of pH on the Stability of a Related Deoxyguanosine Analog
| pH | Half-life in Single-Stranded DNA (hours) |
| 2 | 7.7 |
| 7 | 17,700 |
| Data for 2'-deoxyxanthosine at 37°C, which suggests that deoxyguanosine analogs are significantly more stable at neutral pH compared to acidic pH.[4] |
Table 2: Physicochemical Properties of O6-benzylguanine and Octylglucoside
| Compound | Property | Value | Reference |
| O6-benzylguanine | Solubility in 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [8] |
| Octylglucoside | Critical Micelle Concentration (CMC) in water | 24-26 mM | [3] |
| Octylglucoside | Cloud Point | >100°C | [3] |
Experimental Protocols
Protocol 1: Preparation of O6BTG Stock Solution
-
Weigh the solid O6-benzyl-2'-deoxyguanosine in a sterile microcentrifuge tube.
-
Add pure, anhydrous DMSO to dissolve the solid to a desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Assay for AGT Inhibition in Cell Lysate
-
Cell Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., 10 mM Tris/HCl pH 7.5, 150 mM NaCl, 0.5 mM EDTA) containing a specific concentration of octylglucoside (e.g., 1% Triton X-100, which can be substituted or supplemented with octylglucoside) and a protease inhibitor cocktail.[10]
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the total protein concentration using a standard method (e.g., Bradford assay).
-
-
AGT Inhibition Assay:
-
In a microcentrifuge tube, pre-incubate a defined amount of cell lysate (e.g., 50 µg of total protein) with varying concentrations of O6BTG (or vehicle control) for a specified time (e.g., 30 minutes) at 37°C. The O6BTG should be diluted from the stock solution into the assay buffer.
-
Initiate the AGT activity assay by adding a substrate that can be modified by AGT. This is often a radiolabeled or fluorescently tagged oligonucleotide containing an O6-methylguanine lesion.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and quantify the remaining AGT activity. The method of quantification will depend on the substrate used (e.g., scintillation counting for radiolabeled substrates or fluorescence measurement for fluorescent probes).
-
Calculate the percentage of AGT inhibition for each O6BTG concentration relative to the vehicle control.
-
Visualizations
References
- 1. Extended depletion of O6-methylguanine-DNA methyltransferase activity following O6-benzyl-2'-deoxyguanosine or O6-benzylguanine combined with streptozotocin treatment enhances 1,3-bis(2-chloroethyl)-1-nitrosourea cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. O6-alkylguanine-DNA Alkyltransferases in Microbes Living on the Edge: From Stability to Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agscientific.com [agscientific.com]
- 4. Stability of 2'-deoxyxanthosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pH-Sensitive O6-Benzylguanosine Polymer Modified Magnetic Nanoparticles for Treatment of Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biotech-asia.org [biotech-asia.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Low Yield in Membrane Protein Extraction with O6BTG-Octylglucoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low yield issues encountered during membrane protein extraction using n-octyl-β-D-thioglucopyranoside (O6BTG) and n-octyl-β-D-glucopyranoside (octylglucoside).
Frequently Asked Questions (FAQs)
Q1: What are O6BTG and octylglucoside, and why are they used for membrane protein extraction?
A1: N-octyl-β-D-thioglucopyranoside (O6BTG) and n-octyl-β-D-glucopyranoside (octylglucoside) are non-ionic detergents.[1][2] Non-ionic detergents are favored for their mildness, which helps in preserving the native structure and function of the target protein during its extraction from the lipid bilayer.[3][4] They are effective in solubilizing membrane proteins by mimicking the lipid bilayer environment, thus preventing aggregation and maintaining protein stability in an aqueous solution.[5]
Q2: What is the Critical Micelle Concentration (CMC), and why is it important for membrane protein extraction?
A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers self-assemble to form micelles.[5] For effective solubilization of membrane proteins, the detergent concentration in your buffer must be significantly above its CMC.[6] Below the CMC, the detergent exists as monomers and is ineffective at disrupting the cell membrane and creating the micellar structures necessary to encapsulate and solubilize membrane proteins.
Q3: How do O6BTG and octylglucoside compare in terms of their properties and performance?
A3: Both detergents have similar solubilizing power.[1] However, O6BTG offers several advantages over octylglucoside, including higher stability, a lower CMC, a wider effective concentration range for reconstitution, and greater cost-effectiveness.[1][7]
Q4: What are the initial detergent concentrations I should start with for my experiments?
A4: A good starting point for octylglucoside is a concentration well above its CMC of 20-25 mM.[2][8] For O6BTG, with a lower CMC of 9 mM, a concentration of 25-35 mM has been shown to be effective for solubilizing E. coli membrane proteins.[1] It is crucial to empirically determine the optimal concentration for your specific protein of interest.
Troubleshooting Guide for Low Protein Yield
Low yield is a common issue in membrane protein extraction. This guide provides a systematic approach to identifying and resolving the potential causes.
Problem: Low or No Yield of Target Membrane Protein in the Solubilized Fraction
If the cells are not completely disrupted, the membrane fraction containing your protein of interest will not be accessible to the detergent for solubilization.
Suggested Solution:
-
Ensure complete cell lysis by optimizing your chosen method (e.g., sonication, French press, enzymatic digestion).
-
Visually inspect the lysate under a microscope to confirm cell disruption.
-
Incorporate lysozyme for bacterial cell wall disruption.[9]
The concentration of O6BTG or octylglucoside may be too low to effectively solubilize the membrane proteins.
Suggested Solution:
-
Increase the detergent concentration. Ensure the concentration is significantly above the CMC.[6]
-
Optimize the detergent-to-protein ratio. A starting point of a 10:1 (w/w) detergent-to-protein ratio is often recommended.[6]
-
Perform a detergent concentration screen to determine the optimal concentration for your specific protein.
The incubation time, temperature, or mixing during the solubilization step may not be optimal.
Suggested Solution:
-
Incubation Time: Optimize the incubation time. A typical starting point is 1-2 hours.[6] Prolonged incubation can sometimes lead to denaturation.
-
Temperature: Perform solubilization at 4°C to minimize proteolysis and maintain protein stability.[9] However, for some proteins, a slightly higher temperature (e.g., room temperature) might improve efficiency, but this should be tested carefully.[10]
-
Agitation: Use gentle, constant agitation during incubation to ensure thorough mixing of the detergent with the membrane fraction.[6]
Not all detergents work equally well for all membrane proteins.[11][12] Your protein of interest may require a different type of detergent for efficient extraction and stability.
Suggested Solution:
-
Screen a panel of different detergents (ionic, non-ionic, zwitterionic) to identify one that effectively solubilizes and stabilizes your target protein.[11]
-
Consider using detergent mixtures or novel detergents if standard ones fail.[13]
Membrane proteins can be susceptible to proteolysis upon release from the membrane.
Suggested Solution:
-
Add a protease inhibitor cocktail to all buffers throughout the extraction process.[9]
-
Keep samples on ice or at 4°C at all times to minimize protease activity.[9]
Once extracted from the membrane, proteins can aggregate if not properly stabilized by the detergent micelles.
Suggested Solution:
-
Ensure the detergent concentration remains above the CMC in all subsequent purification steps.[14]
-
Consider adding stabilizing agents to your buffers, such as glycerol, specific lipids, or co-factors.[6]
Quantitative Data Summary
The following table summarizes key properties of O6BTG and octylglucoside for easy comparison.
| Property | n-octyl-β-D-thioglucopyranoside (O6BTG) | n-octyl-β-D-glucopyranoside (octylglucoside) | Reference(s) |
| Detergent Type | Non-ionic | Non-ionic | [1][2] |
| Critical Micelle Concentration (CMC) | 9 mM | 20-25 mM | [1][2][8] |
| Effective Solubilization Concentration | 25-35 mM (for E. coli) | > 25 mM | [1] |
| Stability | More stable | Less stable | [1] |
| Cost | Lower | Higher | [1] |
Experimental Protocols
General Protocol for Membrane Protein Extraction
This protocol provides a general framework. Optimal conditions should be empirically determined for each specific protein.
-
Membrane Preparation: a. Harvest cells via centrifugation. b. Resuspend the cell pellet in a lysis buffer (e.g., Tris-HCl, NaCl, protease inhibitors) without detergent. c. Lyse the cells using an appropriate method (e.g., sonication, French press). d. Centrifuge the lysate at low speed to remove intact cells and debris. e. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the membranes.[6] f. Discard the supernatant containing cytosolic proteins.
-
Solubilization of Membrane Proteins: a. Resuspend the membrane pellet in a solubilization buffer containing the desired concentration of O6BTG or octylglucoside (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1-2% (w/v) detergent, protease inhibitors). b. Incubate the mixture for 1-2 hours at 4°C with gentle, constant agitation.[6] c. Centrifuge the mixture at high speed (e.g., 100,000 x g) to pellet any non-solubilized membrane material. d. Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Analysis of Protein Yield: a. Analyze the solubilized fraction by SDS-PAGE and Western blotting using an antibody specific to your target protein to determine the extraction efficiency.
Visualizations
Caption: Workflow for membrane protein extraction.
Caption: Troubleshooting flowchart for low protein yield.
References
- 1. Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 4. youtube.com [youtube.com]
- 5. cusabio.com [cusabio.com]
- 6. benchchem.com [benchchem.com]
- 7. ugr.es [ugr.es]
- 8. researchgate.net [researchgate.net]
- 9. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Detergent selection for enhanced extraction of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. betalifesci.com [betalifesci.com]
- 14. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to MGMT Inhibitors: O6BTG-octylglucoside and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of O(6)-benzylguanine-2'-deoxyguanosine (O6BTG)-octylglucoside with other prominent O(6)-methylguanine-DNA methyltransferase (MGMT) inhibitors. The information presented is supported by experimental data to aid in the evaluation and selection of these agents for research and therapeutic development.
Introduction to MGMT and its Inhibition
O(6)-methylguanine-DNA methyltransferase (MGMT) is a crucial DNA repair protein that plays a significant role in the resistance of cancer cells to alkylating chemotherapeutic agents.[1] By transferring the alkyl group from the O(6) position of guanine to an internal cysteine residue, MGMT repairs DNA damage and allows tumor cells to survive treatment.[2][3] This action, however, is a "suicide" mechanism, as the protein is irreversibly inactivated in the process.[2]
To overcome this resistance, several MGMT inhibitors have been developed. These inhibitors act as pseudosubstrates, tricking the MGMT protein into transferring a functional group from the inhibitor to its active site, thereby inactivating the enzyme and rendering the cancer cells susceptible to alkylating agents.[3][4] This guide focuses on a comparative analysis of O6BTG-octylglucoside against two well-established MGMT inhibitors: O(6)-benzylguanine (O6-BG) and Lomeguatrib (also known as PaTrin-2 or O6-(4-bromothenyl)guanine).[4][5]
Quantitative Comparison of MGMT Inhibitors
The inhibitory potency of these compounds is a critical factor in their potential therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. However, data from studies performing direct comparisons under identical conditions are prioritized here.
| Inhibitor | In Vitro IC50 (Cell Extracts) | In Vivo IC50 (HeLa S3 cells) | Reference |
| This compound | 32 nM | 10 nM | [6] |
| O(6)-benzylguanine (O6-BG) | ~200 nM | Not directly compared in the same study | [7] |
| Lomeguatrib (PaTrin-2) | 9 nM | ~6 nM (MCF-7 cells) | [3] |
| O6BTG (non-conjugated) | More effective than this compound in vitro | More effective than this compound in vivo | [8] |
Note: A study directly comparing various glucose-conjugated and non-conjugated inhibitors revealed that glucose conjugation, including in this compound, can lead to a 2- to 5-fold reduction in effectiveness compared to their non-conjugated counterparts.[8] This is potentially due to the action of cellular efflux pumps.[9]
Mechanism of Action and Cellular Uptake
All three inhibitors—this compound, O6-BG, and Lomeguatrib—share a common mechanism of action: they are suicide inhibitors of MGMT.[3][4][6] They mimic the O(6)-alkylguanine lesion on DNA, prompting the MGMT protein to bind to them. The inhibitor then transfers a benzyl or bromothenyl group to the active site cysteine of MGMT, leading to the irreversible inactivation of the enzyme.
Caption: Signaling pathway of MGMT-mediated DNA repair and its inhibition.
A key differentiator for This compound is its glucose conjugation. This modification is designed to exploit the increased glucose uptake of many tumor cells, a phenomenon known as the Warburg effect, to achieve targeted delivery.[][11] The hypothesis is that cancer cells, with their overexpressed glucose transporters (GLUTs), will preferentially take up the glucose-conjugated inhibitor.[11] However, experimental evidence suggests that this targeted approach may be counteracted by the activity of multidrug efflux pumps, which can actively transport the conjugated inhibitor out of the cell.[9]
Caption: Cellular uptake and efflux of this compound.
Experimental Protocols
Accurate assessment of MGMT inhibition is crucial for preclinical and clinical studies. Below are detailed methodologies for key experiments used to evaluate the performance of MGMT inhibitors.
In Vitro MGMT Inhibition Assay (Radiolabeled Method)
This assay is considered the "gold standard" for directly measuring MGMT activity.[12]
Principle: This assay measures the transfer of a radiolabeled methyl group from a DNA substrate to the MGMT protein in cell extracts. The inhibition of this transfer in the presence of an inhibitor is quantified.
Methodology:
-
Preparation of Cell Lysates:
-
Harvest approximately 1.5 x 10^7 cells and wash twice with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 400 µL of lysis buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, 5% glycerol, 50 mM NaCl, and 1 mM AEBSF protease inhibitor).
-
Disrupt the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.
-
Determine the total protein concentration of the supernatant using a BCA assay.[12]
-
-
Inhibition Assay:
-
To MGMT-containing cell extracts (e.g., from HeLa S3 cells), add the MGMT inhibitor (e.g., this compound) at various concentrations.
-
Incubate for 30 minutes at 37°C to allow the inhibitor to interact with MGMT.
-
Add the [3H]-methylated DNA substrate.
-
Incubate the reaction mixture for 90 minutes at 37°C.[8]
-
-
Quantification:
-
Stop the reaction and precipitate the protein.
-
Wash the protein pellet to remove unincorporated radiolabeled DNA.
-
Measure the radioactivity of the protein pellet using a scintillation counter.
-
The percentage of inhibition is calculated relative to a control sample without the inhibitor.[8]
-
Caption: Workflow for the in vitro radiolabeled MGMT inhibition assay.
Fluorescence-Based MGMT Inhibition Assay
This method offers a non-radioactive alternative for measuring MGMT activity and inhibition.
Principle: This assay utilizes a DNA-based fluorescent probe. The probe consists of a short DNA oligomer containing a fluorophore and an O(6)-benzylguanine nucleoside modified with a quencher dye. In the presence of active MGMT, the quencher is separated from the fluorophore, resulting in an increase in fluorescence.[12]
Methodology:
-
Preparation of Cell Lysates: Prepare cell lysates as described in the radiolabeled method.
-
Inhibition Assay:
-
Quantification:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Subtract the background fluorescence from a control sample with MGMT-deficient cell lysate.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[7]
-
Caption: Workflow for the fluorescence-based MGMT inhibition assay.
Conclusion
The choice of an MGMT inhibitor for research or therapeutic development depends on a variety of factors, including potency, cellular uptake, and potential for targeted delivery.
-
Lomeguatrib demonstrates the highest potency in in vitro assays.
-
O(6)-benzylguanine is a well-established inhibitor, though it is less potent than Lomeguatrib.
-
This compound offers a novel, targeted approach through glucose conjugation. While this strategy holds promise for increasing tumor-specific delivery, its efficacy may be limited by cellular efflux mechanisms. Further research is needed to optimize the delivery and retention of glucose-conjugated inhibitors in tumor cells.
The experimental protocols provided in this guide offer standardized methods for the comparative evaluation of these and other novel MGMT inhibitors. Careful consideration of the experimental design and data interpretation is essential for advancing the development of effective strategies to overcome MGMT-mediated chemoresistance.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are MGMT gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. Modulating MGMT expression through interfering with cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lomeguatrib Increases the Radiosensitivity of MGMT Unmethylated Human Glioblastoma Multiforme Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. MGMT promoter methylation status testing to guide therapy for glioblastoma: refining the approach based on emerging evidence and current challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescent reporter assays provide direct, accurate, quantitative measurements of MGMT status in human cells - PMC [pmc.ncbi.nlm.nih.gov]
O6BTG-Octylglucoside: A Comparative Analysis of MGMT Inhibitor Activity
In the landscape of cancer therapeutics, particularly in overcoming resistance to alkylating agents, the inhibition of O⁶-methylguanine-DNA methyltransferase (MGMT) is a critical strategy. This guide provides a comparative analysis of O6BTG-octylglucoside, a potent MGMT inhibitor, against its predecessor, O⁶-benzylguanine (O6-BG). The activity of these compounds is evaluated based on their ability to deplete MGMT, thereby sensitizing tumor cells to chemotherapy. Validation of this activity can be effectively monitored through techniques such as Western blotting.
Comparison of MGMT Inhibitors
This compound and O6-benzylguanine are both inactivators of the DNA repair protein MGMT, which plays a crucial role in the resistance of tumor cells to alkylating drugs like carmustine (BCNU). While both compounds effectively inhibit MGMT, this compound has been developed as a glucose-conjugated derivative to potentially improve pharmacological properties.
| Compound | In Vitro IC50 (Cell Extracts) | In Vitro IC50 (HeLa S3 cells) | Key Advantages |
| This compound | 32 nM[1] | 10 nM[1] | Potent inhibition at nanomolar concentrations. |
| O⁶-benzylguanine (O6-BG) | ~10-fold more potent than dBG in HT-29 cell extracts[2] | - | Extensive preclinical and clinical data available.[3][4] |
| O⁶-benzyl-2′-deoxyguanosine (dBG) | Less potent than O6-BG in vitro[2] | - | Demonstrates significant in vivo potentiation of BCNU.[2] |
Validation of MGMT Inhibition by Western Blot
Western blotting is a fundamental technique to qualitatively and semi-quantitatively assess the levels of a specific protein within a sample, making it a suitable method for validating the activity of MGMT inhibitors.[5][6][7] The core principle involves the depletion of the MGMT protein through the inhibitor's action. A successful inhibition would be visualized as a significant decrease or complete absence of the MGMT protein band on the Western blot.
Experimental Protocol: Western Blot for MGMT Depletion
This protocol outlines the key steps to validate the activity of this compound by monitoring MGMT protein levels in cancer cell lines.
1. Sample Preparation:
-
Culture tumor cells (e.g., Daoy, BGC-823, HT-29) to a suitable confluency.
-
Treat cells with varying concentrations of this compound or O6-BG for different time points (e.g., 2, 12, 24 hours). Include an untreated control.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.[8]
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[7]
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[5]
3. Immunodetection:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[5][6]
-
Incubate the membrane with a primary antibody specific for MGMT overnight at 4°C.[8]
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly to remove unbound secondary antibody.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[6]
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin, GAPDH).
-
The intensity of the MGMT bands can be quantified using densitometry software and normalized to the housekeeping protein to compare MGMT levels between treated and untreated samples.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for this compound is the direct inactivation of the MGMT protein, which prevents the repair of DNA damage caused by alkylating agents. This leads to the accumulation of DNA cross-links, ultimately triggering apoptosis and cell death.
Caption: MGMT Inhibition Pathway.
The experimental workflow for validating this compound activity using Western blot follows a logical sequence from cell treatment to data analysis.
Caption: Western Blot Workflow.
Conclusion
This compound is a highly potent inhibitor of MGMT, demonstrating significant potential for enhancing the efficacy of alkylating chemotherapy. Its activity, characterized by the depletion of the MGMT protein, can be reliably validated using Western blot analysis. This guide provides a framework for comparing this compound to other MGMT inhibitors and a detailed protocol for its experimental validation, offering valuable insights for researchers and professionals in drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I trial of O6-benzylguanine for patients undergoing surgery for malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. O6-benzylguanine and BCNU in multiple myeloma: a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kinesisdx.com [kinesisdx.com]
- 6. bosterbio.com [bosterbio.com]
- 7. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
O6BTG-Octylglucoside: A Comparative Guide for Membrane Protein Stability
For researchers, scientists, and drug development professionals, the choice of detergent is a critical step in the successful solubilization and stabilization of membrane proteins for structural and functional studies. n-Octyl-β-D-thioglucopyranoside (O6BTG), a non-ionic detergent, presents a compelling alternative to more traditional and newer generation detergents. This guide provides an objective comparison of O6BTG-octylglucoside with other commonly used detergents, supported by experimental data, to aid in the selection of the optimal detergent for your specific membrane protein of interest.
Performance Comparison of Detergents
The efficacy of a detergent is determined by its ability to extract the membrane protein from the lipid bilayer while maintaining its native structure and function. Key parameters for comparison include solubilization efficiency, protein stability over time, and the preservation of biological activity.
Physicochemical Properties
A fundamental characteristic of any detergent is its Critical Micelle Concentration (CMC), the concentration at which detergent monomers self-assemble into micelles. This parameter influences the amount of detergent required for solubilization and its ease of removal during downstream applications.
| Detergent | Abbreviation | Type | CMC (mM) |
| n-Octyl-β-D-thioglucopyranoside | O6BTG | Non-ionic | 9[1][2] |
| n-Octyl-β-D-glucopyranoside | OG | Non-ionic | 20-25[3][4][5] |
| n-Dodecyl-β-D-maltopyranoside | DDM | Non-ionic | ~0.17[6][7][8][9][10] |
| Lauryl Maltose Neopentyl Glycol | LMNG | Non-ionic | ~0.01[11][12][13][14] |
| Glyco-diosgenin | GDN | Non-ionic | ~0.018[15][16][17][18][19] |
Note: CMC values can vary depending on buffer conditions such as ionic strength and temperature.
Solubilization and Reconstitution Performance
Direct comparative studies of O6BTG against a wide range of detergents are limited. However, a key study provides a direct comparison with its close analog, n-Octyl-β-D-glucopyranoside (OG).
Experimental Data: O6BTG vs. OG
A study on the solubilization of Escherichia coli membrane proteins and the reconstitution of the melibiose carrier protein provided the following results[1][20]:
| Parameter | This compound | n-Octyl-β-D-glucopyranoside (OG) |
| Solubilizing Power for E. coli Membrane Proteins | Equivalent to OG | Equivalent to O6BTG |
| Optimal Concentration for Solubilization | 25-35 mM | Not specified, but effective |
| Concentration Range for Successful Reconstitution of Melibiose Carrier | 45-70 mM | 43-46 mM |
| Chemical Stability | More stable than OG | Less stable than O6BTG |
This data indicates that while O6BTG has a similar solubilizing power to OG, it offers a significantly wider concentration range for successful reconstitution, suggesting greater flexibility and reproducibility in experimental setups[1]. Furthermore, the enhanced chemical stability of O6BTG is a significant advantage for long-term experiments[1].
Thermal Stability
Illustrative Experimental Data: Thermal Stability in Various Detergents
The following data shows the melting temperatures (Tm) of a membrane protein in the presence of different detergents, as determined by a thermal shift assay[21]:
| Detergent | Melting Temperature (Tm) |
| DDM | 45.7 °C |
| LMNG | 50.9 °C |
| OG | 32.2 °C |
This data highlights the superior stabilizing effect of LMNG compared to DDM and the relatively lower stability conferred by OG[21]. Given that O6BTG has shown improved stability characteristics over OG, it is plausible that its performance would be superior to OG in thermal shift assays, though direct experimental verification is needed. LMNG is often considered a "gold standard" for stabilizing delicate membrane proteins[12][22].
Experimental Protocols
Membrane Protein Solubilization and Detergent Screening
This protocol outlines a general workflow for screening various detergents to identify the optimal conditions for solubilizing a target membrane protein[23][24].
Materials:
-
Cell membranes containing the target protein
-
Solubilization buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)
-
Detergent stock solutions (e.g., 10% w/v of O6BTG, DDM, LMNG, GDN, OG)
-
Microcentrifuge
-
SDS-PAGE and Western blot reagents
Procedure:
-
Thaw the membrane preparation on ice.
-
Determine the total protein concentration of the membrane preparation using a protein assay compatible with detergents.
-
Aliquot the membrane suspension into several microcentrifuge tubes.
-
To each tube, add a different detergent to a final concentration above its CMC (e.g., 1-2% w/v).
-
Incubate the samples with gentle agitation for 1-2 hours at 4°C.
-
Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the unsolubilized material.
-
Carefully collect the supernatant containing the solubilized membrane proteins.
-
Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting with an antibody specific to the target protein to assess the solubilization efficiency of each detergent.
Thermal Shift Assay (Differential Scanning Fluorimetry)
This protocol describes a method to assess the thermal stability of a membrane protein in different detergents[22].
Materials:
-
Purified membrane protein in a specific detergent.
-
SYPRO Orange dye (or other suitable fluorescent dye).
-
qPCR instrument with a thermal ramping capability.
-
Assay buffer compatible with the protein and detergents.
Procedure:
-
Prepare a series of dilutions of the purified membrane protein in the assay buffer containing the detergent of interest (e.g., O6BTG, DDM, LMNG) at a concentration above its CMC.
-
Add SYPRO Orange dye to each sample to a final concentration of 5x.
-
Pipette the samples into a 96-well qPCR plate.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the qPCR instrument and run a melt curve experiment, typically from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of the SYPRO Orange dye as the temperature increases.
-
The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined by fitting the fluorescence data to a Boltzmann equation or by analyzing the derivative of the melt curve.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This protocol outlines the use of CD spectroscopy to assess the impact of different detergents on the secondary structure of a membrane protein[25][26][27][28][29][30][31].
Materials:
-
Purified membrane protein in a specific detergent.
-
CD-compatible buffer (e.g., 10 mM sodium phosphate, 150 mM NaF, pH 7.5).
-
Quartz cuvette with a short path length (e.g., 0.1 cm).
-
CD spectropolarimeter.
Procedure:
-
Exchange the buffer of the purified protein into a CD-compatible buffer containing the detergent of interest (e.g., O6BTG, DDM) at a concentration above its CMC.
-
Determine the precise protein concentration after buffer exchange.
-
Record a baseline CD spectrum of the buffer containing the detergent alone.
-
Record the CD spectrum of the protein sample from approximately 260 nm to 190 nm.
-
Subtract the baseline spectrum from the protein spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity.
-
Analyze the resulting spectrum to estimate the secondary structure content (α-helix, β-sheet, etc.) using deconvolution software. Compare the spectra obtained in different detergents to assess their impact on the protein's secondary structure.
Visualizations
Detergent Screening Workflow
The following diagram illustrates a typical workflow for screening and identifying the optimal detergent for membrane protein stability.
Caption: Workflow for selecting an optimal detergent for membrane protein stability.
Simplified GPCR Signaling Pathway
Membrane proteins, such as G-protein coupled receptors (GPCRs), are crucial for cellular communication. Their stabilization in a functional state by detergents is vital for studying their signaling pathways.
Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.
Conclusion
This compound emerges as a valuable non-ionic detergent for membrane protein research. Its key advantages over its analog, OG, include enhanced chemical stability and a broader effective concentration range for successful protein reconstitution, all while maintaining equivalent solubilizing power[1].
While direct, extensive quantitative comparisons with newer generation detergents like LMNG and GDN are not yet widely available, the favorable properties of O6BTG suggest it is a strong candidate for initial detergent screening, particularly when considering factors like cost-effectiveness and stability. For highly sensitive or challenging membrane proteins, the superior stabilizing properties of detergents like LMNG, as indicated by thermal shift assays, may be advantageous[21][32].
Ultimately, the optimal detergent is protein-dependent, and empirical screening remains a crucial step. The experimental protocols and workflow provided in this guide offer a systematic approach to identifying the most suitable detergent to maintain the stability and functionality of your membrane protein of interest, enabling successful downstream structural and functional characterization.
References
- 1. Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. n-Octyl β-D-thioglucopyranoside - Wikipedia [en.wikipedia.org]
- 3. Octyl glucoside - Wikipedia [en.wikipedia.org]
- 4. agscientific.com [agscientific.com]
- 5. Anatrace.com [anatrace.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. n-Dodecyl-beta-D-maltoside | 69227-93-6 | D-8823 [biosynth.com]
- 8. goldbio.com [goldbio.com]
- 9. Detergent n-Dodecyl-β-D-maltoside | CAS 69227-93-6 Dojindo [dojindo.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 13. pure.rug.nl [pure.rug.nl]
- 14. researchgate.net [researchgate.net]
- 15. GDN - Why membrane protein researchers should use it [lubio.ch]
- 16. GDN, a cost-effective alternative to digitonin [lubio.ch]
- 17. Glyco-steroidal amphiphiles (GSAs) for membrane protein structural study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In meso crystallogenesis. Compatibility of the lipid cubic phase with the synthetic digitonin analogue, glyco-diosgenin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GDN › Reagents from anatrace›Protein Sample Preparation›Sample Preparation › SERVA Electrophoresis GmbH [serva.de]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. Thermostabilisation of membrane proteins for structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Circular dichroism spectroscopy of membrane proteins - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 28. Circular dichroism spectroscopy of membrane proteins - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00084J [pubs.rsc.org]
- 29. cmb.i-learn.unito.it [cmb.i-learn.unito.it]
- 30. Circular dichroism spectroscopy of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]
- 32. Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Selecting an Alternative Detergent to O6BTG-Octylglucoside for Membrane Protein Studies
For decades, n-Octyl-β-D-glucopyranoside (O6BTG), commonly known as Octyl Glucoside (OG), has been a staple in membrane protein biochemistry.[1][2] Its high critical micelle concentration (CMC) and small micelle size make it easily removable by dialysis, a significant advantage in many experimental workflows.[1][3] However, OG is considered a relatively harsh, short-chain detergent that can lead to denaturation and aggregation for more sensitive proteins, such as G-protein coupled receptors (GPCRs).[2][4] Consequently, the quest for milder, more stabilizing alternatives is a critical step in the structural and functional analysis of many membrane proteins.
This guide provides an objective comparison of common and novel alternatives to O6BTG-octylglucoside, supported by their physicochemical properties and documented applications. It is intended for researchers, scientists, and drug development professionals seeking to optimize the solubilization and purification of specific membrane proteins.
Comparative Analysis of Detergent Properties
The selection of an appropriate detergent is paramount for maintaining the structural integrity and biological activity of a membrane protein. Non-ionic detergents are generally considered "mild" as they disrupt lipid-lipid and lipid-protein interactions while preserving native protein-protein interactions.[1][5][6] Zwitterionic detergents are slightly harsher but can be effective, while ionic detergents are typically denaturing.[1][7] The following tables summarize the key quantitative properties of O6BTG and its common alternatives.
| Table 1: Physicochemical Properties of Non-Ionic Detergents | ||||
| Detergent | Abbreviation | CMC (mM) | Micelle MW (kDa) | Notes |
| n-Octyl-β-D-glucopyranoside | OG / O6BTG | ~20 mM[1][2] | ~25 kDa[1] | High CMC, easily dialyzable, but can be harsh. |
| n-Dodecyl-β-D-maltopyranoside | DDM | ~0.15 - 0.17 mM[2][8] | ~65-70 kDa[1] | Very common, mild, and effective for many proteins, but forms large micelles. |
| n-Decyl-β-D-maltopyranoside | DM | ~1.8 mM[1][9] | ~40 kDa[1][9] | Forms smaller micelles than DDM but has a higher CMC. |
| n-Undecyl-β-D-maltopyranoside | UDM | ~0.59 mM[1][9] | ~50 kDa[1][9] | Intermediate properties between DDM and DM. |
| Lauryl Maltose Neopentyl Glycol | LMNG | ~0.01 mM[9] | ~91 kDa[9] | Novel branched detergent; excellent for stabilizing sensitive proteins like GPCRs.[9][10][11] |
| Digitonin | - | ~0.25 - 0.5 mM[1] | ~70-75 kDa[1] | Natural product, effective for Cryo-EM, but suffers from batch variability and toxicity.[1][2] |
| Glyco-diosgenin | GDN | ~0.018 mM[12] | Similar to Digitonin | Synthetic, non-toxic, and homogenous alternative to Digitonin; excellent for Cryo-EM.[1][2][12] |
| Triton X-100 | TX-100 | ~0.2 mM[1] | ~60-90 kDa[1] | Inexpensive and common, but heterogeneous and absorbs UV light, interfering with protein quantification.[1][13] |
| Polyoxyethylene(8)dodecyl ether | C12E8 | ~0.09 mM[9] | ~66 kDa[9] | Effective for P-type ATPases and ABC transporters.[9] |
| Table 2: Physicochemical Properties of Zwitterionic Detergents | ||||
| Detergent | Abbreviation | CMC (mM) | Micelle MW (kDa) | Notes |
| CHAPS | - | ~8 - 10 mM[1] | ~6 kDa[1] | Zwitterionic, cholesterol-like structure; high CMC and small micelle size make it easily removable.[1] |
| Lauryldimethylamine-N-oxide | LDAO | - | - | Zwitterionic detergent used in the first membrane protein structure determination.[1] |
Performance Comparison and Protein-Specific Recommendations
There is no "magic detergent" that works for all membrane proteins; empirical screening is almost always necessary.[1][13] However, based on published structural and functional studies, certain detergents have proven more successful for specific protein classes.
-
For highly sensitive proteins (e.g., GPCRs, complex transporters): LMNG and GDN are often superior to both OG and the more traditional DDM.[10][11][14] LMNG's branched structure provides a more stable, lipid-like environment, while GDN has proven highly effective for structural studies via Cryo-EM.[10][11][14]
-
For general screening and robust proteins: DDM remains a popular and effective first choice due to its mild nature and extensive track record.[1][8] It is often gentler than OG for proteins that show instability.[2]
-
When easy removal is critical: CHAPS , with its very high CMC and small micelle size, is an excellent alternative to OG if a zwitterionic detergent is compatible with the protein.[1]
-
For initial, cost-effective solubilization: Triton X-100 can be used for initial extraction, followed by an exchange into a milder, analysis-compatible detergent like DDM or GDN in a "dual-detergent" strategy to reduce costs.[13]
Experimental Protocols
A successful solubilization protocol extracts the target protein with a high yield while preserving its native conformation and activity. This typically requires screening several detergents and optimizing conditions such as concentration, temperature, and buffer composition.
Protocol 1: Small-Scale Detergent Screening
This protocol outlines a general procedure to identify the optimal detergent for solubilizing a target membrane protein from a membrane preparation.
Materials:
-
Isolated cell membranes containing the target protein.
-
Screening Buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors.
-
Detergent stock solutions (e.g., 10% w/v) of candidates (OG, DDM, LMNG, GDN, CHAPS, etc.).
Procedure:
-
Resuspend the membrane pellet in Screening Buffer to a final protein concentration of 5-10 mg/mL.
-
Aliquot the membrane suspension into separate microcentrifuge tubes, one for each detergent to be tested.
-
Add each detergent from the stock solution to its respective tube to a final concentration of 1-2% (w/v). Ensure the final concentration is well above the detergent's CMC.
-
Incubate the samples for 1-2 hours at 4°C with gentle agitation (e.g., end-over-end rotation).
-
Clarify the samples by ultracentrifugation at 100,000 x g for 45-60 minutes at 4°C to pellet non-solubilized material.
-
Carefully collect the supernatant, which contains the solubilized proteins.
-
Analyze the supernatant for the presence and integrity of the target protein using methods such as SDS-PAGE, Western blotting, or a functional activity assay. The detergent that yields the highest amount of active, monodisperse protein is selected for large-scale purification.
Protocol 2: General Membrane Protein Solubilization and Purification
This protocol describes a typical workflow after the optimal detergent has been identified.
Materials:
-
Cell paste or isolated membranes.
-
Lysis/Solubilization Buffer: Screening buffer containing the optimal concentration of the selected detergent (e.g., 1% DDM).
-
Wash Buffer: Buffer compatible with affinity chromatography (e.g., 20 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole) containing a lower concentration of detergent (e.g., 0.02% DDM, or ~2x CMC).
-
Elution Buffer: Wash buffer containing an eluting agent (e.g., 250 mM Imidazole).
-
Size-Exclusion Chromatography (SEC) Buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, containing detergent at ~2x CMC.
Procedure:
-
Solubilization: Resuspend the membrane preparation in Solubilization Buffer and incubate as determined in the screening protocol.
-
Clarification: Centrifuge at 100,000 x g to pellet insoluble material.
-
Affinity Chromatography: Incubate the clarified supernatant with an appropriate affinity resin (e.g., Ni-NTA for His-tagged proteins) for 1-2 hours.
-
Washing: Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the target protein from the resin using the Elution Buffer.
-
Size-Exclusion Chromatography (SEC): Concentrate the eluted protein and inject it onto a SEC column pre-equilibrated with SEC Buffer. This step removes aggregates and can be used to exchange the protein into a different detergent if needed.[8]
-
Analysis: Collect fractions and analyze for purity (SDS-PAGE) and homogeneity (monodispersity peak in SEC profile). Pool the purest fractions for downstream applications.
Visualized Workflows and Concepts
To better illustrate the processes and relationships discussed, the following diagrams were generated using the DOT language.
Caption: Classification of common detergents used in membrane protein research.
Caption: General workflow for membrane protein solubilization and purification.
References
- 1. mdpi.com [mdpi.com]
- 2. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 3. Solubilization of supported lipid membranes by octyl glucoside observed by time-lapse atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Do Branched Detergents Stabilize GPCRs in Micelles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. タンパク質可溶化に用いる界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. pure.rug.nl [pure.rug.nl]
- 10. mdpi.com [mdpi.com]
- 11. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 13. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glyco-steroidal amphiphiles (GSAs) for membrane protein structural study - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of O6-Benzylguanine Derivatives: A Comparative Guide to O6-Alkylguanine-DNA Alkyltransferase (AGT) Inhibition
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of therapeutic candidates is paramount. This guide provides a comparative analysis of O6-benzylguanine (O⁶-BG) and its derivatives, focusing on their potent and specific inhibition of O⁶-alkylguanine-DNA alkyltransferase (AGT), a critical DNA repair protein. Contrary to inquiries about broad cross-reactivity, the available scientific literature underscores the remarkable specificity of these compounds for AGT, with no significant off-target enzymatic activities reported.
This guide delves into the quantitative data on the inhibitory potency of various O⁶-BG analogues against AGT, presents detailed experimental protocols for assessing this inhibition, and provides visual representations of the underlying molecular mechanism and experimental workflows.
High Specificity for a Key DNA Repair Enzyme
O⁶-benzylguanine and its derivatives are synthetic compounds designed to inactivate AGT, a protein that plays a crucial role in the resistance of cancer cells to alkylating chemotherapeutic agents. The primary mechanism of action is "suicide inhibition," where the benzyl group of the inhibitor is irreversibly transferred to a cysteine residue within the active site of the AGT protein. This covalent modification renders the enzyme inactive, preventing the repair of DNA damage and thereby sensitizing tumor cells to treatment. Extensive research has focused on this on-target effect, with little to no evidence of significant inhibition of other enzymes, highlighting the highly targeted nature of this class of compounds.
Comparative Inhibitory Potency against AGT
The efficacy of O⁶-benzylguanine and its derivatives in inactivating AGT has been quantified in numerous studies. The following table summarizes the inhibitory concentrations (IC50) or 50% effective doses (ED50) for several key compounds, providing a basis for comparing their relative potencies. It is important to note that variations in experimental conditions can influence these values.
| Compound | 50% Inhibitory/Effective Concentration | Cell System | Reference |
| O⁶-Benzylguanine | 0.18 ± 0.02 µM | HT29 Human Colorectal Carcinoma Cells | [1] |
| O⁶-Benzylguanine | 0.2 µM | HT29 Cell-free Extracts | |
| O⁶-Benzyl-7,8-dihydro-8-oxoguanine | 0.3 µM | HT29 Cell-free Extracts | |
| 1-Cyclopentenylmethylguanine | 0.39 ± 0.04 µM | HT29 Human Colorectal Carcinoma Cells | [1] |
| 1-Cyclobutenylmethylguanine | 0.55 ± 0.02 µM | HT29 Human Colorectal Carcinoma Cells | [1] |
| O⁶-Allylguanine | 8.5 ± 0.6 µM | HT29 Human Colorectal Carcinoma Cells | [1] |
Mechanism of AGT Inactivation
The interaction between O⁶-benzylguanine and AGT is a well-characterized example of suicide inhibition. The following diagram illustrates this irreversible inactivation process.
Caption: AGT inactivation by O⁶-benzylguanine.
Experimental Protocols for Measuring AGT Activity
Accurate determination of AGT activity is crucial for evaluating the efficacy of inhibitors like O⁶-benzylguanine. Several methods have been developed for this purpose, with the High-Performance Liquid Chromatography (HPLC)-based assay being a widely used and reliable technique.
HPLC-Based Assay for AGT Activity
This method quantifies AGT activity by measuring the formation of a specific product resulting from the repair of a damaged DNA substrate by AGT.
1. Preparation of Cell Extracts:
-
Harvest cells and wash with phosphate-buffered saline (PBS).
-
Resuspend cells in a suitable lysis buffer containing protease inhibitors.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins, including AGT.
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
2. AGT Activity Assay:
-
Prepare a reaction mixture containing a known amount of cell extract protein, a [³H]-methylated DNA substrate, and a reaction buffer.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow for the transfer of the [³H]-methyl group from the DNA to the AGT protein.
-
Stop the reaction by adding a strong acid (e.g., perchloric acid) to precipitate the DNA and proteins.
3. Sample Processing and HPLC Analysis:
-
Centrifuge the reaction mixture to pellet the precipitate.
-
Hydrolyze the protein pellet with a strong acid (e.g., 6N HCl) at an elevated temperature to release the amino acids, including the S-[³H]methylcysteine.
-
Analyze the hydrolysate by reverse-phase HPLC with a suitable column and mobile phase.
-
Detect the radiolabeled S-[³H]methylcysteine using a flow-through radioactivity detector.
-
Quantify the amount of S-[³H]methylcysteine by comparing the peak area to a standard curve. AGT activity is typically expressed as fmol of methyl groups transferred per mg of protein.
The following diagram outlines the general workflow for this experimental procedure.
Caption: Experimental workflow for AGT activity assay.
Conclusion
The data and methodologies presented in this guide confirm that O⁶-benzylguanine and its derivatives are highly specific and potent inhibitors of the DNA repair enzyme AGT. For professionals in drug development and cancer research, this high specificity is a desirable characteristic, minimizing the potential for off-target effects and associated toxicities. The provided comparative data and experimental protocols serve as a valuable resource for the continued investigation and development of AGT inhibitors as a strategy to enhance the efficacy of alkylating agent chemotherapy.
References
Navigating the Lipid Maze: A Comparative Guide to Confirming Protein-Lipid Interactions
For researchers, scientists, and drug development professionals, deciphering the intricate dance between proteins and lipids is paramount to understanding cellular function and designing effective therapeutics. This guide provides an objective comparison of methodologies for confirming these interactions, with a special focus on the utility of the non-ionic detergent O⁶-Benzyl-2-thio-D-glucoside (O6BTG)-octylglucoside. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate technique for your research needs.
The Crucial Role of Detergents in Studying Membrane Proteins
Membrane proteins are notoriously challenging to study due to their hydrophobic nature. Detergents are essential tools for extracting these proteins from the lipid bilayer and maintaining their solubility in an aqueous environment. The choice of detergent is critical, as it can significantly impact the stability, structure, and function of the protein, as well as its interactions with lipids.
O6BTG-octylglucoside and its close relative, n-octyl-β-D-glucopyranoside (OG), are non-ionic detergents widely used in membrane protein biochemistry. They are valued for their ability to solubilize membrane proteins while often preserving their native state. However, the optimal detergent is protein-dependent, and a range of alternatives with different properties are available.
Quantitative Comparison of Methods for Confirming Protein-Lipid Interactions
A key aspect of studying protein-lipid interactions is the quantitative determination of binding affinities, typically expressed as the dissociation constant (Kd). Lower Kd values indicate a stronger binding affinity. Here, we compare different methods used to quantify these interactions, highlighting the influence of the detergent or membrane mimetic system.
| Protein-Lipid Interaction | Method | Detergent/System | Dissociation Constant (Kd) | Reference |
| Kir3.2 - DOPI(4,5)P₂ | Native Mass Spectrometry | C8E4 | ~33 ± 2 kJ/mol (ΔG) | [1] |
| Kir2.2 - PIP₂ | Molecular Dynamics (PMF) | N/A (in silico) | -42 to -45 kJ/mol (ΔG) | [2] |
| Bacteriorhodopsin - S-TGA-1 | Surface Plasmon Resonance | C6-SAM | Nanomolar range |
Note: Direct comparative studies quantifying the same protein-lipid interaction with this compound alongside other methods are limited in publicly available literature. The data presented here is a synthesis from studies on similar systems to illustrate the range of affinities and the techniques used. The free energy of binding (ΔG) is related to the dissociation constant (Kd).
In-Depth Look at Key Methodologies
Here we provide detailed experimental protocols for three powerful techniques used to confirm and quantify protein-lipid interactions.
Experimental Protocol 1: Native Mass Spectrometry (MS)
Native MS is a powerful technique for studying intact protein-ligand complexes, including protein-lipid interactions. The choice of detergent is crucial for preserving these interactions in the gas phase.
Objective: To determine the stoichiometry and affinity of lipid binding to a membrane protein.
Materials:
-
Purified membrane protein of interest
-
Lipid of interest
-
Detergent (e.g., this compound, C8E4, LDAO)
-
Ammonium acetate buffer
-
Mass spectrometer equipped for native MS
Procedure:
-
Sample Preparation:
-
Solubilize the purified membrane protein in a buffer containing the chosen detergent (e.g., 50 mM ammonium acetate, pH 7.5, with 2x CMC of this compound).
-
Prepare a stock solution of the lipid of interest in a suitable solvent and then create a dilution series in the same detergent-containing buffer.
-
Incubate the protein with varying concentrations of the lipid to allow binding to reach equilibrium.
-
-
Mass Spectrometry Analysis:
-
Introduce the protein-lipid samples into the mass spectrometer using nano-electrospray ionization (nESI).
-
Optimize instrument parameters (e.g., capillary voltage, cone voltage, collision energy) to preserve the non-covalent protein-lipid complexes while removing the detergent micelle.
-
Acquire mass spectra for each lipid concentration.
-
-
Data Analysis:
-
Deconvolute the raw spectra to determine the mass of the protein and any protein-lipid complexes.
-
Calculate the relative abundance of the lipid-bound and unbound protein at each lipid concentration.
-
Plot the fraction of bound protein as a function of lipid concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).[1]
-
Experimental Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It can be used to determine the kinetics and affinity of protein binding to a lipid bilayer.[3][4][5][6][7]
Objective: To measure the binding affinity and kinetics of a protein to a lipid monolayer or bilayer.
Materials:
-
SPR instrument and sensor chips (e.g., L1 chip for liposomes)
-
Purified protein of interest
-
Lipids for forming the bilayer (e.g., POPC, with the lipid of interest)
-
Running buffer (e.g., HBS-N)
-
Detergent for liposome preparation (e.g., this compound)
Procedure:
-
Liposome Preparation:
-
Prepare small unilamellar vesicles (SUVs) containing the lipid of interest by sonication or extrusion. The use of a detergent like this compound can aid in the formation of homogeneous liposomes.
-
-
Sensor Chip Preparation:
-
Immobilize the liposomes onto the sensor chip surface to form a lipid bilayer.
-
-
Binding Analysis:
-
Inject a series of concentrations of the purified protein over the sensor surface.
-
Monitor the change in the SPR signal (response units, RU) in real-time.
-
After each injection, regenerate the sensor surface to remove the bound protein.
-
-
Data Analysis:
-
Subtract the reference channel signal to correct for bulk refractive index changes.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[3]
-
Experimental Protocol 3: Fluorescence-Based Assays
Fluorescence-based assays offer a sensitive method to monitor protein-lipid interactions. Changes in the fluorescence properties of a protein (e.g., intrinsic tryptophan fluorescence) or a labeled lipid upon binding can be measured.[4]
Objective: To determine the binding affinity of a protein to lipid vesicles.
Materials:
-
Fluorometer
-
Purified protein with intrinsic tryptophan fluorescence or a fluorescent label
-
Lipid vesicles containing the lipid of interest
-
Buffer (e.g., HEPES or Tris)
Procedure:
-
Vesicle Preparation:
-
Prepare small unilamellar vesicles (SUVs) with and without the lipid of interest.
-
-
Fluorescence Titration:
-
Place a solution of the protein in a cuvette and measure the initial fluorescence intensity.
-
Incrementally add aliquots of the lipid vesicle suspension to the cuvette.
-
After each addition, allow the system to equilibrate and measure the fluorescence intensity.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution.
-
Plot the change in fluorescence intensity as a function of the lipid concentration.
-
Fit the data to a binding equation to calculate the dissociation constant (Kd).
-
Visualizing the Workflow and Signaling Pathways
Understanding the experimental process and the biological context of protein-lipid interactions is facilitated by clear visual representations.
Experimental Workflow for Confirming Protein-Lipid Interactions
Experimental workflow for confirming protein-lipid interactions.
Simplified G-Protein Coupled Receptor (GPCR) Signaling Pathway
G-protein coupled receptors are a major class of membrane proteins whose function is often modulated by specific lipid interactions.
Simplified G-protein coupled receptor (GPCR) signaling pathway.
Choosing the Right Approach: With and Without this compound
Confirming interactions with this compound (or other detergents):
-
Advantages: Allows for the study of integral membrane proteins in a soluble form. Techniques like native MS are well-suited for detergent-solubilized proteins.
-
Considerations: The detergent can sometimes interfere with or alter the native protein-lipid interaction. The choice of a mild detergent like this compound is often a good starting point to minimize such artifacts. The stability of the protein of interest in O6BTG should be confirmed.[8]
Confirming interactions without detergents (Detergent-free methods):
-
Advantages: Provides a more native-like lipid bilayer environment, reducing the risk of artifacts introduced by detergents. Methods like using nanodiscs or amphipols are gaining popularity. SPR can also be performed with lipid bilayers reconstituted on the sensor chip.
-
Considerations: These methods can be more technically challenging to set up. Not all proteins are amenable to reconstitution into these systems.
Conclusion
The confirmation and quantification of protein-lipid interactions are critical for advancing our understanding of cellular signaling and for drug development. While this compound and other detergents are invaluable tools for solubilizing and studying membrane proteins, it is essential to be aware of their potential influence on the interactions being measured. A multi-pronged approach, employing a combination of techniques such as native mass spectrometry, surface plasmon resonance, and fluorescence-based assays, will provide the most robust and reliable data. Furthermore, the burgeoning field of detergent-free methods offers a promising avenue for studying these interactions in a more native context. The choice of methodology should be guided by the specific protein-lipid system under investigation and the quantitative data required.
References
- 1. Entropy in the Molecular Recognition of Membrane Protein–Lipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The energetics of protein–lipid interactions as viewed by molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [molecular-interactions.si]
- 5. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes | Springer Nature Experiments [experiments.springernature.com]
- 8. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of n-Octyl-β-D-thioglucopyranoside (OTG) and n-Octyl-β-D-glucopyranoside (OG) for Membrane Protein Research
In the critical field of membrane protein research, the selection of an appropriate solubilizing agent is paramount to preserving the structural integrity and biological functionality of the protein of interest. Among the diverse array of non-ionic detergents available, n-octyl-β-D-thioglucopyranoside (OTG) and its oxygen analog, n-octyl-β-D-glucopyranoside (OG), are frequently employed. This guide provides a comprehensive, data-driven comparison of these two detergents to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental characteristics of a detergent dictate its behavior in solution and its interaction with membrane proteins. Key parameters such as the Critical Micelle Concentration (CMC), molecular weight, and micelle size are crucial for optimizing solubilization and purification protocols.
| Property | n-Octyl-β-D-thioglucopyranoside (OTG) | n-Octyl-β-D-glucopyranoside (OG) |
| Molecular Formula | C₁₄H₂₈O₅S | C₁₄H₂₈O₆ |
| Molecular Weight | 308.43 g/mol [1] | 292.37 g/mol [2] |
| Critical Micelle Concentration (CMC) | 9 mM[1][3][4] | ~25 mM (0.7% w/v)[2] |
| Aggregation Number | 189[5] | Not consistently reported |
| Appearance | Colorless waxy semi-solid or crystalline solid[1] | White to off-white crystalline powder |
| Key Structural Difference | Thioether linkage (C-S-C) | Ether linkage (C-O-C) |
The most significant difference lies in their CMC values. OTG's lower CMC of 9 mM indicates that it forms micelles at a lower concentration compared to OG's CMC of approximately 25 mM.[1][3][4] This can be advantageous in maintaining protein solubility at lower detergent concentrations during purification steps like dialysis.[6]
Performance in Membrane Protein Solubilization and Stabilization
The primary function of these detergents in this context is to gently extract membrane proteins from the lipid bilayer while preserving their native conformation and activity.
Solubilization Efficacy: Both OTG and OG are effective in solubilizing membrane proteins.[3][7][8] Studies on Escherichia coli membrane proteins have shown that the solubilizing power of OTG is equivalent to that of OG.[3][9] For effective solubilization, concentrations of 25-35 mM for OTG have been used.[3]
Protein Stability: A key advantage of OTG is its enhanced stability, particularly its resistance to degradation by β-glucosidase enzymes due to the presence of a thioether linkage.[1][10] This makes OTG a more robust choice for long-term experiments or when working with biological systems containing such enzymatic activity.
Furthermore, in specific applications, OTG has demonstrated superiority in stabilizing sensitive membrane proteins. For instance, OTG was found to be more effective than OG in the solubilization and stabilization of bacteriorhodopsin against thermal and light-induced denaturation.[1]
Reconstitution into Liposomes: The process of reconstituting solubilized membrane proteins into artificial lipid bilayers is crucial for functional studies. Research on the melibiose carrier has shown that OTG allows for successful reconstitution over a considerably wider concentration range (45-70 mM) compared to OG (43-46 mM), leading to more reproducible results.[3]
Experimental Protocols
Below are generalized protocols for key experiments involving these detergents. Researchers should optimize concentrations and conditions for their specific protein of interest.
Protocol 1: Membrane Protein Solubilization
-
Membrane Preparation: Isolate cell membranes containing the target protein using standard cell lysis and centrifugation techniques.
-
Detergent Solubilization:
-
Resuspend the membrane pellet in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Add the chosen detergent (OTG or OG) to the desired final concentration (typically above the CMC, e.g., 25-50 mM).
-
Incubate the mixture with gentle agitation for 1-2 hours at 4°C.
-
-
Separation of Solubilized Fraction: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour to pellet the unsolubilized material.
-
Analysis: Collect the supernatant (solubilized fraction) and resuspend the pellet (unsolubilized fraction). Analyze both fractions by SDS-PAGE and Western blotting to determine the efficiency of solubilization.
Protocol 2: Thermal Stability Assessment using a Thiol-Specific Fluorochrome Assay
This protocol is adapted from methods used to assess protein stability in the presence of various detergents.
-
Sample Preparation: Prepare the solubilized membrane protein in a buffer containing either OTG or OG at a concentration above its CMC.
-
Assay Setup:
-
In a 96-well PCR plate, mix the protein-detergent complex with a thiol-specific fluorescent dye (e.g., N-[4-(7-diethylamino-4-methyl-3-coumarinyl)phenyl] maleimide - CPM).
-
-
Thermal Denaturation:
-
Use a real-time PCR machine to apply a thermal gradient, for example, from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, shielded thiol groups become exposed and react with the dye, leading to an increase in fluorescence.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
Fit the resulting curve to a Boltzmann sigmoidal equation to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded. A higher Tm indicates greater protein stability in that detergent.
-
Visualizing Experimental Workflows and Relationships
To further clarify the experimental processes and the logical connections between the properties of these detergents and their applications, the following diagrams are provided.
Caption: Workflow for membrane protein solubilization and analysis.
Caption: Comparative properties of OTG and OG.
Conclusion
Both n-octyl-β-D-thioglucopyranoside and n-octyl-β-D-glucopyranoside are valuable tools for the solubilization of membrane proteins. While their solubilizing power is comparable, OTG offers distinct advantages in terms of its lower CMC, greater chemical stability, and a broader effective concentration range for reconstitution experiments. These characteristics make OTG a potentially superior choice for sensitive membrane proteins and for protocols requiring long-term stability. The selection between OTG and OG should be guided by the specific requirements of the target protein and the downstream applications. Empirical testing of both detergents is often the most effective strategy to determine the optimal conditions for a given experimental system.
References
- 1. n-Octyl β-D-thioglucopyranoside - Wikipedia [en.wikipedia.org]
- 2. Octyl glucoside - Wikipedia [en.wikipedia.org]
- 3. Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. n-Octyl-β-D-thioglucopyranoside Detergent | AAT Bioquest [aatbio.com]
- 5. n-Octyl-β-D-thioglucopyranoside | CymitQuimica [cymitquimica.com]
- 6. goldbio.com [goldbio.com]
- 7. Solubilization of bacterial membrane proteins using alkyl glucosides and dioctanoyl phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. Characteristics of n-octyl beta-D-thioglucopyranoside, a new non-ionic detergent useful for membrane biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Validating the Effect of O6-(4-bromothenyl)guanine (O6-BTG) Formulations on Cell Viability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
O6-BTG is a potent and specific inhibitor of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (MGMT).[1][2] MGMT plays a crucial role in chemoresistance by removing alkyl groups from the O6 position of guanine in DNA, thereby repairing DNA damage induced by alkylating agents.[2][3] By inactivating MGMT, O6-BTG sensitizes tumor cells to the cytotoxic effects of such agents.[1][4] On its own, Lomeguatrib generally exhibits minimal cytotoxicity but can reduce cell viability and induce apoptosis in some cancer cell lines.[5][6]
Comparison of O6-BTG's Effect on Cell Viability with Alternative Assay Methodologies
The following table summarizes key findings on the impact of Lomeguatrib on cell viability and compares the performance of common cell viability assays that can be used to validate these effects.
| Parameter | O6-BTG (Lomeguatrib) | Resazurin Assay (AlamarBlue) | ATP-Based Assay (e.g., CellTiter-Glo) |
| Principle of Action | Inhibits O6-alkylguanine-DNA alkyltransferase (MGMT), leading to increased susceptibility to DNA damage and, in some cases, direct reduction in cell viability.[1][5] | A redox indicator that is reduced by metabolically active cells to the fluorescent product resorufin.[7][8] | Measures ATP, the energy currency of the cell, through a luciferase-catalyzed reaction that produces light.[9][10] |
| Primary Measurement | Cell death or growth inhibition, often in combination with an alkylating agent. | Cellular metabolic activity.[8] | Intracellular ATP levels.[10] |
| Reported Effects | Reduces myeloma cell viability, impairs S phase entry, and increases DNA damage and apoptosis.[5] A radiosensitizing effect was observed at 1 µM, while increased radioresistance was seen at 20 µM in glioblastoma cell lines.[11] | Not applicable. | Not applicable. |
| Advantages | Targets a specific DNA repair mechanism, providing a targeted therapeutic strategy. | Simple, rapid, sensitive, cost-effective, and non-destructive to cells.[7][8] | Highly sensitive, rapid (single reagent addition), and suitable for high-throughput screening.[9][10] |
| Limitations | Efficacy is dependent on the expression of MGMT in the target cells. Potential for myelosuppression when used in combination therapies.[3] | Can be influenced by compounds that affect cellular redox potential. | Signal can be affected by agents that interfere with cellular ATP levels or luciferase activity. |
Experimental Protocols
O6-BTG (Lomeguatrib) Treatment Protocol (General)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of Lomeguatrib in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the wells and replace it with the medium containing different concentrations of Lomeguatrib. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Following incubation, assess cell viability using a suitable method, such as the Resazurin or ATP-based assay detailed below.
Resazurin Cell Viability Assay Protocol
-
Reagent Preparation: Prepare a sterile 0.15 mg/mL solution of resazurin in Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4.[7] Store this solution protected from light.
-
Assay Procedure:
-
Following the treatment incubation with O6-BTG, add 20 µL of the resazurin solution to each 100 µL well.[7]
-
Incubate the plate for 1 to 4 hours at 37°C, protected from light.[7] The optimal incubation time may vary depending on the cell type and density.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[8]
-
Subtract the background fluorescence from a well containing only medium and the resazurin reagent.
-
ATP-Based Cell Viability Assay Protocol (e.g., CellTiter-Glo®)
-
Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.[10]
-
Assay Procedure:
-
After the O6-BTG treatment period, equilibrate the 96-well plate to room temperature for approximately 30 minutes.[10]
-
Add a volume of the ATP assay reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Measure the luminescence using a luminometer.
-
Subtract the background luminescence from a well containing only medium and the ATP assay reagent.
-
Visualizations
Caption: Mechanism of action of O6-BTG in sensitizing cells to alkylating agents.
Caption: Experimental workflow for assessing the effect of O6-BTG on cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Unveiling the role of O(6)-methylguanine-DNA methyltransferase in cancer therapy: insights into alkylators, pharmacogenomics, and others - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tumour O6-methylguanine-DNA methyltransferase inactivation by oral lomeguatrib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. labbox.es [labbox.es]
- 9. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Lomeguatrib Increases the Radiosensitivity of MGMT Unmethylated Human Glioblastoma Multiforme Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
A Quantitative Comparison of MGMT Inhibitors: O6BTG-octylglucoside and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative analysis of O6-methylguanine-DNA methyltransferase (MGMT) inhibition by O6BTG-octylglucoside and compares its performance with other key MGMT inhibitors, namely O6-benzylguanine (O6BG) and lomeguatrib. The information presented is supported by experimental data to aid in research and drug development decisions.
Data Presentation: Quantitative Inhibition of MGMT
The inhibitory potential of this compound and its alternatives is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | IC50 (in vitro, cell extracts) | Cell Line | Reference |
| This compound | 32 nM | Not Specified | [1] |
| Lomeguatrib (O6-[4-bromothenyl]guanine) | 9 nM | HeLa S3 | [2] |
| O6-benzylguanine (O6BG) | Potent inhibitor, >2,000 times more effective than O6-methylguanine | Not Specified | [3] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies. O6-benzylguanine is a widely recognized potent MGMT inhibitor, often used as a benchmark in research.[3][4]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are synthesized protocols for in vitro MGMT inhibition assays based on commonly used methods.
Protocol 1: In Vitro MGMT Inhibition Assay using Cell Extracts
This protocol outlines the measurement of MGMT activity in cell extracts and its inhibition by compounds like this compound.
1. Preparation of Cell Lysate:
-
Culture and harvest cells (e.g., HeLa S3).
-
Wash the cell pellet with phosphate-buffered saline (PBS).
-
Resuspend the pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, 10% glycerol, and protease inhibitors).
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
2. MGMT Inhibition Reaction:
-
In a reaction tube, combine the cell extract (containing a known amount of protein) with the MGMT inhibitor (e.g., this compound) at various concentrations.
-
Include a control reaction with no inhibitor.
-
Pre-incubate the mixture to allow the inhibitor to interact with MGMT.
3. MGMT Activity Assay:
-
Initiate the MGMT activity reaction by adding a substrate, typically a radiolabeled or fluorescently tagged oligonucleotide containing an O6-methylguanine lesion.
-
Incubate the reaction at 37°C for a defined period to allow for DNA repair by MGMT.
4. Quantification of MGMT Activity:
-
Stop the reaction.
-
Separate the repaired (unmethylated) DNA from the unrepaired (methylated) DNA. This can be achieved using various methods, such as restriction enzyme digestion if the repair creates a restriction site, followed by gel electrophoresis and autoradiography or fluorescence imaging.
-
Quantify the amount of repaired DNA in the inhibitor-treated samples relative to the control.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[2][5]
Protocol 2: Non-Radioactive Fluorescence-Based MGMT Inhibition Assay
This protocol offers a safer alternative to radioactive assays.
1. Assay Principle:
-
This assay utilizes a DNA probe with a fluorophore and a quencher. The O6-benzylguanine moiety on the probe is recognized by MGMT.
-
When MGMT removes the benzyl group, the fluorophore and quencher are separated, leading to an increase in fluorescence.
2. Procedure:
-
Prepare cell lysates as described in Protocol 1.
-
In a microplate, add the cell lysate, the fluorescent DNA probe, and varying concentrations of the MGMT inhibitor.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a plate reader.
-
The increase in fluorescence is proportional to MGMT activity.
-
Calculate the percentage of inhibition and IC50 values based on the reduction in fluorescence in the presence of the inhibitor.[6]
Mandatory Visualizations
Signaling Pathway: MGMT-mediated DNA Repair and Inhibition
Caption: MGMT DNA repair pathway and its inhibition.
Experimental Workflow: In Vitro MGMT Inhibition Assay
Caption: Workflow for an in vitro MGMT inhibition assay.
Logical Relationship: Consequences of MGMT Inhibition
Caption: Consequences of MGMT inhibition in cancer cells.
References
- 1. Modulation of apoptosis signaling pathways and cell cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lomeguatrib | DNA Methyltransferases | Tocris Bioscience [tocris.com]
- 3. Targeting O 6-methylguanine-DNA methyltransferase with specific inhibitors as a strategy in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The O6-Methyguanine-DNA Methyltransferase Inhibitor O6-Benzylguanine Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. tandfonline.com [tandfonline.com]
O⁶-BTG-Octylglucoside: A Comparative Guide to a Novel AGT Inhibitor in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of O⁶-benzyl-2'-deoxyguanosine-octylglucoside (O⁶BTG-octylglucoside), a potent inhibitor of O⁶-alkylguanine-DNA alkyltransferase (AGT), in various cancer cell lines. Due to the limited availability of direct comparative studies on O⁶BTG-octylglucoside, this guide will leverage the extensive data available for its parent compound, O⁶-benzylguanine (O⁶-BG), as a well-characterized surrogate to illustrate the principles of AGT inhibition and its therapeutic potential. We will also compare the efficacy of O⁶-BG with another clinically relevant AGT inhibitor, lomeguatrib.
The primary mechanism of action for these inhibitors is the irreversible inactivation of the DNA repair protein AGT. This inactivation sensitizes cancer cells to alkylating chemotherapeutic agents, which induce cytotoxic lesions at the O⁶ position of guanine in the DNA. The efficacy of AGT inhibitors is, therefore, critically dependent on the AGT status of the cancer cells.
Comparative Efficacy of AGT Inhibitors in Different Cell Lines
The following tables summarize the efficacy of O⁶-benzylguanine and lomeguatrib in sensitizing various cancer cell lines to alkylating agents. The data highlights the differential responses based on the intrinsic AGT activity of the cell lines.
Table 1: Efficacy of O⁶-Benzylguanine (O⁶-BG) in Sensitizing Cancer Cell Lines to Alkylating Agents
| Cell Line | Cancer Type | AGT Activity (fmol/mg protein) | Alkylating Agent | O⁶-BG Concentration | Sensitization Enhancement | Reference |
| HT29 | Colon Carcinoma | High (~100-400) | BCNU | 20 µM | ~2.5-fold decrease in IC50 | [1] |
| SF767 | Glioblastoma | Moderate (~77) | Temozolomide | 10 µM | Significant sensitization | |
| T98G | Glioblastoma | High | Temozolomide | 50 µg/mL | Renders resistant cells sensitive | [2] |
| U87MG | Glioblastoma | Low (~4.3) | Temozolomide, BCNU | 40 mg/kg (in vivo) | Significant tumor growth delay | [3] |
| BGC-823 | Gastric Adenocarcinoma | High | BCNU | 1.5-6.0 µg/mL | Increased sensitivity | [4] |
| SF-763 | Brain Tumor | High | BCNU | 10 µM | 4-fold increase in cytotoxicity | [5] |
Table 2: Efficacy of Lomeguatrib in Different Cancer Cell Lines
| Cell Line | Cancer Type | Lomeguatrib IC50 | Effect on Chemotherapy/Radiotherapy | Reference |
| MCF-7 | Breast Cancer | ~60 nM | Substantially increases temozolomide growth inhibition | [6] |
| HeLa S3 | Cervical Cancer | 9 nM (cell-free extract) | Potent MGMT inhibitor | [6] |
| LN18 | Glioblastoma | 1 µM | Increased radiosensitivity | [7] |
| T98G | Glioblastoma | 1 µM | Increased radiosensitivity | [7] |
| U118 | Glioblastoma | 1 µM | Increased radiosensitivity | [7] |
Signaling Pathways and Experimental Workflows
The inhibition of AGT by compounds like O⁶BTG-octylglucoside triggers a cascade of cellular events, ultimately leading to enhanced cancer cell death in the presence of alkylating agents. The experimental workflows to assess the efficacy of these inhibitors typically involve determining the AGT activity of the cell lines and then evaluating the potentiation of chemotherapy-induced cytotoxicity.
Figure 1: Signaling pathway of AGT inhibition leading to enhanced cell death.
Figure 2: Workflow for determining AGT activity in cell lines.
Figure 3: Workflow for assessing potentiation of cytotoxicity.
Experimental Protocols
O⁶-Alkylguanine-DNA Alkyltransferase (AGT) Activity Assay
This protocol is adapted from methods described in the literature and is designed to quantify the AGT activity in cell lysates.[8][9]
Materials:
-
Cancer cell lines of interest
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mM EDTA, 10% glycerol)
-
Proteinase inhibitor cocktail
-
[³H]-methylated DNA substrate
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail and counter
-
Bradford reagent for protein quantification
Procedure:
-
Cell Lysate Preparation:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer containing protease inhibitors.
-
Sonicate the cells on ice to ensure complete lysis.
-
Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using the Bradford assay or a similar method.
-
-
AGT Activity Reaction:
-
In a microcentrifuge tube, mix a defined amount of cell lysate protein (e.g., 50-100 µg) with the [³H]-methylated DNA substrate.
-
Incubate the reaction mixture at 37°C for 30-60 minutes to allow for the transfer of the methyl group from the DNA to the AGT protein.
-
-
Protein Precipitation and Washing:
-
Stop the reaction by adding ice-cold TCA to a final concentration of 5%.
-
Incubate on ice for 30 minutes to precipitate the protein.
-
Centrifuge to pellet the protein and discard the supernatant.
-
Wash the protein pellet with 70% ethanol to remove unincorporated [³H]-methylated DNA.
-
-
Quantification:
-
Resuspend the final protein pellet in a suitable buffer or solubilizing agent.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Calculation:
-
Calculate the AGT activity as femtomoles (fmol) of [³H]-methyl transferred per milligram (mg) of total protein.
-
Colony Formation Assay for Cytotoxicity Assessment
This assay determines the ability of single cells to proliferate and form colonies after treatment with an AGT inhibitor and an alkylating agent.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well tissue culture plates
-
AGT inhibitor (e.g., O⁶-benzylguanine)
-
Alkylating agent (e.g., BCNU, temozolomide)
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed a low density of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
-
Drug Treatment:
-
Pre-treat the cells with the desired concentration of the AGT inhibitor for a specified time (e.g., 2-4 hours).
-
Add the alkylating agent at various concentrations to the wells already containing the AGT inhibitor.
-
Include control wells with no treatment, AGT inhibitor alone, and alkylating agent alone.
-
-
Incubation:
-
Incubate the plates for 10-14 days in a humidified incubator at 37°C and 5% CO₂, allowing colonies to form.
-
-
Colony Fixation and Staining:
-
After the incubation period, carefully remove the medium.
-
Gently wash the wells with PBS.
-
Fix the colonies with a suitable fixative (e.g., methanol) for 10-15 minutes.
-
Stain the fixed colonies with crystal violet solution for 20-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow them to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition.
-
Determine the IC50 (the concentration of the alkylating agent that reduces colony formation by 50%) for the alkylating agent alone and in combination with the AGT inhibitor.
-
The sensitization enhancement ratio can be calculated by dividing the IC50 of the alkylating agent alone by the IC50 of the alkylating agent in the presence of the AGT inhibitor.
-
Conclusion
Inhibitors of AGT, such as O⁶BTG-octylglucoside and its well-studied analog O⁶-benzylguanine, represent a promising strategy to overcome resistance to alkylating agents in cancer therapy. The efficacy of these inhibitors is directly correlated with the AGT status of the tumor cells, with AGT-proficient (mer+) tumors showing the most significant sensitization. The experimental protocols and signaling pathways outlined in this guide provide a framework for researchers and drug development professionals to evaluate the therapeutic potential of novel AGT inhibitors in various cancer contexts. Further studies are warranted to directly compare the efficacy of O⁶BTG-octylglucoside with other AGT inhibitors across a broad panel of cancer cell lines to fully elucidate its clinical potential.
References
- 1. Antisense Inhibition of Angiotensinogen With IONIS-AGT-LRx: Results of Phase 1 and Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an O6-alkylguanine—DNA alkyltransferase assay based on covalent transfer of the benzyl moiety from [benzene-3H]O6-benzylguanine to the protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mismatch repair-mediated G2/M arrest by 6-thioguanine involves the ATR-Chk1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are AGT inhibitors and how do they work? [synapse.patsnap.com]
- 5. The effects of O6-benzylguanine and hypoxia on the cytotoxicity of 1,3-bis(2-chloroethyl)-1-nitrosourea in nitrosourea-resistant SF-763 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular and Pathophysiological Features of Angiotensinogen: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an O(6)-alkylguanine-DNA alkyltransferase assay based on covalent transfer of the benzyl moiety from [benzene-3H]O(6)-benzylguanine to the protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA mismatch repair and O6-alkylguanine-DNA alkyltransferase analysis and response to Temodal in newly diagnosed malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Active and alkylated human AGT structures: a novel zinc site, inhibitor and extrahelical base binding | The EMBO Journal [link.springer.com]
Safety Operating Guide
Proper Disposal of O6BTG-Octylglucoside: A Step-by-Step Guide
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to specific operational and disposal plans for O6BTG-octylglucoside to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper handling and disposal of this nonionic surfactant.
This compound, a white, solid powder soluble in water, is classified as a moderate hazard, known to cause skin and eye irritation. Adherence to the following personal protective equipment (PPE) protocols is mandatory when handling this chemical:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Protective Clothing: A lab coat or other protective garments are required to prevent skin contact.
-
Eye/Face Protection: Safety goggles or a face shield must be worn to protect against dust particles and splashes.
Summary of Chemical and Physical Properties
For quick reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Appearance | White Solid Powder |
| Solubility in Water | Soluble |
| pH | 6-7 |
| Molecular Formula | C14H28O6 |
| Molecular Weight | 292.37 g/mol |
Step-by-Step Disposal Protocol
The following procedures provide a clear workflow for the safe disposal of this compound waste, from initial preparation to final collection.
Waste Segregation and Containerization
-
Solid Waste:
-
Carefully sweep up any solid this compound waste, including spilled material or contaminated disposables (e.g., weighing paper).
-
Avoid generating dust during collection.
-
Place the solid waste into a clearly labeled, sealed container designated for non-hazardous or moderately hazardous solid chemical waste.
-
-
Aqueous Solutions:
-
Collect all aqueous solutions containing this compound in a separate, leak-proof container.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
The container must be compatible with the solution and securely sealed.
-
Labeling of Waste Containers
Proper labeling is critical for safe handling and disposal. Each waste container must be clearly marked with the following information:
-
The words "Hazardous Waste" or "Chemical Waste" as required by your institution.
-
The full chemical name: "this compound".
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator or lab contact.
Storage of Waste
-
Store waste containers in a designated, well-ventilated waste accumulation area.
-
Ensure that the storage area is away from incompatible materials.
-
Secondary containment should be used to prevent the spread of material in case of a leak.
Scheduling Waste Pickup
-
Once the waste container is full or has reached the designated accumulation time limit, contact your institution's EHS department to schedule a waste pickup.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[1] This substance should not be released into the environment.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
